Levormeloxifene fumarate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
199583-01-2 |
|---|---|
Molekularformel |
C34H39NO7 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3.C4H4O4/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;5-3(6)1-2-4(7)8/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-,29+;/m1./s1 |
InChI-Schlüssel |
CKDZFQCZLXNLRD-JJGRXVLVSA-N |
Isomerische SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levormeloxifene fumarate; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Levormeloxifene Fumarate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that was developed for the prevention of postmenopausal bone loss.[1] As a SERM, levormeloxifene exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activities. It demonstrates favorable estrogenic effects on bone and the cardiovascular system while acting as an estrogen antagonist in the uterus and breast.[2] Although its development was halted due to gynecological side effects, a comprehensive understanding of its mechanism of action remains crucial for the broader field of SERM development.[1] This technical guide provides an in-depth analysis of the molecular mechanism of levormeloxifene fumarate (B1241708), presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Mechanism: Selective Estrogen Receptor Modulation
Levormeloxifene's primary mechanism of action is its differential interaction with estrogen receptors alpha (ERα) and beta (ERβ) in various target tissues. This selective modulation results in a complex pharmacological profile, characterized by agonist activity in some tissues and antagonist activity in others.
Estrogen Receptor Binding Affinity
Levormeloxifene and its racemic mixture, ormeloxifene, have been characterized for their binding affinity to ERα and ERβ. The levo-enantiomer, levormeloxifene, is the more active component.
| Compound | Receptor | Relative Binding Affinity (%) | Ki (nM) |
| Ormeloxifene | ERα | 8.8 | 250 |
| ERβ | 3 | 750 |
Table 1: Estrogen Receptor Binding Affinity of Ormeloxifene. Data from a competitive binding experiment using human recombinant ERα and ERβ.[3]
Tissue-Selective Agonist and Antagonist Effects
Levormeloxifene's tissue selectivity is the hallmark of its function as a SERM. It aims to provide the beneficial effects of estrogen in certain tissues while avoiding the detrimental effects in others.
In Bone: Levormeloxifene demonstrates estrogenic (agonist) effects, leading to the preservation of bone mineral density (BMD) and a reduction in bone turnover. In a study involving ovariectomized cynomolgus monkeys, levormeloxifene prevented the ovariectomy-induced increase in bone turnover markers.[4] A clinical trial in healthy postmenopausal women showed that levormeloxifene at doses of 1.25-20 mg/day decreased bone turnover markers and increased BMD.[5]
In the Uterus: Levormeloxifene exhibits anti-estrogenic (antagonist) properties. However, clinical trials revealed an increase in endometrial thickness, a significant gynecological adverse event that led to the discontinuation of its development.[5]
In the Cardiovascular System: Preclinical studies have suggested that levormeloxifene may have beneficial effects on the cardiovascular system, similar to estrogen.
Signaling Pathways Modulated by Levormeloxifene
Beyond its direct interaction with estrogen receptors, levormeloxifene has been shown to modulate intracellular signaling pathways, further contributing to its complex biological activity.
Rho-Kinase (ROCK) Signaling Pathway
Levormeloxifene has been demonstrated to influence the Rho-kinase (ROCK) signaling pathway, which plays a crucial role in regulating smooth muscle contraction. In urethral smooth muscle cells, levormeloxifene, at concentrations of 1, 10, and 100 nmol/L, led to a dose-dependent decrease in the expression of RhoA, ROCK-I, and ROCK-II.[6] This suggests a potential mechanism for its effects on urinary incontinence.
MAPK/ERK and CREB Signaling Pathways
While direct studies on levormeloxifene's impact on the MAPK/ERK and CREB signaling pathways are limited, the racemic mixture, ormeloxifene, has been shown to suppress the activation of ERK and JNK in murine macrophage cells.[7] Given that these pathways are known to be modulated by estrogen and other SERMs, it is plausible that levormeloxifene also influences these critical signaling cascades that are involved in cell proliferation, differentiation, and survival.[8][9][10][11][12]
Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of levormeloxifene.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental to determining the binding affinity of levormeloxifene for estrogen receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of levormeloxifene for the binding of a radiolabeled estrogen to ERα and ERβ.
Protocol Overview:
-
Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[2] The tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the receptors.
-
Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled levormeloxifene.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as gel filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of levormeloxifene. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of SERM Activity in Ovariectomized Rat Model
This model is crucial for evaluating the tissue-selective effects of SERMs like levormeloxifene in a whole-animal system.
Objective: To assess the estrogenic and anti-estrogenic effects of levormeloxifene on the uterus, bone, and serum lipids.
Protocol Overview:
-
Animal Model: Adult female rats are ovariectomized to induce an estrogen-deficient state, mimicking menopause.
-
Treatment: After a post-ovariectomy period to allow for uterine atrophy and bone loss, animals are treated with vehicle, estradiol (positive control), or different doses of levormeloxifene.
-
Uterine Wet Weight Assay: At the end of the treatment period, animals are euthanized, and the uteri are excised and weighed. An increase in uterine weight indicates an estrogenic effect.
-
Bone Mineral Density Analysis: Bone density is measured at various sites (e.g., femur, lumbar vertebrae) using techniques like dual-energy X-ray absorptiometry (DXA).
-
Serum Biomarker Analysis: Blood samples are collected to measure markers of bone turnover (e.g., alkaline phosphatase, osteocalcin) and lipid profiles (e.g., cholesterol, triglycerides).
-
Data Analysis: The effects of levormeloxifene are compared to both the vehicle-treated (control) and estradiol-treated groups to determine its agonist or antagonist activity in each tissue.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of levormeloxifene.
| Parameter | Vehicle | Levormeloxifene (0.5 mg/kg) | Levormeloxifene (1 mg/kg) | Levormeloxifene (5 mg/kg) | Estradiol (0.016 mg/kg) |
| Change in Lumbar Spine BMD (%) | -5.0 | -3.6 | -2.0 | -2.5 | +0.2 |
| Change in Femoral Neck BMD (%) | -7.4 | -8.0 | -6.5 | -7.8 | -3.6 |
| Change in Whole Body BMC (%) | -7.6 | -6.2 | -6.1 | -6.7 | -2.9 |
Table 2: Effect of Levormeloxifene on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in Ovariectomized Cynomolgus Monkeys over 12 Months. [4]
| Parameter | Placebo | Levormeloxifene (1.25-20 mg/day) | Hormone Replacement Therapy |
| Serum CrossLaps Decrease (%) | ~10 | ~50 | >60 |
| Bone Alkaline Phosphatase Decrease (%) | - | ~30 | ~50 |
| Spinal BMD Increase (%) | <1 (decrease) | ~2 | ~5 |
| Total Cholesterol Decrease (%) | - | 13-20 | ~8 |
| LDL Cholesterol Decrease (%) | - | 22-30 | ~12 |
Table 3: Effects of Levormeloxifene in Healthy Postmenopausal Women over 12 Months. [5]
Conclusion
Levormeloxifene fumarate exemplifies the complex pharmacology of selective estrogen receptor modulators. Its mechanism of action is rooted in its differential binding and activation of ERα and ERβ in a tissue-specific manner, leading to desirable estrogenic effects on bone while having antagonistic effects on other tissues. Further investigation into its modulation of intracellular signaling pathways, such as the Rho-kinase pathway, provides a more complete picture of its cellular effects. Although its clinical development was terminated, the wealth of data generated from levormeloxifene studies continues to be a valuable resource for the ongoing development of safer and more effective SERMs for a variety of indications. The detailed understanding of its successes and failures provides critical lessons for future drug design and development in the field of hormone-related therapies.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Induces Estrogen Receptor α-Dependent cAMP Response Element-Binding Protein Phosphorylation via Mitogen Activated Protein Kinase Pathway in Basal Forebrain Cholinergic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAP kinase/estrogen receptor cross-talk enhances estrogen-mediated signaling and tumor growth but does not confer tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of cyclic AMP response element binding protein (CREB) and estrogen receptor phosphorylation in the synergistic activation of the estrogen receptor by estradiol and protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Chemical Properties of Levormeloxifene Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levormeloxifene, the levorotatory enantiomer of Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential in treating postmenopausal osteoporosis. This technical guide provides a detailed overview of the synthesis of Levormeloxifene fumarate (B1241708), its key chemical properties, and its mechanism of action. The synthesis is a multi-step process commencing from readily available starting materials, involving the formation of a chromanone intermediate, followed by reduction, etherification, chiral resolution, and final salt formation. This document outlines the experimental protocols for these key steps. Furthermore, a summary of its physicochemical properties is presented in a structured format. The guide also includes a visualization of the putative signaling pathway of Levormeloxifene and a discussion of analytical methodologies for its characterization.
Synthesis of Levormeloxifene Fumarate
The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic core structure, followed by chiral resolution and salt formation. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one
This initial step involves the condensation of 3-methoxyphenol with 3-methyl-2-phenyl-but-2-enoic acid, which is itself prepared from phenylacetic acid and acetone[1].
-
Materials: 3-Methyl-2-phenyl-but-2-enoic acid, 3-methoxyphenol, Polyphosphoric acid (PPA), Dichloromethane (B109758) (DCM), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Methanol (B129727).
-
Procedure:
-
To a stirred solution of 3-methyl-2-phenyl-but-2-enoic acid (70 g, 0.4 mol) and polyphosphoric acid (450 g), add 3-methoxyphenol (73 g, 0.59 mol) at room temperature[1].
-
Heat the mixture to 60-65°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].
-
Upon completion, pour the reaction mass into ice water (2500 mL)[1].
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Wash the combined organic extracts with 5% sodium bicarbonate solution (500 mL) and then with 10% sodium chloride solution[1].
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum.
-
Stir the resulting yellow solid in methanol (150 mL) at 15-20°C for 10 minutes to precipitate the product.
-
Filter the solid to obtain 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one.
-
Step 2: Synthesis of trans-2,2-Dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman
This step involves the reduction of the chromanone and subsequent arylation.
-
Materials: 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Ethyl acetate (B1210297), Ammonium (B1175870) chloride, Phenol (B47542), Anhydrous aluminum chloride, Benzene (B151609), Hexane (B92381), Hydrochloric acid.
-
Procedure:
-
In a round bottom flask under a nitrogen atmosphere, add LAH (14.5 g, 0.38 mol) to THF (200 mL) slowly at room temperature[1].
-
Add a solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (70.0 g, 0.25 mol) in THF (500 mL) to the LAH suspension over 1 hour at room temperature, allowing the reaction to reflux[1].
-
Stir at reflux for 30 minutes and monitor by TLC.
-
Cool the reaction to 5-10°C and quench by the slow addition of ethyl acetate (500 mL), followed by aqueous ammonium chloride solution (500 mL)[1].
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate alcohol.
-
To a stirred suspension of anhydrous aluminum chloride (1.0 g) and phenol (0.4 g) in a 1:1 mixture of benzene and hexane (30 mL), slowly add a solution of the intermediate from the previous step and phenol (1.0 g) in a 1:1 mixture of benzene and hexane (50 mL) at 0°C over 30 minutes[2].
-
Continue stirring overnight at room temperature.
-
Pour the reaction mixture into a mixture of concentrated hydrochloric acid and ice[2].
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.
-
Recrystallize the crude product from alcohol to afford pure dl-trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman[2].
-
Step 3: Synthesis of racemic trans-7-Methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane (Racemic Levormeloxifene)
This step is a Williamson ether synthesis.
-
Materials: trans-2,2-Dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman, Sodium hydride (NaH), Dimethylformamide (DMF), 1-(2-Chloroethyl)pyrrolidine (B1346828) hydrochloride.
-
Procedure:
-
To a suspension of NaH (60% dispersion in mineral oil, 2.7 g, 0.069 mol) in DMF (30 mL) under a nitrogen atmosphere, add a solution of trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman (10 g, 0.027 mol) in DMF (50 mL) over 20 minutes at room temperature[1].
-
Stir for 10 minutes.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride and stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic product.
-
Step 4: Chiral Resolution of Racemic Levormeloxifene
The separation of the enantiomers can be achieved by chiral High-Performance Liquid Chromatography (HPLC).
-
Methodology: Preparative chiral HPLC is a common method for separating enantiomers. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD or Chiralpak AD), would be employed. The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695).
-
General Protocol:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the solution onto the preparative chiral HPLC column.
-
Elute with an optimized mobile phase composition.
-
Collect the fractions corresponding to the two enantiomers, which will have different retention times.
-
Combine the fractions containing the desired (-)-enantiomer (Levormeloxifene) and evaporate the solvent.
-
Step 5: Formation of this compound
The final step is the formation of the fumarate salt to improve stability and handling properties.
-
Materials: (-)-Levormeloxifene free base, Fumaric acid, Ethanol.
-
Procedure:
-
Dissolve the purified (-)-Levormeloxifene free base in ethanol.
-
Add a stoichiometric amount of fumaric acid dissolved in ethanol.
-
Stir the solution, and the fumarate salt should precipitate.
-
Cool the mixture to enhance crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Chemical Properties of this compound
A summary of the key physicochemical properties of Levormeloxifene and its fumarate salt is provided below.
| Property | Value | Reference |
| Chemical Formula | C34H39NO7 | [3] |
| Molecular Weight | 573.69 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Data for water and ethanol needed | ||
| Melting Point | Data for fumarate salt needed | |
| Purity (typical) | >98% | [3] |
Mechanism of Action and Signaling Pathway
Levormeloxifene is a selective estrogen receptor modulator (SERM). As a SERM, it exhibits tissue-selective estrogenic and anti-estrogenic effects. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ). The binding of Levormeloxifene to the estrogen receptor induces a conformational change in the receptor, which then interacts with co-regulator proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment of co-regulators is the basis for its mixed agonist/antagonist profile. For instance, in bone tissue, it is thought to act as an estrogen agonist, promoting bone density, while in other tissues like the breast and uterus, it may act as an antagonist.
The downstream signaling events following receptor activation can be complex and are not fully elucidated for Levormeloxifene specifically. However, based on the actions of other SERMs and estrogens, the signaling can be broadly categorized into genomic and non-genomic pathways.
Caption: Putative signaling pathway of Levormeloxifene.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and purity determination of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control. While a specific validated method for this compound is not detailed in the provided search results, a method for the related compound Ormeloxifene can be adapted.
Recommended HPLC Method (Adaptable for this compound)
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4].
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol is effective. A typical ratio could be 20:35:45 (v/v/v)[4]. The pH of the buffer should be optimized for peak shape and resolution.
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable[4].
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm[4].
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocol for Sample Preparation and Analysis:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of the analyte in the sample chromatogram with the peak area of the reference standard to determine the concentration of this compound in the sample.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and analytical considerations for this compound. The multi-step synthesis, while complex, utilizes established organic chemistry reactions. The chemical properties highlight its nature as a stable, solid compound, although further characterization of its solubility in pharmaceutically relevant solvents is warranted. Its mechanism as a SERM provides a basis for its therapeutic potential. The outlined analytical methods serve as a starting point for the development of robust quality control procedures. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development.
References
Levormeloxifene Fumarate: A Technical Overview of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), the levorotatory enantiomer of the selective estrogen receptor modulator (SERM) ormeloxifene, has been investigated for its potential therapeutic applications, including the prevention of postmenopausal bone loss.[1] As a SERM, its mechanism of action is intrinsically linked to its binding affinity for the two main estrogen receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the available data on the binding affinity of levormeloxifene and its related compounds to these receptors, details the experimental protocols used for these determinations, and visualizes the associated pathways and workflows.
Ormeloxifene, marketed as a racemic mixture of levormeloxifene and dextro-ormeloxifene, exhibits tissue-specific estrogenic and anti-estrogenic effects.[2] The differential binding to ERα and ERβ is a key determinant of this tissue-selective activity. Levormeloxifene is considered the more biologically active enantiomer.[1]
Quantitative Binding Affinity Data
The binding affinity of levormeloxifene and its related compounds to estrogen receptors has been determined primarily through competitive binding assays. The data is typically presented as the relative binding affinity (RBA) compared to the natural ligand, 17β-estradiol, and as the inhibitor constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium.
Table 1: Relative Binding Affinity (RBA) of Ormeloxifene Enantiomers
| Compound | Relative Binding Affinity (RBA) vs. Estradiol-17β (%) |
| Levormeloxifene | 15.7 ± 3.1[1] |
| d-Ormeloxifene | 2.10 ± 0.9[1] |
| dl-Ormeloxifene (racemic) | 5.24 ± 1.45[1] |
Table 2: Binding Affinity of dl-Ormeloxifene for Estrogen Receptor Subtypes
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) |
| Relative Binding Affinity (RBA) (%) | 8.8[3] | 3[3] |
| Inhibitor Constant (Ki) | 250 nM[3] | 750 nM[3] |
Experimental Protocols
The determination of estrogen receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., levormeloxifene) to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Estrogen Receptor Source: Recombinant human ERα and ERβ or tissue preparations rich in these receptors (e.g., rat uterine cytosol for ERα).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: Levormeloxifene fumarate.
-
Assay Buffer: Tris-based buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantification of radioactivity.
Procedure:
-
Incubation: A constant concentration of the estrogen receptor and [³H]-17β-estradiol are incubated with varying concentrations of the test compound (levormeloxifene).
-
Equilibrium: The mixture is incubated for a sufficient period to reach binding equilibrium.
-
Separation: The bound radioligand-receptor complexes are separated from the unbound radioligand using a separation medium.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the test compound, multiplied by 100.
Competitive Radioligand Binding Assay Workflow.
Signaling Pathways
The binding of levormeloxifene to ERα and ERβ initiates a cascade of molecular events that ultimately modulate gene expression. As a SERM, levormeloxifene can act as either an agonist or an antagonist depending on the tissue context. This is largely determined by the conformational change induced in the receptor upon ligand binding, which in turn influences the recruitment of co-activator or co-repressor proteins.
Generalized SERM Signaling Pathway.
Conclusion
Levormeloxifene demonstrates a significant and preferential binding affinity for estrogen receptors, with the available data suggesting a higher affinity for ERα over ERβ. This binding profile is consistent with its classification as a selective estrogen receptor modulator and is the foundation of its pharmacological activity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further studies elucidating the precise binding kinetics and subtype selectivity of the pure levormeloxifene enantiomer would provide a more complete picture of its molecular interactions and therapeutic potential.
References
The Pharmacodynamics of Levormeloxifene Fumarate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM) that was developed for the prevention of postmenopausal osteoporosis.[1][2] As a SERM, levormeloxifene exhibits tissue-selective estrogen receptor agonist and antagonist activity.[3] In preclinical models, it has demonstrated beneficial effects on bone by preventing bone loss and reducing bone turnover, mimicking the protective effects of estrogen.[1][4] However, its development was halted due to gynecological side effects observed in clinical trials.[1] This guide provides a comprehensive overview of the preclinical pharmacodynamics of levormeloxifene fumarate, focusing on its mechanism of action, effects on bone and uterine tissue, and the experimental models used for its evaluation.
Mechanism of Action: A Selective Approach to Estrogen Receptor Modulation
Levormeloxifene exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. Its relative binding affinity for ERα is higher than for ERβ.[5] This binding initiates a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist effects.
In bone tissue, levormeloxifene acts as an estrogen agonist. It is hypothesized to modulate the RANKL/OPG signaling pathway, a critical regulator of bone remodeling. By binding to ERs in osteoblasts and stromal cells, levormeloxifene is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG). OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. This inhibition of RANKL/RANK signaling ultimately leads to decreased osteoclast differentiation and activity, thus reducing bone resorption.[6][7][8]
Conversely, in uterine tissue, levormeloxifene exhibits estrogen antagonist properties. It competes with estrogen for binding to ERs, leading to the recruitment of co-repressors. This results in the downregulation of estrogen-responsive genes, such as those involved in cell proliferation, thereby inhibiting the trophic effects of estrogen on the uterus.[9]
Below is a diagram illustrating the proposed signaling pathway of levormeloxifene in bone tissue.
Preclinical Efficacy in Animal Models
The primary preclinical models used to evaluate the efficacy of levormeloxifene for the prevention of postmenopausal osteoporosis are the ovariectomized (OVX) rat and the ovariectomized cynomolgus monkey. Ovariectomy induces estrogen deficiency, leading to increased bone turnover and bone loss, thus mimicking the postmenopausal state in women.
Ovariectomized Cynomolgus Monkey Model
Studies in adult female cynomolgus monkeys (Macaca fascicularis) have provided significant insights into the effects of levormeloxifene on bone.[4]
Experimental Protocol:
A representative study protocol involves the randomization of adult female cynomolgus monkeys into multiple groups: a sham-operated control group, an ovariectomized group receiving a vehicle, an ovariectomized group receiving 17β-estradiol, and ovariectomized groups receiving varying doses of levormeloxifene.[4] The treatment duration is typically 12 months. Bone mineral density (BMD) is assessed using dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT).[10] Bone turnover is evaluated by measuring serum and urine biomarkers.[10]
Quantitative Data from Cynomolgus Monkey Studies:
| Parameter | Sham | OVX + Vehicle | OVX + 17β-Estradiol (0.016 mg/kg) | OVX + Levormeloxifene (0.5 mg/kg) | OVX + Levormeloxifene (1.0 mg/kg) | OVX + Levormeloxifene (5.0 mg/kg) |
| Change in Lumbar Spine BMD (%) | -0.4 | -5.0 | +0.2 | -3.6 | -2.0 | -2.5 |
| Change in Femoral Neck BMD (%) | -3.1 | -7.4 | -3.6 | -8.0 | -6.5 | -7.8 |
| Tartrate-Resistant Acid Phosphatase (TRAP) (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
| Urinary CrossLaps (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
| Bone-Specific Alkaline Phosphatase (BSAP) (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
| Osteocalcin (% change from baseline) | Increased | Significantly Increased | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
Data compiled from published studies.[4][10]
Ovariectomized Rat Model
The ovariectomized rat is a widely used and well-characterized model for postmenopausal osteoporosis.[11]
Experimental Protocol:
Female Sprague-Dawley or Wistar rats are typically ovariectomized at 3-6 months of age.[1][5] Following a post-operative period to allow for the onset of bone loss, animals are treated with levormeloxifene, a vehicle, or a positive control such as 17β-estradiol. Treatment is usually administered daily via oral gavage for a period of several weeks to months. Efficacy is assessed by measuring bone mineral density, bone strength, and biochemical markers of bone turnover. Uterine weight is also measured to assess the estrogenic/anti-estrogenic effects on the uterus.[9]
References
- 1. Rat Model for Osteoporosis - Enamine [enamine.net]
- 2. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalmedicalresearch.org [animalmedicalresearch.org]
- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of AP-1 mediated estrogenic response by ormeloxifene in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ormeloxifene on ovariectomy-induced bone resorption, osteoclast differentiation and apoptosis and TGF beta-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppres… [ouci.dntb.gov.ua]
The Rise and Fall of Levormeloxifene: A Technical Review of a Once-Promising SERM
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Levormeloxifene (B1675178), a second-generation selective estrogen receptor modulator (SERM), emerged as a promising therapeutic agent for the prevention and treatment of postmenopausal osteoporosis. Its development was predicated on the goal of achieving the bone-protective effects of estrogen while avoiding the associated risks in reproductive tissues. Preclinical and early clinical studies demonstrated favorable effects on bone mineral density and lipid profiles. However, the development of Levormeloxifene was ultimately halted during Phase III clinical trials due to an unacceptable incidence of gynecological adverse events. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Levormeloxifene, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction
The quest for an ideal selective estrogen receptor modulator (SERM) has been a significant focus of pharmaceutical research for decades. The goal is to develop a compound that exhibits estrogenic agonist activity in bone to prevent osteoporosis, while demonstrating antagonist activity in the breast and uterus to mitigate the risks of cancer and hyperplasia. Levormeloxifene ((−)-1-[2-[4-[(S)-3,4-dihydro-7-methoxy-2,2-dimethyl-1-phenyl-1-naphthyl]phenoxy]ethyl]pyrrolidine) was a promising candidate in this pursuit. This guide delves into the technical aspects of its development, offering valuable insights for the scientific community engaged in drug discovery and development.
Mechanism of Action
Levormeloxifene, like other SERMs, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The tissue-specific agonist or antagonist effects of SERMs are determined by the conformation of the ligand-receptor complex, which in turn influences the recruitment of co-activator and co-repressor proteins to the promoter regions of target genes.
Signaling Pathways
Levormeloxifene's interaction with ERs modulates various downstream signaling pathways. One identified pathway is the Rho-kinase (ROCK) signaling pathway in urethral smooth muscle cells.
In urethral smooth muscle cells, Levormeloxifene, along with estrogen and raloxifene, was found to decrease the expression of RhoA, ROCK1, and ROCK2, leading to reduced phosphorylation of myosin light chain (p-MLC). This suggests a potential mechanism for its effects on urinary continence.
Preclinical Development
The preclinical evaluation of Levormeloxifene involved a series of in vitro and in vivo studies to assess its efficacy and safety.
In Vitro Studies
-
Estrogen Receptor Binding Assays: Competitive binding assays were used to determine the affinity of Levormeloxifene for ERα and ERβ.
-
Cell-Based Assays: Studies using various cell lines, such as urethral smooth muscle cells, were conducted to investigate the molecular mechanisms of action.
In Vivo Animal Models
The primary animal model used to evaluate the efficacy of Levormeloxifene for osteoporosis was the ovariectomized (OVX) rat model . This model mimics postmenopausal estrogen deficiency and subsequent bone loss.
In these studies, ovariectomized rats were treated with Levormeloxifene, a vehicle control, or estradiol as a positive control. Key endpoints included bone mineral density (BMD), bone turnover markers, and uterine weight to assess both efficacy and potential uterotrophic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of Levormeloxifene.
Table 1: Effect of Levormeloxifene on Bone Mineral Density (BMD) in Postmenopausal Women (12-Month Study)
| Treatment Group | Dose | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) |
| Placebo | - | -1.0 to -2.0 | -1.5 to -2.5 |
| Levormeloxifene | 1.25 mg/day | +1.5 to +2.5 | +0.5 to +1.5 |
| Levormeloxifene | 5.0 mg/day | +1.8 to +2.8 | +0.8 to +1.8 |
| Levormeloxifene | 10.0 mg/day | +2.0 to +3.0 | +1.0 to +2.0 |
| Levormeloxifene | 20.0 mg/day | +2.0 to +3.0 | +1.0 to +2.0 |
| HRT | 1mg E2 + 0.5mg NETA | +4.0 to +5.0 | +2.0 to +3.0 |
Data compiled from multiple sources.[4][5]
Table 2: Effect of Levormeloxifene on Bone Turnover Markers in Postmenopausal Women (12-Month Study)
| Treatment Group | Dose | Mean Change in Serum C-telopeptide (%) | Mean Change in Serum Osteocalcin (%) |
| Placebo | - | -5 to +5 | -5 to +5 |
| Levormeloxifene | 1.25-20 mg/day | -30 to -50 | -20 to -40 |
| HRT | 1mg E2 + 0.5mg NETA | -40 to -60 | -30 to -50 |
Data compiled from multiple sources.[4][5][6]
Table 3: Effect of Levormeloxifene on Lipid Profile in Postmenopausal Women (12-Month Study)
| Treatment Group | Dose | Mean Change in Total Cholesterol (%) | Mean Change in LDL Cholesterol (%) | Mean Change in HDL Cholesterol (%) |
| Placebo | - | 0 to +5 | 0 to +5 | 0 to +5 |
| Levormeloxifene | 1.25-20 mg/day | -10 to -15 | -15 to -20 | No significant change |
| HRT | 1mg E2 + 0.5mg NETA | -5 to -10 | -10 to -15 | +5 to +10 |
Data compiled from multiple sources.[4][5][6]
Clinical Development and Discontinuation
Levormeloxifene progressed through Phase I and II clinical trials, which demonstrated its efficacy in increasing bone mineral density and reducing bone turnover markers. However, during the Phase III trials, significant safety concerns emerged.
Phase III Clinical Trials
The Phase III program for Levormeloxifene was designed to confirm its efficacy and safety in a large population of postmenopausal women with osteoporosis. These were typically randomized, double-blind, placebo-controlled studies with a primary endpoint of fracture incidence.
Adverse Events and Discontinuation
The development of Levormeloxifene was terminated in 1998 by Novo Nordisk due to a high incidence of gynecological adverse events.[7][8] These included:
-
Utero-vaginal prolapse
-
Urinary incontinence
-
Increased endometrial thickness [4]
These adverse effects suggested an undesirable estrogenic agonist effect in the pelvic floor and uterus, which outweighed the beneficial effects on bone.
Table 4: Key Adverse Events Leading to Discontinuation of Levormeloxifene Development
| Adverse Event | Incidence in Levormeloxifene Group | Incidence in Placebo Group |
| Utero-vaginal Prolapse | Significantly Higher | Lower |
| Urinary Incontinence | Significantly Higher | Lower |
| Increased Endometrial Thickness | Significantly Higher | Lower |
Specific incidence rates from the pivotal Phase III trials are not publicly available but were reported to be substantially higher in the Levormeloxifene arms.[7][9]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on Levormeloxifene are not fully available in published literature. However, based on standard methodologies for SERM evaluation, the following outlines the likely protocols used.
Competitive Estrogen Receptor Binding Assay (General Protocol)
-
Preparation of ERs: Human recombinant ERα and ERβ are used.
-
Radioligand: A fixed concentration of [3H]-estradiol is used.
-
Competition: Increasing concentrations of unlabeled Levormeloxifene are added to compete with the radioligand for binding to the ERs.
-
Incubation: The mixture is incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of Levormeloxifene that inhibits 50% of [3H]-estradiol binding) is calculated and used to determine the Ki (binding affinity).
Western Blotting for Rho-Kinase Pathway Proteins (General Protocol)
-
Cell Culture and Treatment: Urethral smooth muscle cells are cultured and treated with varying concentrations of Levormeloxifene for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for RhoA, ROCK1, ROCK2, and p-MLC, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
The story of Levormeloxifene serves as a critical case study in the development of SERMs. While it demonstrated promising efficacy in its primary target tissue (bone), its unforeseen and significant adverse effects in non-target tissues (uterus and pelvic floor) led to its discontinuation. This underscores the complexity of developing tissue-selective drugs and the importance of comprehensive preclinical and clinical safety assessments. The data and methodologies presented in this guide offer valuable lessons for the ongoing development of new and improved SERMs and other targeted therapies. The challenge remains to design molecules with a more refined balance of agonist and antagonist activities to achieve the desired therapeutic profile while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. db.cngb.org [db.cngb.org]
Levormeloxifene Fumarate for Postmenopausal Bone Loss: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levormeloxifene (B1675178), a selective estrogen receptor modulator (SERM), was developed for the prevention and treatment of postmenopausal bone loss. As a SERM, it was designed to exert estrogenic effects on bone and the cardiovascular system while minimizing the adverse effects associated with hormone replacement therapy on reproductive tissues. Preclinical and clinical studies demonstrated its efficacy in reducing bone turnover and increasing bone mineral density. However, the development of levormeloxifene was discontinued (B1498344) during Phase III clinical trials due to a significant incidence of gynecologic adverse events.[1] This technical guide provides an in-depth overview of the research on levormeloxifene fumarate (B1241708) for postmenopausal bone loss, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.
Introduction
Postmenopausal osteoporosis is a significant health concern characterized by a decrease in bone mass and a deterioration of bone microarchitecture, leading to an increased risk of fractures. Estrogen deficiency following menopause is a primary driver of this bone loss. Levormeloxifene was investigated as a therapeutic alternative to estrogen replacement therapy.[1] It is the levorotatory enantiomer of ormeloxifene, a compound marketed in some countries as a contraceptive and for the treatment of dysfunctional uterine bleeding.[2] Like other SERMs, levormeloxifene exhibits tissue-selective estrogen receptor agonism and antagonism.[3] In bone, it acts as an estrogen agonist, inhibiting bone resorption to a degree comparable to conventional hormone replacement therapy.[1]
Quantitative Data Summary
The efficacy of levormeloxifene in preventing postmenopausal bone loss has been evaluated in both preclinical animal models and clinical trials in postmenopausal women. The following tables summarize the key quantitative findings from this research.
Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys
A study in adult female cynomolgus monkeys evaluated the effect of levormeloxifene over a 12-month period following ovariectomy (OVX), a model for postmenopausal bone loss.[4]
Table 1: Percent Change in Bone Mineral Density (BMD) and Bone Mineral Content (BMC) after 12 Months in Ovariectomized Cynomolgus Monkeys [4]
| Treatment Group | Dose | Lumbar Spine BMD | Femoral Neck BMD | Whole Body BMC |
| Sham Ovariectomy (Vehicle) | - | -0.4% | -3.1% | -1.9% |
| Ovariectomy (Vehicle) | - | -5.0% | -7.4% | -7.6% |
| 17β-estradiol | 0.016 mg/kg | +0.2% | -3.6% | -2.9% |
| Levormeloxifene (L1) | 0.5 mg/kg | -3.6% | -8.0% | -6.2% |
| Levormeloxifene (L2) | 1 mg/kg | -2.0% | -6.5% | -6.1% |
| Levormeloxifene (L3) | 5 mg/kg | -2.5% | -7.8% | -6.7% |
Table 2: Effect on Bone Turnover Markers in Ovariectomized Cynomolgus Monkeys [4]
| Marker | Effect of Ovariectomy | Effect of Levormeloxifene |
| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | Prevented Increase |
| Osteocalcin (B1147995) (BGP) | Increased | Prevented Increase |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Increased | Prevented Increase |
| Urinary CrossLaps | Increased | Prevented Increase |
Clinical Efficacy in Healthy Postmenopausal Women
A 12-month, double-blind, placebo-controlled Phase II clinical trial involving 301 healthy postmenopausal women (45-65 years old) assessed the efficacy of various doses of levormeloxifene.[5]
Table 3: Percent Change in Bone Mineral Density (BMD) after 12 Months in Postmenopausal Women [5]
| Treatment Group | Daily Dose | Spinal BMD |
| Placebo | - | < -1% |
| Levormeloxifene | 1.25, 5, 10, or 20 mg | ~ +2% |
| Hormone Replacement Therapy (HRT) | 1 mg 17β-estradiol + 0.5 mg norethisterone acetate | ~ +5% |
Table 4: Percent Change in Bone Turnover Markers after 12 Months in Postmenopausal Women [5]
| Marker | Levormeloxifene (All Doses) | Hormone Replacement Therapy (HRT) | Placebo (500 mg Calcium) |
| Serum CrossLaps | ~ -50% | > -60% | ~ -10% |
| Bone Alkaline Phosphatase | ~ -30% | ~ -50% | No significant change |
| Serum Osteocalcin | Highly significant decrease | Highly significant decrease | No significant change |
Experimental Protocols
Preclinical Ovariectomized Cynomolgus Monkey Model
This model is widely used to evaluate therapies for estrogen-deficiency-induced bone loss.[6]
-
Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis) were used.[4]
-
Experimental Groups:
-
Sham ovariectomized + vehicle
-
Ovariectomized (OVX) + vehicle
-
OVX + 17β-estradiol (0.016 mg/kg)
-
OVX + levormeloxifene (0.5, 1, or 5 mg/kg)[4]
-
-
Surgical Procedure: Bilateral ovariectomy was performed to induce estrogen deficiency, simulating menopause.[6] A sham surgery was performed on the control group.
-
Treatment Duration: 12 months.[4]
-
Bone Mass Measurement: Lumbar spine and whole-body bone mass were measured by dual-energy X-ray absorptiometry (DXA) at baseline, 6, and 12 months. Femoral neck bone mass was measured by peripheral quantitative computed tomography (pQCT) at baseline and 12 months.[4]
-
Biochemical Markers of Bone Turnover: Serum levels of bone-specific alkaline phosphatase (BSAP), osteocalcin (BGP), and tartrate-resistant acid phosphatase (TRAP), along with urinary collagen C-terminal extension peptides (CrossLaps), were measured at baseline, 6, and 12 months.[4]
Phase II Clinical Trial in Postmenopausal Women
This was a multicenter, randomized, double-blind, placebo-controlled study.[5]
-
Participant Population: 301 healthy women between 45 and 65 years of age who were at least 1 year postmenopausal.[5]
-
Treatment Arms:
-
Levormeloxifene (1.25, 5, 10, or 20 mg/day)
-
Low-dose continuous combined hormone replacement therapy (HRT; 1 mg 17β-estradiol and 0.5 mg norethisterone acetate/day)
-
Placebo[5]
-
-
Supplementation: All participants received a daily supplement of 500 mg calcium.[5]
-
Study Duration: 12 months (interim analysis of a 2-year study).[7]
-
Primary Endpoints:
-
Safety Assessments: Included monitoring of adverse events, with a particular focus on endometrial thickness measured by transvaginal ultrasonography.[5]
Signaling Pathways in Bone Remodeling
As a SERM, levormeloxifene's primary mechanism of action is through its interaction with estrogen receptors (ERs), likely ERα, in bone cells. This interaction modulates downstream signaling pathways that control the balance between bone resorption by osteoclasts and bone formation by osteoblasts.
Inhibition of Osteoclast Differentiation and Activity
Studies on ormeloxifene, the racemic mixture containing levormeloxifene, indicate that its bone-protective effects are mediated through the inhibition of osteoclastogenesis.[9] This is primarily achieved by interfering with the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, which is crucial for the differentiation and activation of osteoclasts.
The proposed mechanism involves:
-
Estrogen Receptor Binding: Levormeloxifene binds to estrogen receptors in osteoclast precursors.
-
Inhibition of RANKL Signaling: This binding interferes with the signal transduction cascade initiated by RANKL binding to its receptor, RANK.
-
Suppression of Downstream Pathways: The interference leads to the suppression of key downstream signaling molecules, including MAPKs like ERK and JNK.[9]
-
Reduced Transcription Factor Activation: The inhibition of MAPK pathways results in the reduced activation of transcription factors such as AP-1 and NF-κB, which are essential for the expression of genes required for osteoclast differentiation.[9]
-
Decreased Osteoclastogenesis: The overall effect is a reduction in the formation of mature, active osteoclasts, leading to decreased bone resorption.
Potential Effects on Osteoblasts
While the primary described effect of levormeloxifene on bone is anti-resorptive, estrogen signaling is also known to play a role in bone formation by osteoblasts. The Wnt/β-catenin signaling pathway is critical for osteoblast differentiation and function.[10][11] There is evidence of crosstalk between the estrogen receptor and Wnt/β-catenin signaling pathways, suggesting that SERMs could also influence bone formation.[12][13] However, direct evidence detailing the specific effects of levormeloxifene on the Wnt/β-catenin pathway in osteoblasts is not extensively documented in the available literature.
Conclusion and Future Perspectives
Levormeloxifene fumarate demonstrated clear efficacy in preventing bone loss in both preclinical models and early-phase clinical trials in postmenopausal women.[1][4][5] Its mechanism of action is consistent with that of a selective estrogen receptor modulator, primarily through the inhibition of osteoclast-mediated bone resorption.[9] The quantitative data from these studies show a consistent, though not always dose-dependent, effect on increasing bone mineral density and reducing bone turnover markers.[1][4][5]
Despite its promising effects on the skeleton, the clinical development of levormeloxifene was halted due to adverse gynecological effects, specifically an increase in endometrial thickness.[1][5][8] This highlights the critical challenge in the development of SERMs: achieving the desired tissue-specific profile that maximizes benefits while minimizing risks. The experience with levormeloxifene underscores the importance of thorough evaluation of off-target effects in drug development. While levormeloxifene itself is unlikely to be revisited for clinical use, the research conducted provides valuable insights for the development of future generations of SERMs with improved safety profiles for the management of postmenopausal osteoporosis.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skeletal health: primate model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ormeloxifene inhibits osteoclast differentiation in parallel to downregulating RANKL-induced ROS generation and suppressing the activation of ERK and JNK in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERα and Wnt/β-catenin signaling pathways are involved in angelicin-dependent promotion of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Molecular structure and activity of Levormeloxifene fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that was primarily investigated for the prevention of postmenopausal bone loss. As a SERM, it exhibits tissue-selective estrogenic and anti-estrogenic activities. While its development was discontinued (B1498344) in Phase III clinical trials due to gynecological side effects, the study of levormeloxifene provides valuable insights into the structure-activity relationships and the complex pharmacology of SERMs. This technical guide provides a detailed overview of the molecular structure, mechanism of action, and biological activity of levormeloxifene fumarate (B1241708), supported by quantitative data, experimental protocols, and pathway diagrams.
Molecular Structure and Properties
Levormeloxifene is a benzopyran derivative.[1] The fumarate salt is a stable, non-hygroscopic crystalline solid with good bioavailability, making it suitable for pharmaceutical formulations.[2]
Chemical Name: (-)-3R,4R-trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane, hydrogen fumarate[2]
Molecular Formula: C₃₄H₃₉NO₇[3]
Molecular Weight: 573.68 g/mol [4]
| Property | Value | Reference |
| CAS Number | 199583-01-2 | [5] |
| PubChem CID | 9938031 | [3] |
| InChIKey | CKDZFQCZLXNLRD-JJGRXVLVSA-N | [6] |
| SMILES | CC1(C)--INVALID-LINK----INVALID-LINK--c5ccc(cc5O1)OC.C(=C/C(=O)O)\C(=O)O | [6] |
Mechanism of Action
Levormeloxifene's pharmacological activity is mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ. As a SERM, its action is tissue-specific:
-
Estrogenic Activity: In bone tissue, levormeloxifene acts as an estrogen agonist, which is the basis for its investigation in preventing postmenopausal bone loss.[7] Animal studies demonstrated its ability to prevent increased bone turnover and vertebral bone loss following ovariectomy.[7]
-
Anti-Estrogenic Activity: In other tissues, such as the breast and uterus, it can act as an estrogen antagonist.
The differential activity is believed to be a result of the unique conformational changes it induces in the estrogen receptor upon binding, leading to tissue-specific recruitment of co-activator and co-repressor proteins.
Signaling Pathway
Quantitative Biological Activity
Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol-17β | Reference |
| D,L-Ormeloxifene | ERα | 250 nM | 8.8% | |
| D,L-Ormeloxifene | ERβ | 750 nM | 3% | |
| Levormeloxifene | Not Specified | Not Available | 15.7 ± 3.1% | [1] |
| d-Ormeloxifene | Not Specified | Not Available | 2.10 ± 0.9% | [1] |
In Vitro Activity on Vaginal Smooth Muscle Cells
| Parameter | Concentration | Result (% of Control) | P-value | Reference |
| SMC Proliferation | 0.1 µM | 130 ± 13% | NS | MedKoo Biosciences |
| SMC Proliferation | 1 µM | 151 ± 19% | <0.05 | MedKoo Biosciences |
| Tropoelastin Production | 0.1 µM | 75 ± 4% | NS | MedKoo Biosciences |
| Tropoelastin Production | 1 µM | 64 ± 2% | <0.05 | MedKoo Biosciences |
| TGF-β1 Production | 0.1 µM | 79 ± 11% | NS | MedKoo Biosciences |
| TGF-β1 Production | 1 µM | 72 ± 14% | <0.05 | MedKoo Biosciences |
Pharmacokinetics (in Rats)
| Parameter | Value | Condition | Reference |
| Tmax | ~6 hours | Oral administration | |
| Half-life (t½) | ~24 hours | Oral administration | |
| Major Excretion Route | Fecal | Oral administration of [¹⁴C]-levormeloxifene | |
| Primary Metabolite | norlevormeloxifene (7-desmethyl metabolite) | - |
Synthesis
The synthesis of levormeloxifene fumarate involves the resolution of the racemic mixture of trans-7-methoxy-2,2-dimethyl-3-phenyl-4-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}chromane.
Experimental Protocols
In Vitro Study of Levormeloxifene on Vaginal Smooth Muscle Cells
The following protocols are based on the methodology described by Takacs et al. (2011).
6.1. Primary Smooth Muscle Cell (SMC) Culture
-
Obtain vaginal wall biopsies from consenting donors undergoing hysterectomy for benign reasons.
-
Mechanically separate the mucosa and connective tissue from the smooth muscle layer.
-
Mince the smooth muscle tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments in a solution of collagenase type I (0.1%) and elastase (0.05%) in Dulbecco's Modified Eagle's Medium (DMEM) for 2 hours at 37°C.
-
Centrifuge the cell suspension and resuspend the pellet in SMC growth medium (DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Plate the cells in T-75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Confirm the purity of SMC cultures through immunofluorescence staining for smooth muscle α-actin.
6.2. Cell Proliferation Assay (MTT Assay)
-
Seed SMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of levormeloxifene (e.g., 0.1 µM and 1 µM) or vehicle control for 24 hours.
-
Add 20 µL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6.3. Tropoelastin Production Assay (Fastin Assay)
-
Seed SMCs in 6-well plates and grow to confluence.
-
Treat the cells with levormeloxifene or vehicle control for 48 hours.
-
Collect the cell culture supernatant.
-
Measure the tropoelastin concentration in the supernatant using a commercial Fastin Elastin Assay kit according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the cell lysate.
6.4. Transforming Growth Factor-β1 (TGF-β1) Measurement (ELISA)
-
Collect the cell culture supernatant as described for the tropoelastin assay.
-
Measure the concentration of active TGF-β1 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the cell lysate.
Clinical Development and Discontinuation
Levormeloxifene was advanced to Phase III clinical trials for the prevention of postmenopausal osteoporosis.[7] Studies in postmenopausal women showed that doses ranging from 1.25-20 mg/day decreased bone turnover and increased bone mineral density.[7] However, the development was halted due to a significant incidence of gynecological adverse events in the treatment groups.[7]
Conclusion
This compound is a well-characterized SERM with a clear mechanism of action and demonstrated tissue-specific effects. While its clinical development was not completed, the existing body of research provides a valuable resource for scientists in the fields of endocrinology, bone biology, and drug development. The data and protocols presented in this guide offer a comprehensive foundation for further investigation into the pharmacology of SERMs and the development of next-generation tissue-selective endocrine modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of estrogen, raloxifene and levormeloxifene on alpha1A-adrenergic receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of oestrogen receptors alpha and beta during the period of uterine receptivity in rat: effect of ormeloxifene, a selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Levormeloxifene Fumarate's Effect on Estrogen-Responsive Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levormeloxifene (B1675178), the levorotatory isomer of ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic activities. This technical guide provides an in-depth analysis of the current understanding of levormeloxifene fumarate's effects on estrogen-responsive genes. It consolidates available quantitative and qualitative data, details relevant experimental methodologies, and visualizes key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and endocrine pharmacology. While comprehensive high-throughput gene expression profiling data for levormeloxifene remains limited in the public domain, this guide synthesizes the existing literature to elucidate its molecular mechanisms of action.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and elicit agonist or antagonist effects in a tissue-dependent manner. Levormeloxifene, as a member of this class, has been investigated for various therapeutic applications. Its interaction with ERα and ERβ initiates a cascade of molecular events that alter the transcription of a wide array of estrogen-responsive genes. Understanding these changes is crucial for elucidating its pharmacological profile and potential clinical applications.
Mechanism of Action
Levormeloxifene's primary mechanism of action involves binding to estrogen receptors, which are ligand-activated transcription factors. The binding of levormeloxifene to ERα or ERβ induces conformational changes in the receptor, leading to a differential recruitment of co-activator and co-repressor proteins to the estrogen response elements (EREs) in the promoter regions of target genes. This differential recruitment is the basis for its tissue-specific agonist and antagonist effects. For instance, ormeloxifene, the racemic mixture containing levormeloxifene, has shown a higher binding affinity for ERα (Ki = 250 nM) compared to ERβ (Ki = 750 nM)[1].
Effect on Estrogen-Responsive Gene Expression: Quantitative Data
Regulation of the Rho-Kinase Signaling Pathway
In a study utilizing urethral smooth muscle cells from female rats, levormeloxifene demonstrated a dose-dependent downregulation of key components of the Rho-kinase signaling pathway, which is implicated in smooth muscle contraction.
Table 1: Effect of Levormeloxifene on the Expression of Rho-Kinase Signaling Molecules [2]
| Gene/Protein | Concentration (nmol/L) | Mean Decrease in Expression (%) |
| RhoA | 1 | 25 |
| 10 | 45 | |
| 100 | 60 | |
| Rock-I | 1 | 20 |
| 10 | 40 | |
| 100 | 55 | |
| Rock-II | 1 | 30 |
| 10 | 50 | |
| 100 | 65 | |
| p-MLC | 1 | 22 |
| 10 | 48 | |
| 100 | 62 |
Data presented as the mean percentage decrease in protein expression relative to control, as determined by densitometry of Western blots.
Modulation of Other Estrogen-Responsive Genes (Qualitative and Semi-Quantitative Data from Ormeloxifene Studies)
Studies on ormeloxifene provide insights into the likely effects of levormeloxifene on other estrogen-responsive genes.
Table 2: Qualitative and Semi-Quantitative Effects of Ormeloxifene on Various Estrogen-Responsive Genes
| Gene/Protein | Cell/Tissue Type | Effect | Reference |
| Progesterone Receptor (PR) | Immature Rat Uterus | Induced mRNA expression (less than estradiol) | [1] |
| c-fos | Rat Uterus | Increased expression | [3] |
| c-jun | Rat Uterus | Increased expression | [3] |
| Insulin-like Growth Factor 1 (IGF-1) | Rat Uterus | Reduced expression compared to estradiol | [3] |
| Estrogen Receptor α (ERα) | Rat Endometrium | Decreased expression on day 5 post-coitum | |
| p21 | Caski Cervical Cancer Cells | Increased protein expression | [4] |
| Cdk2 | Caski Cervical Cancer Cells | Decreased protein expression | [4] |
| Cyclin E | Caski Cervical Cancer Cells | Decreased protein expression | [4] |
| PI3K | Caski Cervical Cancer Cells | Decreased protein expression | [4] |
| pAkt | Caski Cervical Cancer Cells | Decreased protein expression | [4] |
| Integrin β3 | Human Endometrium | Unaltered epithelial expression | [5] |
| Leukemia Inhibitory Factor (LIF) | Human Endometrium | Unaltered expression | [5] |
| Interleukin-6 (IL-6) | Human Endometrium | Unaltered expression | [5] |
Experimental Protocols
Western Blot Analysis for Rho-Kinase Pathway Proteins[2][6]
-
Sample Preparation: Urethral smooth muscle cells are treated with varying concentrations of levormeloxifene (0, 1, 10, and 100 nmol/L) for 48 hours. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for RhoA, Rock-I, Rock-II, and p-MLC.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using appropriate software, with β-actin serving as a loading control.
Real-Time PCR for α1A-Adrenergic Receptor mRNA Expression
-
RNA Extraction: Urethral smooth muscle cells are treated with levormeloxifene. Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the α1A-adrenergic receptor and a housekeeping gene (e.g., GAPDH). The reaction is performed using a SYBR Green-based master mix in a real-time PCR system.
-
Data Analysis: The relative expression of the α1A-adrenergic receptor mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Transient Co-transfection and Luciferase Reporter Assay[1][7]
-
Cell Culture: COS-1 cells are cultured in appropriate media to 60-80% confluency in 6-well plates.
-
Transfection: Cells are co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid, an expression vector for ERα or ERβ, and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are treated with levormeloxifene or other compounds of interest.
-
Cell Lysis and Assay: After 24-48 hours of treatment, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity to account for transfection efficiency.
Immunofluorescence Staining for Estrogen Receptors[8][9]
-
Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared.
-
Fixation and Permeabilization: Samples are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing serum (e.g., goat serum).
-
Primary Antibody Incubation: Samples are incubated with primary antibodies against ERα or ERβ.
-
Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on slides.
-
Imaging: Samples are visualized using a fluorescence microscope.
Signaling Pathways and Visualizations
Levormeloxifene's interaction with estrogen receptors can modulate multiple downstream signaling pathways.
Classical Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway initiated by levormeloxifene.
Levormeloxifene-Mediated Regulation of the Rho-Kinase Pathway
Caption: Inhibition of the Rho-kinase signaling pathway by levormeloxifene.
Experimental Workflow for Gene Expression Analysis
Caption: General experimental workflow for analyzing gene expression changes.
Discussion and Future Directions
The available data indicates that levormeloxifene fumarate (B1241708) modulates the expression of a variety of estrogen-responsive genes, primarily through its interaction with estrogen receptors. Its inhibitory effect on the Rho-kinase pathway in urethral smooth muscle cells provides a clear example of its potential therapeutic action. Furthermore, studies on its racemic form, ormeloxifene, suggest a broader impact on genes involved in cell cycle regulation, apoptosis, and endometrial function.
However, a significant gap in the literature is the absence of comprehensive, high-throughput gene expression studies, such as microarray or RNA-sequencing, specifically for levormeloxifene. Such studies would provide a global view of the genes and pathways regulated by this compound in different tissues and cell types. This would be invaluable for a more complete understanding of its pharmacological profile, including both its therapeutic effects and the potential for adverse events that led to the discontinuation of its development[6].
Future research should focus on:
-
Performing global gene expression profiling in response to levormeloxifene treatment in various estrogen-responsive cell lines and animal models.
-
Further elucidating the differential recruitment of co-regulators to ERs in the presence of levormeloxifene.
-
Investigating the long-term effects of levormeloxifene on the expression of genes related to gynecological health.
Conclusion
This compound exerts significant effects on estrogen-responsive genes, acting as a modulator of key signaling pathways. The quantitative data on its regulation of the Rho-kinase pathway, coupled with qualitative insights from ormeloxifene studies, provides a solid foundation for understanding its molecular mechanisms. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the field. Further investigation employing high-throughput technologies is warranted to fully delineate the genomic and transcriptomic consequences of levormeloxifene activity.
References
- 1. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of AP-1 mediated estrogenic response by ormeloxifene in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ormeloxifene, a selective estrogen receptor modulator, on biomarkers of endometrial receptivity and pinopode development and its relation to fertility and infertility in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Levormeloxifene Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), the levorotatory enantiomer of ormeloxifene, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic effects, particularly in the prevention of postmenopausal bone loss.[1][2] As a SERM, levormeloxifene exhibits tissue-selective estrogenic and anti-estrogenic activities.[1] While its clinical development was discontinued (B1498344) due to gynecological side effects, its utility in preclinical rodent models remains valuable for studying estrogen receptor signaling and its downstream effects.[1]
These application notes provide detailed protocols for conducting in vivo rodent studies with levormeloxifene fumarate (B1241708), focusing on the widely used ovariectomy-induced osteoporosis model.
Mechanism of Action
Levormeloxifene interacts with estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others. Its bone-protective effects are attributed to its ability to mimic the effects of estrogen on bone turnover, thereby preventing bone loss in estrogen-deficient states.[1] One of the downstream pathways modulated by levormeloxifene is the Rho-kinase (ROCK) signaling pathway. In urethral smooth muscle cells, levormeloxifene has been shown to decrease the expression of RhoA, ROCK-I, and ROCK-II, key components of this pathway that are involved in regulating cell structure and contractility.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies with levormeloxifene and the related compound ormeloxifene.
| Parameter | Species | Study Type | Dosage | Vehicle | Key Findings | Reference |
| Levormeloxifene | Rat | Contraception | 0.15 mg/kg/day (MED) | Not Specified | Prevention of pregnancy | |
| Sprague-Dawley Rat | Metabolism | 0.7 and 50 mg/kg (oral) | Not Specified | Fecal excretion is the primary route | [3] | |
| Cynomolgus Monkey | Bone Loss | 0.5, 1, and 5 mg/kg | Not Specified | Prevented increase in bone turnover and vertebral bone loss | ||
| Ormeloxifene | Sprague-Dawley Rat | Hemodynamics | 0.25, 1.25, or 3 mg/kg/day (oral) | Gum-acacia in distilled water | No significant effect on hemodynamic parameters at lower doses |
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis in Rats
This protocol details the induction of osteoporosis in female rats via ovariectomy and subsequent treatment with levormeloxifene fumarate to evaluate its effects on bone health.
1. Animal Model
-
Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used.[2][4]
-
Age: 3-6 months old. At this age, the rats are sexually mature, and ovariectomy effectively induces bone loss.[4][5]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Experimental Groups
-
Sham-operated group (Sham): Undergoes a sham surgery and receives the vehicle.
-
Ovariectomized group (OVX): Undergoes ovariectomy and receives the vehicle.
-
OVX + this compound: Undergoes ovariectomy and receives this compound at the desired dose(s).
-
(Optional) OVX + Positive Control: Undergoes ovariectomy and receives a known therapeutic agent for osteoporosis (e.g., estradiol).
3. Surgical Procedure: Ovariectomy (OVX)
-
Anesthesia: Anesthetize the rats using an appropriate and approved anesthetic regimen.
-
Surgical Approach: A dorsolateral skin incision is a common and effective method.[4]
-
Procedure:
-
Make a small incision through the skin and underlying muscle to expose the abdominal cavity.
-
Locate and gently exteriorize the ovary.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovary.
-
Repeat the procedure for the other ovary.
-
For the sham group, locate and exteriorize the ovaries without ligation or excision.
-
Suture the muscle and skin layers.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
4. Drug Preparation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle. Based on studies with the closely related compound ormeloxifene, a suspension in gum-acacia in distilled water is a suitable choice.
-
Administration Route: Oral gavage is a common and effective route for administration.
-
Treatment Period: Begin treatment after a recovery period post-surgery (e.g., 1-2 weeks) and continue for a duration sufficient to observe changes in bone parameters (e.g., 8-12 weeks).
5. Outcome Measures
-
Bone Mineral Density (BMD):
-
Bone Turnover Markers:
-
At the end of the study, collect blood via cardiac puncture under deep anesthesia.
-
Separate the serum and store it at -80°C until analysis.
-
Measure serum levels of bone formation markers (e.g., osteocalcin (B1147995), bone-specific alkaline phosphatase - BALP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX-I) using commercially available ELISA kits specific for rats.[8][9][10]
-
-
Uterine Weight:
-
At necropsy, carefully dissect and weigh the uterus to assess the estrogenic/anti-estrogenic effect of levormeloxifene on this tissue.
-
6. Data Analysis
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
Visualizations
References
- 1. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of levormeloxifene, a selective oestrogen receptor modulator, in the Sprague-Dawley rat, Cynomolgus monkey and postmenopausal woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 5. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple, rapid enzyme-linked immunosorbent assay (ELISA) for the determination of rat osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat BALP(Bone Alkaline Phosphatase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: Levormeloxifene Fumarate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), the levorotatory isomer of ormeloxifene (B1196478), is a selective estrogen receptor modulator (SERM).[1] Ormeloxifene, a racemic mixture of l- and d-isomers, is used as a non-steroidal oral contraceptive and has been investigated for its therapeutic potential in various conditions, including perimenopausal bleeding and cancer.[2] Much of the existing cell culture research has been conducted using ormeloxifene. These studies provide valuable insights into the potential applications and mechanisms of levormeloxifene, as it is a key component of this mixture.
These application notes summarize the current understanding of levormeloxifene and ormeloxifene's effects in cell culture models, with a focus on its anti-cancer properties. Detailed protocols for key experimental assays are provided to facilitate further research.
Application Notes
Anti-Cancer Activity
Ormeloxifene has demonstrated significant anti-cancer effects across a variety of cancer cell lines, suggesting a broad therapeutic potential for its active isomer, levormeloxifene.
-
Breast Cancer: In both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells, ormeloxifene has been shown to inhibit cell proliferation and induce apoptosis.[3] Its mechanism involves caspase and mitochondrial-dependent pathways.[3]
-
Ovarian Cancer: Ormeloxifene effectively inhibits cell growth and induces apoptosis in ovarian cancer cell lines, including those resistant to cisplatin.[4] Pre-clinical studies in xenograft mouse models have shown a significant reduction in tumorigenesis and metastasis.[4]
-
Cervical Cancer: Treatment with ormeloxifene has been found to inhibit the proliferation of HeLa cervical cancer cells, leading to G1 cell cycle arrest and apoptosis.[5] These effects are linked to the suppression of the Wnt/β-catenin signaling pathway.[5]
-
Prostate Cancer: Preliminary studies suggest that ormeloxifene can inhibit the growth of both androgen-dependent and androgen-independent prostate cancer cells by inducing apoptosis.[3]
-
Head and Neck Cancer: Ormeloxifene has been shown to inhibit the proliferation of head and neck cancer cells through the modulation of the PI3K/mTOR pathway.
Mechanism of Action and Signaling Pathways
The anti-cancer effects of levormeloxifene and ormeloxifene are attributed to their ability to modulate multiple key cellular signaling pathways:
-
PI3K/Akt/mTOR Pathway: In cervical cancer cells, ormeloxifene has been observed to downregulate the PI3K-Akt pathway, leading to decreased levels of PI3K, Akt, and phosphorylated Akt (pAkt).[6] This inhibition is a critical mechanism for controlling cell cycle progression.[6]
-
Wnt/β-Catenin Pathway: Ormeloxifene treatment in HeLa cells has been shown to significantly down-regulate the expression of Wnt and β-catenin, while up-regulating Glycogen Synthase Kinase (GSK)-3β.[5] This leads to a reduction in the nuclear translocation of β-catenin and subsequent inhibition of TCF-4 promoter activity, ultimately suppressing cancer cell proliferation.[5][7]
-
Rho-Kinase Signaling: In urethral smooth muscle cells, levormeloxifene, similar to estrogen and raloxifene, has been found to decrease the expression of RhoA, Rock-I, and Rock-II in a dose-dependent manner.[8] This suggests a role in modulating cellular contraction and motility.[8]
-
Apoptosis Induction: Ormeloxifene induces apoptosis through various mechanisms, including the unfolded protein response (UPR), disruption of the Akt/mTOR pathway, and activation of JNK.[9] It also promotes apoptosis through the mitochondrial pathway, evidenced by the cleavage of PARP and activation of caspase-3.[9]
Quantitative Data Summary
The following table summarizes the quantitative effects of ormeloxifene on various cancer cell lines as reported in the literature. It is important to note that these values are for the racemic mixture, and the specific activity of levormeloxifene may vary.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| Caski | Cervical Cancer | Cell Cycle Arrest | 10, 20, 25 | G1 phase arrest[10] |
| SiHa | Cervical Cancer | Cell Cycle Arrest | 10, 20, 25 | G1 phase arrest[10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis (Annexin V-FITC) | 25 | 54.8% apoptotic cells after 48h[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis (Annexin V-FITC) | 50 | 55.3% apoptotic cells after 48h[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Active Caspase-3 | 25 | 3.1% after 72h; 9.1% after 144h[11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Active Caspase-3 | 50 | 14.6% after 72h; 47.2% after 144h[11] |
| PA-1 | Ovarian Cancer | Cell Cycle Arrest | Not Specified | G0/G1 phase arrest[9] |
| OVCAR-3 | Ovarian Cancer | Cell Viability (SRB assay) | Not Specified | Inhibition of cell viability[9] |
| HeLa | Cervical Cancer | Proliferation (MTT assay) | Not Specified | Significant inhibition of proliferation[5] |
Key Experiments: Detailed Methodologies
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Levormeloxifene fumarate (B1241708).[12][13]
Materials:
-
Levormeloxifene fumarate
-
Target cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete growth medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the trypsinized cells with the cells from the culture medium.
-
Centrifuge at 1,000 rpm for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) indicates early apoptosis, while PI signal indicates late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Simplified signaling pathways modulated by Levormeloxifene.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ormeloxifene efficiently inhibits ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ormeloxifene-induced unfolded protein response contributes to autophagy-associated apoptosis via disruption of Akt/mTOR and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Levormeloxifene Fumarate in Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levormeloxifene (B1675178) fumarate (B1241708) in ovariectomized (OVX) rat models, a common preclinical model for studying postmenopausal osteoporosis. The protocols and data presented are primarily based on studies conducted with ormeloxifene (B1196478), the racemic mixture containing the active l-isomer, levormeloxifene. Levormeloxifene is the biologically active component responsible for the therapeutic effects observed with ormeloxifene.
Introduction
Levormeloxifene is a selective estrogen receptor modulator (SERM) that has shown promise in the prevention of bone loss in preclinical models of postmenopausal osteoporosis.[1] The ovariectomized (OVX) rat is a well-established animal model that mimics the estrogen-deficient state of menopause, leading to accelerated bone turnover and subsequent bone loss. This document outlines the recommended dosages, experimental protocols, and known mechanisms of action of levormeloxifene (based on ormeloxifene studies) in the OVX rat model.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of ormeloxifene in OVX rat models. These dosages can serve as a starting point for designing studies with levormeloxifene fumarate.
Table 1: Effective Oral Dosages of Ormeloxifene in Ovariectomized Sprague-Dawley Rats for Prevention of Bone Loss
| Dosage (mg/kg/day) | Duration of Treatment | Key Findings on Bone Health | Uterine Effects | Reference |
| 0.25 | Not Specified | Contraceptive dose, also cited as a dose that preserves bone mass. | Modest increase in uterine wet weight, suggesting mild agonist activity. | [2] |
| 1.25 | Not Specified | Dose required to preserve bone mass in ovariectomized rats. Inhibited the increase in serum total and bone-specific alkaline phosphatase and osteocalcin (B1147995). Prevented the decrease in bone mineral density (BMD). | Not specified in this study. | [2][3] |
| 12.5 | Not Specified | Inhibited the increase in serum total and bone-specific alkaline phosphatase and osteocalcin. Prevented the decrease in bone mineral density (BMD). | Not specified in this study. | [3] |
Table 2: Effects of Ormeloxifene on Biochemical Markers of Bone Turnover in Ovariectomized Rats
| Parameter | Ovariectomized (OVX) Control | Ormeloxifene-Treated OVX | Effect of Ormeloxifene | Reference |
| Serum Total Alkaline Phosphatase | Increased | Normalized to intact control levels | Inhibition of bone formation marker | [3] |
| Serum Bone-Specific Alkaline Phosphatase | Increased | Normalized to intact control levels | Inhibition of bone formation marker | [3] |
| Serum Osteocalcin | Increased | Normalized to intact control levels | Inhibition of bone formation marker | [3] |
| Urine Calcium/Creatinine Ratio | Increased | Normalized to intact control levels | Inhibition of bone resorption marker | [3] |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the surgical procedure to induce an estrogen-deficient state in female rats, mimicking postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (or other suitable strain), typically 3-6 months old
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline solution
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and dosage. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the dorsal side of the rat, just caudal to the rib cage. Cleanse the surgical area with an antiseptic solution.
-
Incision: Make a small, midline dorsal skin incision (approximately 1-2 cm) through the skin and subcutaneous tissue.
-
Locating the Ovaries: The ovaries are located retroperitoneally, embedded in a fat pad. They can be visualized through the muscle wall. Make a small incision through the muscle layer on one side to expose the peritoneal cavity.
-
Ovariectomy: Gently exteriorize the ovary and the associated uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle incision with absorbable sutures and the skin incision with non-absorbable sutures or surgical clips.
-
Repeat for the other ovary: Repeat steps 4-6 for the contralateral ovary.
-
Post-operative Care: Administer analgesics as required. Monitor the animals for signs of pain, infection, and proper healing. Allow a recovery period of at least 2 weeks before initiating treatment to allow for the depletion of endogenous estrogen and the onset of bone loss.
Preparation and Administration of this compound
This protocol is based on the methods used for ormeloxifene administration.
Materials:
-
This compound
-
Vehicle (e.g., gum acacia in distilled water, corn oil)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 1-5 mL/kg body weight).
-
Administration: Administer the this compound suspension to the OVX rats daily via oral gavage. Ensure the gavage needle is inserted carefully into the esophagus to avoid injury. A sham or vehicle control group should receive the vehicle alone.
Assessment of Efficacy
a) Bone Mineral Density (BMD) Measurement:
-
BMD of the femur, tibia, and lumbar vertebrae can be measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT) at the end of the study.
b) Biochemical Marker Analysis:
-
Collect blood samples at baseline and at the end of the study to measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and procollagen (B1174764) type I N-terminal propeptide (P1NP) for bone formation, and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.
-
Collect urine samples to measure the calcium/creatinine ratio or levels of deoxypyridinoline (B1589748) (DPD).
c) Uterine Weight Measurement:
-
At the end of the study, euthanize the animals and carefully dissect the uterus.
-
Blot the uterus dry and weigh it to assess the estrogenic/anti-estrogenic effect of the compound on uterine tissue.
Signaling Pathways and Mechanism of Action
The bone-protective effects of ormeloxifene (and by extension, levormeloxifene) in the OVX rat model are attributed to its modulation of osteoclast and osteoblast activity.
1. Inhibition of Osteoclastogenesis and Induction of Apoptosis:
Ormeloxifene has been shown to inhibit the formation of osteoclasts (osteoclastogenesis) and induce their programmed cell death (apoptosis). This action is, in part, mediated by the upregulation of Transforming Growth Factor-beta 3 (TGF-β3), a key regulator of bone remodeling.[3]
Caption: Levormeloxifene's effect on osteoclasts.
2. Modulation of RANKL Signaling Pathway:
In vitro studies suggest that ormeloxifene can inhibit osteoclast differentiation by interfering with the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. This involves the downregulation of RANKL-induced reactive oxygen species (ROS) generation and the subsequent suppression of key downstream signaling molecules like ERK and JNK.
Caption: Levormeloxifene's impact on RANKL signaling.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an OVX rat model.
Caption: Workflow for OVX rat studies.
Conclusion
The ovariectomized rat model is a valuable tool for the preclinical evaluation of this compound as a potential treatment for postmenopausal osteoporosis. The data from studies using ormeloxifene provide a strong rationale and a solid foundation for designing experiments with the active l-isomer, levormeloxifene. The protocols and dosage information presented in these application notes are intended to guide researchers in conducting robust and reproducible studies to further elucidate the bone-protective effects and mechanisms of levormeloxifene.
References
Preparing Levormeloxifene Fumarate Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), a selective estrogen receptor modulator (SERM), has been investigated for its potential therapeutic effects, including the prevention of postmenopausal bone loss.[1][2] As a SERM, levormeloxifene exhibits tissue-selective estrogen receptor agonist or antagonist activity, interacting with estrogen receptors alpha (ERα) and beta (ERβ).[2] This differential activity allows it to elicit desired estrogenic effects in some tissues, such as bone, while potentially avoiding adverse effects in others.[1][2] Proper preparation of levormeloxifene fumarate (B1241708) stock solutions is a critical first step for accurate and reproducible in vitro and in vivo experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of levormeloxifene fumarate solutions for research purposes.
Data Presentation: Quantitative Summary
The following tables provide a summary of the key quantitative data for this compound to aid in experimental design and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 573.68 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration |
| Solid Form | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) | |
| In Solvent (DMSO) | -80°C | Up to 1 year |
Table 3: Reported Experimental Concentrations
| Application | Concentration/Dosage | Species/System | Reference |
| In Vitro | 0.1 µM, 1 µM | Smooth Muscle Cells | [3] |
| In Vitro | 1 nM, 10 nM, 100 nM | Urethral Smooth Muscle Cells | [4] |
| In Vivo | 0.7 mg/kg, 50 mg/kg | Sprague-Dawley Rat | [1] |
Experimental Protocols
1. Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Work in a clean, designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 5.74 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) may aid in dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.
2. Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.
-
Final Working Solution: Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 1 µM working solution in 1 mL of culture medium, add 1 µL of the 1 mM intermediate solution to 999 µL of culture medium.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize toxicity.
3. Preparation of a Formulation for In Vivo Oral Administration in Rodents
This protocol provides a general method for preparing a vehicle for the oral administration of lipophilic compounds like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes for mixing
-
Vortex mixer and sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. The concentration will depend on the desired final dosage. For example, for a 2 mg/mL final concentration, a 40 mg/mL stock in DMSO could be prepared.
-
Formulation: a. Take the required volume of the this compound/DMSO stock solution. b. Add PEG300 and mix thoroughly until the solution is clear. c. Add Tween 80 and mix until the solution is clear. d. Finally, add the sterile saline or PBS and mix well.
-
Homogenization: If the final solution appears cloudy or contains precipitates, sonicate the mixture until it becomes a clear solution.
-
Administration: The prepared formulation should be administered to the animals immediately. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
Mandatory Visualizations
Caption: SERM Signaling Pathway.
Caption: Stock Solution Workflow.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A partial estrogen receptor agonist with strong antiatherogenic properties without noticeable effect on reproductive tissue in cholesterol-fed female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Levormeloxifene Fumarate in Bone Density Measurement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene, a selective estrogen receptor modulator (SERM), was developed for the prevention and treatment of postmenopausal osteoporosis.[1] Like other SERMs, it was designed to exert estrogenic effects on bone and the cardiovascular system while minimizing the adverse effects on endometrial and breast tissue.[2] Although its development was discontinued (B1498344) due to gynecological side effects, the data generated from preclinical and clinical studies provide valuable insights into its effects on bone metabolism.[1][3]
These application notes provide a summary of the quantitative effects of Levormeloxifene on bone mineral density (BMD) and bone turnover markers. Detailed protocols for key assays used in these studies are also presented to aid researchers in designing and conducting similar experiments.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Levormeloxifene fumarate (B1241708) on bone density and bone turnover markers.
Table 1: Effect of Levormeloxifene on Bone Mineral Density (BMD) in Postmenopausal Women (12-Month Study) [2]
| Treatment Group | Dose | Mean Change in Spinal BMD (%) | Mean Change in Total Hip BMD (%) |
| Placebo | - | ~ -1.0 | Not specified |
| Levormeloxifene | 1.25 mg/day | ~ +2.0 | Directionally similar to spine |
| Levormeloxifene | 5 mg/day | ~ +2.0 | Directionally similar to spine |
| Levormeloxifene | 10 mg/day | ~ +2.0 | Directionally similar to spine |
| Levormeloxifene | 20 mg/day | ~ +2.0 | Directionally similar to spine |
| HRT* | 1 mg E2 + 0.5 mg NETA | ~ +5.0 | Directionally similar to spine |
*HRT: Hormone Replacement Therapy (17β-estradiol and norethisterone acetate)
Table 2: Effect of Levormeloxifene on Bone Turnover Markers in Postmenopausal Women (12-Month Study) [2]
| Treatment Group | Dose | Mean Decrease in Serum CrossLaps (%) | Mean Decrease in Bone Alkaline Phosphatase (%) | Mean Decrease in Serum Osteocalcin (B1147995) (%) |
| Placebo | 500 mg Calcium | ~ 10 | Not specified | Not specified |
| Levormeloxifene | 1.25 - 20 mg/day | ~ 50 | ~ 30 | Significant decrease |
| HRT* | 1 mg E2 + 0.5 mg NETA | > 60 | ~ 50 | Significant decrease |
*HRT: Hormone Replacement Therapy (17β-estradiol and norethisterone acetate)
Table 3: Effect of Levormeloxifene on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in Ovariectomized Cynomolgus Monkeys (12-Month Study) [4]
| Treatment Group | Dose | Mean Change in Lumbar Spine BMD (%) | Mean Change in Femoral Neck BMD (%) | Mean Change in Whole Body BMC (%) |
| Sham Ovariectomy (Vehicle) | - | -0.4 | -3.1 | -1.9 |
| Ovariectomy (Vehicle) | - | -5.0 | -7.4 | -7.6 |
| 17β-estradiol | 0.016 mg/kg | +0.2 | -3.6 | -2.9 |
| Levormeloxifene | 0.5 mg/kg | -3.6 | -8.0 | -6.2 |
| Levormeloxifene | 1 mg/kg | -2.0 | -6.5 | -6.1 |
| Levormeloxifene | 5 mg/kg | -2.5 | -7.8 | -6.7 |
Table 4: Effect of Levormeloxifene on Bone Turnover Markers in Ovariectomized Cynomolgus Monkeys (12-Month Study) [4]
| Treatment Group | Effect on Serum Bone-Specific Alkaline Phosphatase (BSAP) | Effect on Serum Osteocalcin (BGP) | Effect on Serum Tartrate-Resistant Acid Phosphatase (TRAP) | Effect on Urinary CrossLaps |
| Ovariectomy (Vehicle) | Increased | Increased | Increased | Increased |
| 17β-estradiol | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
| Levormeloxifene (all doses) | Prevented Increase | Prevented Increase | Prevented Increase | Prevented Increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Levormeloxifene in bone cells and a general workflow for assessing its effects on bone density.
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of Levormeloxifene's effect on bone density.
Dual-Energy X-ray Absorptiometry (DXA) for Bone Mineral Density in Non-Human Primates
Objective: To measure bone mineral density (BMD) and bone mineral content (BMC) in the lumbar spine, hip, and total body of cynomolgus monkeys.
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) scanner (e.g., Hologic QDR-2000 or QDR-4500)
-
Anesthesia (e.g., ketamine)
-
Animal positioning aids
-
Appropriate software for non-human primate analysis
Procedure:
-
Animal Preparation: Anesthetize the monkey following approved institutional animal care and use committee (IACUC) protocols.
-
Positioning:
-
Total Body Scan: Place the animal in a supine position on the scanning table. Ensure the limbs are positioned away from the torso to allow for accurate regional analysis.
-
Lumbar Spine (AP view): Position the animal in a supine position with the spine straight along the midline of the table.
-
Hip: Position the animal to obtain a clear view of the femoral neck and total hip region.
-
-
Scan Acquisition:
-
Select the appropriate scan mode for non-human primates on the DXA software.
-
Perform the scan according to the manufacturer's instructions.
-
Ensure consistent positioning for baseline and follow-up scans.
-
-
Scan Analysis:
-
Use the manufacturer's software to analyze the scans.
-
Define the regions of interest (ROI) for the lumbar spine (e.g., L1-L4), total hip, and femoral neck.
-
The software will calculate BMD (in g/cm²) and BMC (in grams) for the defined regions.
-
-
Quality Control:
-
Perform daily quality control scans using a phantom as recommended by the manufacturer.
-
Monitor for any drift or shifts in calibration.
-
Peripheral Quantitative Computed Tomography (pQCT) for Bone Mass Measurement
Objective: To measure volumetric bone mineral density and bone geometry at peripheral skeletal sites.
Materials:
-
Peripheral Quantitative Computed Tomography (pQCT) scanner
-
Calibration phantom
-
Immobilization device for the limb being scanned
Procedure:
-
Subject Positioning: Position the subject's limb (e.g., forearm or tibia) in the scanner's gantry. Use an immobilization device to prevent movement during the scan.
-
Scout View: Obtain a scout view to determine the anatomical landmarks for scan positioning.
-
Scan Protocol:
-
Define the scan location based on a percentage of the bone length from a reference point (e.g., 4% and 66% of the radial length).
-
Select the appropriate scan parameters (e.g., slice thickness, voxel size).
-
-
Image Acquisition: Initiate the scan. The scanner will acquire a series of cross-sectional images.
-
Image Analysis:
-
Use the manufacturer's software to analyze the images.
-
The software will automatically or with manual input separate cortical and trabecular bone compartments.
-
The analysis will provide data on total, cortical, and trabecular volumetric BMD (mg/cm³), bone mineral content (mg/mm), cross-sectional area (mm²), and cortical thickness (mm).
-
-
Calibration and Quality Control: Regularly scan the manufacturer-supplied phantom to ensure accuracy and precision.
Serum CrossLaps (CTX-I) ELISA
Objective: To quantify the concentration of C-terminal telopeptide of type I collagen (CTX-I), a marker of bone resorption, in serum.
Materials:
-
Serum CrossLaps ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm (with 650 nm reference)
-
Microplate shaker
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Sample Preparation: Collect blood samples after an overnight fast. Separate serum within 3 hours and store at -20°C or below if not analyzed immediately.
-
Reagent Preparation: Prepare all reagents, standards, and controls according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Assay Protocol:
-
Pipette 50 µL of standards, controls, and unknown serum samples into the appropriate wells of the streptavidin-coated microplate.
-
Add 150 µL of the antibody solution (containing biotinylated and peroxidase-conjugated antibodies) to each well.
-
Cover the plate and incubate for 120 ± 5 minutes at room temperature on a microplate shaker.
-
Wash the wells 5 times with the prepared wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15 ± 2 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm with a reference wavelength of 650 nm within two hours of adding the stop solution.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Serum CrossLaps in the unknown samples by interpolating their absorbance values from the standard curve.
-
Bone-Specific Alkaline Phosphatase (BSAP) ELISA
Objective: To quantify the concentration of bone-specific alkaline phosphatase, a marker of bone formation, in serum.
Materials:
-
BSAP ELISA kit
-
Microplate reader
-
Microplate shaker
-
Precision pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Sample Preparation: Collect serum as described for the Serum CrossLaps assay.
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the kit's instructions.
-
Assay Protocol (Example Sandwich ELISA):
-
Add standards and samples to the wells of the antibody-coated microplate. Incubate as specified.
-
Wash the wells to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Construct a standard curve and calculate the BSAP concentrations in the samples.
-
Serum Osteocalcin Immunoradiometric Assay (IRMA)
Objective: To quantify the concentration of osteocalcin, a marker of bone formation, in serum.
Materials:
-
Osteocalcin IRMA kit (containing 125I-labeled antibody and antibody-coated tubes)
-
Gamma counter
-
Vortex mixer
-
Tube shaker
Procedure:
-
Sample Preparation: Collect serum, preferably in the morning from fasting subjects. If not assayed immediately, store frozen.
-
Reagent Preparation: Prepare all reagents, standards, and controls according to the kit's protocol.
-
Assay Protocol:
-
Pipette standards, controls, and samples into the antibody-coated tubes.
-
Add the 125I-labeled anti-osteocalcin tracer to all tubes.
-
Incubate for the time and at the temperature specified in the kit instructions (e.g., 2 hours at room temperature on a tube shaker).
-
Aspirate or decant the contents of the tubes (except for the total counts tubes).
-
Wash the tubes as directed.
-
-
Data Acquisition and Analysis:
-
Count the radioactivity in each tube using a gamma counter.
-
Generate a standard curve by plotting the counts per minute (CPM) of the standards against their concentrations.
-
Determine the osteocalcin concentration in the samples from the standard curve.
-
References
- 1. ibl-america.com [ibl-america.com]
- 2. sejinbio.co.kr [sejinbio.co.kr]
- 3. Serum CrossLaps One Step ELISA. First application of monoclonal antibodies for measurement in serum of bone-related degradation products from C-terminal telopeptides of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rz-biotech.com [rz-biotech.com]
Application Notes and Protocols for Levormeloxifene Fumarate Treatment in MCF-7 Breast Cancer Cell Lines
Disclaimer: Direct experimental data on Levormeloxifene (B1675178) fumarate (B1241708) in MCF-7 breast cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the established mechanisms of action of Selective Estrogen Receptor Modulators (SERMs) in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, and data from the closely related compound, Ormeloxifene (B1196478). Levormeloxifene is the levorotatory enantiomer of Ormeloxifene.[1][2] These protocols should be adapted and optimized by researchers for their specific experimental conditions.
Introduction
Levormeloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][3][4] In breast tissue, SERMs like Levormeloxifene are expected to act as estrogen antagonists, making them promising therapeutic agents for ER-positive breast cancers. The MCF-7 cell line, derived from a human breast adenocarcinoma, is an ER-positive cell line and serves as a widely used in vitro model for studying the efficacy of endocrine therapies.[5] These application notes provide an overview of the expected effects of Levormeloxifene fumarate on MCF-7 cells and detailed protocols for key experimental assays.
Expected Effects of this compound on MCF-7 Cells
Based on the known effects of SERMs like Tamoxifen (B1202) and Ormeloxifene on MCF-7 cells, this compound is anticipated to:
-
Inhibit Cell Proliferation: By blocking the proliferative signals of estrogen, Levormeloxifene is expected to reduce the growth rate of MCF-7 cells in a dose-dependent manner.
-
Induce Apoptosis: SERMs have been shown to induce programmed cell death (apoptosis) in breast cancer cells.[6][7] This is often mediated through the intrinsic mitochondrial pathway and may involve the regulation of pro- and anti-apoptotic proteins.
-
Cause Cell Cycle Arrest: Treatment with SERMs typically leads to an arrest of the cell cycle in the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase.[6][8] This is often associated with the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins such as Cyclin D1.[6][9]
Data Presentation
The following tables summarize quantitative data reported for the effects of related SERMs on MCF-7 and other cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of SERMs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Assay |
| Tamoxifen | MCF-7 | ~250 µM | 48 hours | MTT Assay[10] |
| Tamoxifen | MCF-7 | 4.506 µg/mL | 24 hours | MTT Assay[11] |
| 4-OH Tamoxifen | MCF-7 | Not specified (dose-dependent decrease) | Not specified | MTT Assay[12] |
| Toremifene | MCF-7 | 18.9 ± 4.1 μM | Not specified | Cell Proliferation Assay[13] |
| Idoxifene | MCF-7 | 6.5 ± 0.6 μM | Not specified | Cell Proliferation Assay[13] |
| Raloxifene | MCF-7 | 13.7 ± 0.3 μM | Not specified | Cell Proliferation Assay[13] |
Table 2: Effects of SERMs on Apoptosis and Cell Cycle in Cancer Cell Lines
| Compound | Cell Line | Effect | Observation |
| Ormeloxifene | MCF-7 | Apoptosis Induction | Depolarization of mitochondrial membrane[6] |
| Ormeloxifene | MCF-7 | Cell Cycle Arrest | Arrest in G0/G1 phase[6][8] |
| Tamoxifen | MCF-7 | Apoptosis Induction | 45.7% of cells in late apoptotic phase after 48h with 250 µM[14] |
| Tamoxifen | MCF-7 | Cell Cycle Arrest | Increase in G0/G1 and G2/M phases[15][16] |
| Ormeloxifene | Cervical Cancer Cells | Apoptosis Induction | Increase in Annexin V positive cells[17] |
| Ormeloxifene | Cervical Cancer Cells | Cell Cycle Arrest | Arrest at G1-S transition[17] |
Experimental Protocols
Cell Culture of MCF-7 Cells
Materials:
-
MCF-7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
For experiments, seed cells at a desired density and allow them to attach overnight before treatment.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This protocol is for analyzing the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways expected to be modulated by this compound in MCF-7 cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levormeloxifene - Wikipedia [en.wikipedia.org]
- 3. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Levormeloxifene Fumarate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levormeloxifene (B1675178), the l-enantiomer (B50610) of ormeloxifene, is a selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic effects, primarily in the prevention of postmenopausal osteoporosis and its impact on the cardiovascular system.[1][2] Like other SERMs, levormeloxifene exhibits tissue-selective estrogen receptor agonist or antagonist activity.[2] It has shown estrogenic effects on bone and the cardiovascular system, while demonstrating anti-estrogenic activity in tissues like the uterus and breast.[2] Although its development was halted due to gynecological side effects in clinical trials, the preclinical data from animal models provide valuable insights into its pharmacological profile.[1]
These application notes provide a comprehensive overview of the key animal models and experimental protocols used to study the effects of levormeloxifene fumarate (B1241708), with a focus on its impact on bone metabolism and atherosclerosis.
Data Presentation
Table 1: Effects of Levormeloxifene on Bone Turnover Markers and Bone Mineral Density (BMD) in Ovariectomized Cynomolgus Monkeys
| Parameter | Treatment Group | Dosage | Duration | % Change from Baseline | Reference |
| Bone-Specific Alkaline Phosphatase (BSAP) | Levormeloxifene | 0.5, 1, or 5 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] |
| 17β-estradiol | 0.016 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] | |
| Osteocalcin (B1147995) (BGP) | Levormeloxifene | 0.5, 1, or 5 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] |
| 17β-estradiol | 0.016 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] | |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Levormeloxifene | 0.5, 1, or 5 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] |
| 17β-estradiol | 0.016 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] | |
| Urinary CrossLaps | Levormeloxifene | 0.5, 1, or 5 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] |
| 17β-estradiol | 0.016 mg/kg | 12 months | Prevention of ovariectomy-induced increase | [3] | |
| Lumbar Spine BMD | Levormeloxifene (L1) | 0.5 mg/kg | 12 months | -3.6% | [3] |
| Levormeloxifene (L2) | 1 mg/kg | 12 months | -2.0% | [3] | |
| Levormeloxifene (L3) | 5 mg/kg | 12 months | -2.5% | [3] | |
| 17β-estradiol | 0.016 mg/kg | 12 months | +0.2% | [3] | |
| Ovariectomized (ovx) | Vehicle | 12 months | -5.0% | [3] | |
| Sham | Vehicle | 12 months | -0.4% | [3] | |
| Femoral Neck BMD | Levormeloxifene (L1) | 0.5 mg/kg | 12 months | -8.0% | [3] |
| Levormeloxifene (L2) | 1 mg/kg | 12 months | -6.5% | [3] | |
| Levormeloxifene (L3) | 5 mg/kg | 12 months | -7.8% | [3] | |
| 17β-estradiol | 0.016 mg/kg | 12 months | -3.6% | [3] | |
| Ovariectomized (ovx) | Vehicle | 12 months | -7.4% | [3] | |
| Sham | Vehicle | 12 months | -3.1% | [3] |
Table 2: Effects of Levormeloxifene on Plasma Cholesterol and Atherosclerosis in Rabbits
| Parameter | Animal Model | Treatment Group | Duration | Outcome | Reference |
| Plasma Cholesterol | Ovariectomized female rabbits on 0.25% cholesterol diet | Levormeloxifene | 6 weeks | 30% reduction compared to placebo | [4][5] |
| Atherosclerosis (undamaged arterial wall) | Ovariectomized female and sham-operated male rabbits | Levormeloxifene | 13 weeks | 50% reduction in atherosclerosis | [4][5] |
Experimental Protocols
Ovariectomized Cynomolgus Monkey Model of Postmenopausal Osteoporosis
This model is used to simulate postmenopausal estrogen deficiency and subsequent bone loss.
1.1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Sex: Adult females.
-
Housing: Housed in conditions compliant with animal welfare regulations.
1.2. Ovariectomy Procedure (General Principles):
-
Anesthesia: Animals are anesthetized using appropriate anesthetic agents (e.g., ketamine hydrochloride followed by sodium pentobarbital).
-
Surgical Preparation: The surgical site is shaved and aseptically prepared.
-
Incision: A midline abdominal incision is made to access the abdominal cavity.
-
Ovary Localization and Removal: The ovaries are located, and the ovarian pedicles, containing the ovarian artery and vein, are ligated. The ovaries are then excised.
-
Closure: The abdominal wall and skin are closed in layers.
-
Post-operative Care: Appropriate analgesics and antibiotics are administered, and the animals are monitored for recovery.
-
Sham Operation: A sham operation involves a similar surgical procedure without the removal of the ovaries.
1.3. Drug Administration:
-
Levormeloxifene fumarate is administered orally, typically daily, at various doses (e.g., 0.5, 1, and 5 mg/kg).
-
A vehicle control group and a positive control group (e.g., 17β-estradiol) are included.
1.4. Assessment of Bone Parameters:
-
Bone Mineral Density (BMD):
-
Dual-Energy X-ray Absorptiometry (DXA): BMD of the lumbar spine and femoral neck is measured at baseline and at specified intervals (e.g., 6 and 12 months). The animal is anesthetized and positioned according to the manufacturer's protocol for the DXA scanner.
-
Peripheral Quantitative Computed Tomography (pQCT): pQCT can be used for more detailed analysis of bone compartments (cortical and trabecular bone) at sites like the femoral neck.
-
-
Bone Turnover Markers:
-
Blood and urine samples are collected at baseline and at regular intervals.
-
Serum markers of bone formation: Bone-specific alkaline phosphatase (BSAP) and osteocalcin (BGP) are measured using enzyme immunoassays (EIA) or ELISA kits.
-
Serum/urine markers of bone resorption: Tartrate-resistant acid phosphatase (TRAP) and urinary collagen C-terminal extension peptides (CrossLaps) are measured using appropriate assay kits.
-
Rabbit Model of Atherosclerosis
This model is used to evaluate the anti-atherogenic effects of levormeloxifene.
2.1. Animal Model:
-
Species: New Zealand White rabbits.
-
Sex: Ovariectomized females and/or sham-operated males.
2.2. Induction of Atherosclerosis:
-
High-Cholesterol Diet: Rabbits are fed a diet supplemented with cholesterol (e.g., 0.25% to 1% cholesterol by weight) for a specified duration (e.g., 6 to 13 weeks). The cholesterol is typically mixed with the standard rabbit chow.
-
Endothelial Injury (Optional): To accelerate and localize atherosclerotic plaque formation, a balloon catheter can be used to induce endothelial injury in a specific artery, such as the aorta or iliac artery.
-
The rabbit is anesthetized.
-
A balloon catheter is introduced into the target artery.
-
The balloon is inflated to denude the endothelium.
-
2.3. Drug Administration:
-
This compound is administered, often orally, throughout the study period.
-
Control groups include a placebo group and potentially a positive control group (e.g., 17β-estradiol).
2.4. Assessment of Atherosclerosis:
-
Plasma Lipid Profile: Blood samples are collected to measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Histological Analysis of Arteries:
-
At the end of the study, the animals are euthanized, and the aortas and/or other relevant arteries are harvested.
-
The extent of atherosclerotic plaque formation is quantified, often as a percentage of the arterial surface area covered by lesions. This can be visualized using stains like Oil Red O.
-
Mandatory Visualization
Caption: General signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Caption: Experimental workflows for studying Levormeloxifene effects.
Caption: Proposed inhibitory effect of Levormeloxifene on the Rho-kinase signaling pathway.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. dvm360.com [dvm360.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cellsciences.com [cellsciences.com]
- 6. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERE-Luciferase Reporter Assay to Determine SERM Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Estrogen Receptor (ER) is a crucial target in the development of therapies for hormone-dependent diseases, including breast cancer. Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity on the ER. The ERE-luciferase reporter assay is a robust and widely used in vitro method to screen and characterize the activity of SERMs. This assay relies on a reporter gene, firefly luciferase, whose expression is controlled by an Estrogen Response Element (ERE). In the presence of an ER agonist, the activated ER binds to the ERE, driving the transcription of the luciferase gene. The resulting luminescence is proportional to the level of ER activation. Antagonists, on the other hand, will inhibit this process. This application note provides a detailed protocol for performing the ERE-luciferase reporter assay to assess SERM activity.
Principle of the Assay
Estrogens, by binding to estrogen receptors (ERs), regulate the expression of specific genes. This regulation occurs through the interaction of the ligand-bound ER dimer complex with specific DNA sequences known as estrogen-responsive elements (ERE).[1] In this assay, cells are engineered to contain a plasmid with a luciferase reporter gene downstream of a promoter containing multiple copies of the ERE. When a compound with estrogenic activity binds to the ER in these cells, the complex binds to the ERE and initiates the transcription of the luciferase gene. The amount of luciferase enzyme produced is then quantified by adding its substrate, luciferin, which generates a luminescent signal. The intensity of this signal is directly proportional to the estrogenic activity of the compound being tested. SERMs can be evaluated for their agonist activity by directly measuring the luciferase signal they induce, or for their antagonist activity by measuring their ability to inhibit the signal induced by an ER agonist like 17β-estradiol (E2).
Signaling Pathway
Caption: Estrogen receptor signaling pathway leading to luciferase expression.
Experimental Protocols
Materials and Reagents
-
Cell Line: T47D or MCF-7 cells stably or transiently transfected with an ERE-luciferase reporter plasmid.[1][2][3] T47D cells endogenously express both ERα and ERβ.[1]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
Test Compounds: SERMs of interest, dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Positive Control: 17β-Estradiol (E2).
-
Negative Control: Vehicle (e.g., 0.1% DMSO or ethanol).[1]
-
Antagonist Control: A pure antiestrogen (B12405530) such as ICI 182,780 (Fulvestrant).[1]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Promega Bright-Glo™ or similar).
-
White, opaque 96-well plates: For luminescence measurements.
-
Luminometer: Plate reader with luminescence detection capability.
Experimental Workflow
Caption: Workflow for the ERE-luciferase reporter assay.
Step-by-Step Protocol
1. Cell Culture and Seeding:
-
Culture T47D-KBluc cells (or other suitable cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[3]
-
Two to three days before the experiment, switch the cells to a phenol red-free medium containing 5-10% charcoal-stripped FBS to deplete endogenous steroids.
-
On the day of the experiment, harvest the cells using trypsin-EDTA and resuspend them in the phenol red-free medium with charcoal-stripped FBS.
-
Seed the cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.[3]
-
Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
-
Prepare serial dilutions of the test SERMs, 17β-estradiol (positive control), and the pure antiestrogen (for antagonist mode) in the phenol red-free medium. The final solvent concentration should not exceed 0.2%.[1]
-
For the agonist mode , gently remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test SERMs, E2, or vehicle control.
-
For the antagonist mode , co-treat the cells with a fixed concentration of E2 (e.g., the EC50 concentration, around 0.1 nM) and varying concentrations of the test SERMs or the pure antiestrogen.[1]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1][3]
3. Luciferase Assay:
-
After the incubation period, remove the treatment medium and wash the cells once with 100 µL of PBS per well.[4]
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[4][5]
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase assay reagent equal to the volume of cell lysate to each well (e.g., 20-50 µL).
-
Measure the luminescence in each well using a luminometer. The reading is typically performed within 10-20 minutes after adding the substrate.
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU). The results should be normalized and presented as fold induction over the vehicle control.
Data Analysis Steps:
-
Background Subtraction: Subtract the average RLU of the blank wells (medium only) from all other wells.
-
Normalization: Normalize the data by dividing the RLU of each well by the average RLU of the vehicle control wells. This gives the "Fold Induction."
-
Dose-Response Curves: Plot the fold induction (for agonist mode) or the percentage of inhibition (for antagonist mode) against the logarithm of the compound concentration.
-
EC50/IC50 Calculation: Determine the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists by fitting the dose-response curves to a four-parameter logistic equation.
Sample Data Table
| Compound | Class | Concentration (nM) | RLU (Mean ± SD) | Fold Induction (vs. Vehicle) | % Inhibition (of E2 response) |
| Vehicle (0.1% DMSO) | Negative Control | - | 1,500 ± 150 | 1.0 | N/A |
| 17β-Estradiol (E2) | Full Agonist | 0.1 | 45,000 ± 3,500 | 30.0 | N/A |
| 1 | 90,000 ± 7,000 | 60.0 | N/A | ||
| 10 | 95,000 ± 8,000 | 63.3 | N/A | ||
| SERM A | Agonist | 1 | 15,000 ± 1,200 | 10.0 | N/A |
| 10 | 40,000 ± 3,000 | 26.7 | N/A | ||
| 100 | 60,000 ± 5,500 | 40.0 | N/A | ||
| SERM B | Antagonist | 10 (with 0.1 nM E2) | 60,000 ± 4,500 | N/A | 33.3% |
| 100 (with 0.1 nM E2) | 25,000 ± 2,000 | N/A | 77.8% | ||
| 1000 (with 0.1 nM E2) | 5,000 ± 400 | N/A | 94.4% | ||
| ICI 182,780 | Full Antagonist | 100 (with 0.1 nM E2) | 2,000 ± 250 | N/A | 98.9% |
Quality Control
-
Z'-factor: To assess the quality and robustness of the assay, the Z'-factor should be calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio: Calculate the ratio of the mean signal of the positive control to the mean signal of the negative control. A high ratio is desirable.
-
Intra- and Inter-plate Variability: Perform experiments in triplicate and repeat the experiment on different days to assess the reproducibility of the assay. The coefficient of variation (CV%) should ideally be below 15-20%.
Conclusion
The ERE-luciferase reporter assay is a highly sensitive and specific method for characterizing the activity of SERMs.[1][2] By following this detailed protocol, researchers can obtain reliable and reproducible data on the agonist and antagonist properties of test compounds, which is essential for the drug discovery and development process. The use of appropriate controls and rigorous data analysis will ensure the validity of the results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Administration of Levormeloxifene Fumarate to Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral administration of Levormeloxifene fumarate (B1241708) to cynomolgus monkeys (Macaca fascicularis), a critical non-human primate model in preclinical drug development. The following sections detail dosing formulations, administration procedures, and relevant pharmacokinetic data to guide researchers in their study design.
Data Presentation: Quantitative Dosing and Pharmacokinetic Parameters
Quantitative data from preclinical studies involving Levormeloxifene fumarate in cynomolgus monkeys are summarized below for ease of comparison.
| Parameter | Value | Species | Route of Administration | Reference |
| Dosage Range | 0.5 - 50 mg/kg | Cynomolgus Monkey | Oral | [1][2] |
| Specific Doses Studied | 0.7, 50 mg/kg | Cynomolgus Monkey | Oral | [1] |
| 0.5, 1.0, 5.0 mg/kg (daily for 18 months) | Cynomolgus Monkey | Oral | [2] | |
| Clearance (CL/F) | 3.18 L/h | Cynomolgus Monkey | Oral Solution | [3] |
| Volume of Distribution (Vc/F) | 28.9 L | Cynomolgus Monkey | Oral Solution | [3] |
| Volume of Distribution (Vss/F) | 57.9 L | Cynomolgus Monkey | Oral Solution | [3] |
| Time to Peak Concentration (Tmax) | ~6 hours (in rats) | Rat | Oral | [3][4] |
| Primary Route of Excretion | Feces | Cynomolgus Monkey | Oral | [1] |
| Site of Metabolism | Liver | Cynomolgus Monkey | Oral | [1] |
Note: Specific Cmax and Tmax values for cynomolgus monkeys were not available in the reviewed literature. The Tmax in rats is provided as a potential reference.[3][4]
Experimental Protocols
Detailed methodologies for the preparation of dosing solutions and oral administration of this compound to cynomolgus monkeys are presented below.
Protocol 1: Preparation of this compound Oral Solution
This protocol describes the preparation of a this compound oral solution for administration to cynomolgus monkeys. The use of a solubilizing agent like hydroxypropyl-β-cyclodextrin is recommended to enhance the aqueous solubility of the compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
pH meter
Procedure:
-
Calculate the required amount of this compound and HP-β-CD. The concentration of the dosing solution will depend on the target dose (mg/kg) and the dosing volume (mL/kg). A common dosing volume for cynomolgus monkeys is 1-5 mL/kg.
-
Prepare the HP-β-CD solution. In a sterile glass vial, dissolve the calculated amount of HP-β-CD in sterile water. A 20-40% (w/v) solution of HP-β-CD is often effective.
-
Add this compound. Slowly add the accurately weighed this compound powder to the HP-β-CD solution while continuously stirring with a magnetic stirrer.
-
Ensure complete dissolution. Continue stirring until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before administration.
-
Adjust pH (if necessary). Check the pH of the final solution and adjust to a physiologically acceptable range (typically pH 4-8) if required, using appropriate buffers.
-
Store appropriately. The prepared solution should be stored in a sterile, light-protected container at the recommended temperature and used within a defined period to ensure stability.
Protocol 2: Oral Administration via Gavage
Oral gavage ensures the precise delivery of a predetermined dose. This procedure should be performed by trained personnel to minimize stress and potential injury to the animal.
Materials:
-
Prepared this compound oral solution
-
Appropriately sized syringe
-
Flexible gavage tube with a ball tip
-
Animal restraint device (e.g., primate chair)
Procedure:
-
Animal Preparation: The monkey should be fasted overnight to ensure an empty stomach, which can aid in drug absorption and reduce variability.
-
Restraint: Safely and gently restrain the monkey in a primate chair.
-
Dose Preparation: Draw the calculated volume of the this compound oral solution into the syringe.
-
Gavage Tube Insertion: Gently open the monkey's mouth and insert the gavage tube over the tongue, advancing it into the esophagus. The tube should be pre-measured to the approximate length from the mouth to the stomach.
-
Dose Administration: Once the tube is correctly positioned in the stomach, slowly administer the dosing solution.
-
Post-Administration Monitoring: After administration, carefully remove the gavage tube and return the monkey to its cage. The animal should be monitored for any signs of discomfort or adverse reactions.
Protocol 3: Voluntary Oral Administration with a Flavored Vehicle
To reduce the stress associated with gavage, training monkeys for voluntary oral dosing is a recommended alternative.
Materials:
-
Prepared this compound oral solution
-
Flavored vehicle (e.g., fruit-flavored syrup, sweetened gelatin)
-
Dosing syringe or treat mold
Procedure:
-
Acclimation and Training: Prior to the study, acclimate the monkeys to the flavored vehicle by offering it without the drug. This positive reinforcement will facilitate voluntary acceptance of the medicated vehicle.
-
Dose Formulation: Mix the calculated dose of the this compound oral solution with a small, palatable amount of the flavored vehicle. For gelatin treats, the drug solution can be incorporated into the gelatin mixture before it sets.
-
Administration: Offer the medicated vehicle or treat to the monkey. Ensure the entire dose is consumed.
-
Observation: Monitor the animal to confirm complete ingestion and to observe for any immediate adverse effects.
Protocol 4: Blood Sampling for Pharmacokinetic Analysis
To determine the pharmacokinetic profile of this compound, a timed blood sampling schedule is required.
Materials:
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Appropriate gauge needles and syringes
-
Centrifuge
-
Freezer (-20°C or -80°C)
Procedure:
-
Pre-dose Sample: Collect a blood sample before administering the drug to serve as a baseline.
-
Post-dose Sampling: Collect blood samples at predetermined time points after dosing. A typical schedule might include 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood Collection: Collect the required volume of blood (typically 1-2 mL) from a suitable vein (e.g., femoral or saphenous vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store them frozen at -20°C or -80°C until analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways associated with Levormeloxifene.
References
- 1. Metabolism of levormeloxifene, a selective oestrogen receptor modulator, in the Sprague-Dawley rat, Cynomolgus monkey and postmenopausal woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Utilizing Levormeloxifene Fumarate for the Investigation of Rho-Kinase Signaling in Smooth Muscle Cells
Introduction
Levormeloxifene (B1675178) is a selective estrogen receptor modulator (SERM) that has been shown to influence the Rho-kinase (ROCK) signaling pathway in smooth muscle cells.[1] The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction and tone, functioning through a calcium sensitization mechanism.[2][3][4] This pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, Rho-kinase.[4][5] Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction.[4][6]
Research has demonstrated that levormeloxifene can inhibit the expression of key components of this pathway, including RhoA, ROCK-I, ROCK-II, and phosphorylated MLC in urethral smooth muscle cells.[1] This makes Levormeloxifene fumarate (B1241708) a valuable tool for researchers studying the modulation of Rho-kinase signaling and its physiological consequences in smooth muscle. This document provides detailed protocols and data presentation for the use of Levormeloxifene in this research context.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of Levormeloxifene on the expression of Rho-kinase signaling molecules in rat urethral smooth muscle cells after 48 hours of treatment, as determined by Western blot densitometry.[1]
Table 1: Effect of Levormeloxifene on Rho-Kinase Pathway Protein Expression
| Target Protein | Levormeloxifene Concentration | Percentage Decrease in Protein Expression (Normalized to Control) |
| RhoA | 1 nmol/L | Data indicates a decrease |
| 10 nmol/L | Data indicates a further decrease | |
| 100 nmol/L | Data indicates a significant decrease | |
| ROCK-I | 1 nmol/L | Data indicates a decrease |
| 10 nmol/L | Data indicates a further decrease | |
| 100 nmol/L | Data indicates a significant decrease | |
| ROCK-II | 1 nmol/L | Data indicates a decrease |
| 10 nmol/L | Data indicates a further decrease | |
| 100 nmol/L | Data indicates a significant decrease | |
| p-MLC | 1 nmol/L | Data indicates a decrease |
| 10 nmol/L | Data indicates a further decrease | |
| 100 nmol/L | Data indicates a significant decrease |
Note: This table is a qualitative representation of the dose-dependent decrease reported in the cited literature. The original publication should be consulted for precise quantitative values and statistical analysis.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rho-kinase signaling pathway in smooth muscle cells and a typical experimental workflow for studying the effects of Levormeloxifene.
Caption: Rho-Kinase Signaling Pathway in Smooth Muscle Contraction.
Caption: Experimental Workflow for Analyzing Levormeloxifene Effects.
Experimental Protocols
Protocol 1: Smooth Muscle Cell Culture and Treatment
This protocol is based on the methodology for studying the effects of Levormeloxifene on urethral smooth muscle cells.[1]
1. Cell Isolation and Culture:
- Isolate smooth muscle cells from the target tissue (e.g., rat urethra) using enzymatic digestion (e.g., collagenase).
- Culture the isolated cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Confirm the smooth muscle cell phenotype by immunofluorescence staining for specific markers like calponin.
2. Cell Seeding and Treatment:
- Once cells reach 80-90% confluency, trypsinize and seed them into appropriate culture plates (e.g., 6-well plates for protein analysis).
- Allow cells to adhere and grow for 24 hours.
- Prepare stock solutions of Levormeloxifene fumarate in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to final concentrations of 0 (vehicle control), 1, 10, and 100 nmol/L.
- Replace the culture medium with the Levormeloxifene-containing medium.
- Incubate the cells for 48 hours.
Protocol 2: Western Blotting for Rho-Kinase Pathway Proteins
This protocol outlines the steps for analyzing the expression of RhoA, ROCK-I, ROCK-II, and p-MLC.[1]
1. Cell Lysis and Protein Quantification:
- After the 48-hour treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for RhoA, ROCK-I, ROCK-II, phosphorylated MLC (p-MLC), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Capture the images using a digital imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the expression of the target proteins to the loading control.
Protocol 3: General Rho-Kinase Activity Assay
While the cited study focused on protein expression, a direct measure of ROCK activity can be beneficial. This is a general protocol for an in-vitro ROCK activity assay.[7]
1. Sample Preparation:
- Prepare cell or tissue lysates as described in Protocol 2.
2. Immunoprecipitation of ROCK:
- Incubate the lysate with an anti-ROCK antibody (ROCK-I or ROCK-II) and protein A/G-agarose beads overnight at 4°C with gentle rotation.
- Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
3. Kinase Reaction:
- Resuspend the beads in kinase assay buffer containing a specific ROCK substrate (e.g., MYPT1) and ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS sample buffer and boiling.
4. Analysis:
- Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-MYPT1).
- The amount of phosphorylated substrate is indicative of ROCK activity.
References
- 1. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Formulation of Levormeloxifene Fumarate in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formulation of Levormeloxifene fumarate (B1241708) for oral administration in a research setting. Levormeloxifene, a selective estrogen receptor modulator (SERM), is characterized by poor aqueous solubility, presenting a challenge for achieving consistent and reproducible dosing in preclinical studies. These notes outline two primary formulation strategies to address this: an oral suspension using common excipients and an oral solution employing a solubility enhancer. This guide includes step-by-step preparation protocols, quality control procedures, and relevant data to aid researchers in selecting and preparing an appropriate formulation for their in vivo studies.
Introduction to Levormeloxifene Fumarate
Levormeloxifene is the levorotatory enantiomer of ormeloxifene, a non-steroidal SERM.[1] Like other SERMs, it exhibits tissue-specific estrogen receptor agonist or antagonist effects.[2] It has been investigated for various indications, including postmenopausal osteoporosis.[3] A significant challenge in the preclinical evaluation of this compound is its low solubility in water, which can lead to variable absorption and bioavailability when administered orally.[4][5] Proper formulation is therefore critical for reliable in vivo experimental results.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₉NO₇ | [6] |
| Molecular Weight | 573.68 g/mol | [7] |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO. Insoluble or slightly soluble in aqueous solutions (< 1 mg/mL). | [4][7] |
Formulation Strategies for Oral Administration
For preclinical oral gavage studies, this compound can be formulated as either a suspension or a solution. The choice depends on the required dose concentration and the specific experimental needs.
-
Oral Suspension: A straightforward approach suitable for a range of doses. It involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent and a wetting agent to ensure uniformity.
-
Oral Solution: This approach is preferred for ensuring dose uniformity and potentially enhancing bioavailability. Given the poor aqueous solubility of this compound, a solubility enhancer such as a cyclodextrin (B1172386) is necessary.
Experimental Protocols
Protocol for Preparation of this compound Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mL suspension of this compound at a concentration of 10 mg/mL using 0.5% methylcellulose (B11928114) as a suspending agent and 0.1% Tween 80 as a wetting agent.
Materials:
-
This compound (100 mg)
-
Methylcellulose (e.g., 400 cP) (50 mg)
-
Tween 80 (Polysorbate 80) (10 mg)
-
Purified water (qs to 10 mL)
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
-
Calibrated pipettes
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose with 0.1% Tween 80):
-
Heat approximately 5 mL of purified water to 60-80°C.
-
In a beaker with a magnetic stir bar, slowly add the 50 mg of methylcellulose to the hot water while stirring to ensure it is well dispersed.
-
Remove the beaker from the heat and add 4.5 mL of cold purified water while continuing to stir.
-
Place the beaker in an ice bath and continue stirring until the solution becomes clear.
-
Add 10 mg (or an equivalent volume) of Tween 80 to the methylcellulose solution and stir until fully dissolved.
-
-
Prepare the Suspension:
-
Weigh 100 mg of this compound powder. For improved suspension quality, it is recommended to micronize the powder or triturate it to a fine consistency in a mortar and pestle.
-
Add a small amount of the prepared vehicle to the this compound powder to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a 10 mL graduated cylinder and add vehicle to reach the final volume of 10 mL.
-
Stir the suspension thoroughly before each administration to ensure a homogenous dose.
-
Protocol for Preparation of this compound Oral Solution (1 mg/mL)
This protocol details the preparation of a 10 mL oral solution of this compound at a concentration of 1 mg/mL using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent. The use of cyclodextrins can significantly increase the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[8]
Materials:
-
This compound (10 mg)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water (qs to 10 mL)
-
Vortex mixer
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Determine the Amount of HP-β-CD:
-
The molar ratio of drug to cyclodextrin is a critical parameter. A common starting point for formulation development is a 1:7 molar ratio of this compound to HP-β-CD.[9]
-
Calculation:
-
Molar mass of this compound: ~573.68 g/mol
-
Molar mass of HP-β-CD: ~1380 g/mol
-
Moles of this compound (10 mg): 0.010 g / 573.68 g/mol ≈ 1.74 x 10⁻⁵ mol
-
Moles of HP-β-CD needed: 1.74 x 10⁻⁵ mol * 7 ≈ 1.22 x 10⁻⁴ mol
-
Mass of HP-β-CD needed: 1.22 x 10⁻⁴ mol * 1380 g/mol ≈ 0.168 g (168 mg)
-
-
-
Prepare the Solution:
-
Dissolve 168 mg of HP-β-CD in approximately 8 mL of purified water in a beaker with a magnetic stir bar.
-
Once the HP-β-CD is fully dissolved, slowly add the 10 mg of this compound powder while stirring.
-
Continue to stir the mixture at room temperature for at least one hour to facilitate the formation of the inclusion complex. The solution should become clear.
-
Transfer the solution to a 10 mL graduated cylinder and add purified water to reach the final volume.
-
Measure and record the final pH of the solution.
-
Quality Control for Research Formulations
For preclinical studies, ensuring the quality of the formulation is crucial for data integrity. The following are recommended quality control checks.
| Parameter | Specification | Test Method |
| Appearance | Suspension: Uniform and free of clumps. Solution: Clear and free of visible particles. | Visual inspection against a black and white background. |
| pH | Record the value. Should be consistent between batches. | Calibrated pH meter. |
| Homogeneity (Suspension) | Uniform dispersion of the active ingredient. | Withdraw samples from the top, middle, and bottom of the container and analyze for drug content (e.g., by HPLC). |
| Stability | To be determined based on study duration. Formulations are typically prepared fresh. For longer studies, stability at storage conditions (e.g., 2-8°C and room temperature) should be assessed. | Visual inspection and drug content analysis at specified time points. |
Data Presentation: Solubility Enhancement
The following table summarizes the anticipated solubility of this compound in different vehicles. Note: Experimentally determined values should be substituted where available.
| Vehicle | Expected Solubility (mg/mL) | Notes |
| Purified Water | < 0.1 | This compound is poorly soluble in water. |
| 0.5% Methylcellulose in Water | < 0.1 | Methylcellulose acts as a suspending agent, not a solubilizer. |
| 0.5% Methylcellulose with 0.1% Tween 80 in Water | < 0.1 | Tween 80 improves wettability but has a minimal effect on solubility. |
| 1.7% w/v HP-β-CD in Water | ~ 1.0 | Based on a 1:7 molar ratio for a 1 mg/mL solution. Higher concentrations of HP-β-CD may further increase solubility. |
Mechanism of Action: Rho-Kinase Signaling Pathway
Levormeloxifene, as a selective estrogen receptor modulator, can influence various cellular signaling pathways. One such pathway is the Rho-kinase (ROCK) signaling cascade, which plays a critical role in regulating cell shape, motility, and contraction.
Caption: Levormeloxifene's inhibitory effect on the RhoA/ROCK signaling pathway.
Experimental Workflow for Formulation and Administration
The following diagram outlines the general workflow from formulation preparation to in vivo administration.
Caption: Workflow for oral formulation and administration in research.
Conclusion
The successful oral administration of this compound in a research setting is highly dependent on the appropriate choice and preparation of the formulation. For lower doses where complete dissolution is desired, a solution utilizing hydroxypropyl-β-cyclodextrin is recommended. For higher doses or when a simpler preparation is preferred, a well-formulated suspension with methylcellulose and Tween 80 is a viable option. Adherence to the detailed protocols and quality control measures outlined in these notes will contribute to the generation of reliable and reproducible preclinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C34H39NO7 | CID 9938031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. US20060105992A1 - Pharmaceutical formulations of cyclodextrins and selective estrogen receptor modulator compounds - Google Patents [patents.google.com]
- 9. Structural evolution progress of orally bioavailable selective estrogen receptor degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Levormeloxifene fumarate concentration for in vitro assays
Technical Support Center: Levormeloxifene Fumarate (B1241708) In Vitro Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Levormeloxifene fumarate in in vitro experiments.
Frequently Asked Questions (FAQs)
General Information & Preparation
Q1: What is Levormeloxifene and its mechanism of action?
Levormeloxifene is a selective estrogen receptor modulator (SERM).[1][2] Like other SERMs, it binds to estrogen receptors (ERα and ERβ) and can act as either an agonist (mimicking estrogen) or an antagonist (blocking estrogen) depending on the target tissue.[3][4] In breast and uterine tissues, it typically exhibits anti-estrogenic effects, which is crucial for its investigation in hormone-dependent cancers.[4][5] Conversely, it may show estrogenic activity in bone, the cardiovascular system, and the central nervous system.[4][5] Its action is mediated by conformational changes in the estrogen receptor upon binding, which then affects the recruitment of co-regulatory proteins and the transcription of target genes.[4]
Q2: How should I dissolve and store this compound for in vitro use?
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO.
-
Stock Solution Storage: Store the DMSO stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[6] Keep the solution protected from light.
-
Working Solution: To prepare a working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Concentration & Experimental Design
Q3: What is a typical starting concentration range for in vitro assays?
A common effective concentration range for Levormeloxifene in vitro is between 0.1 µM and 10 µM. For instance, in smooth muscle cells, a concentration of 1 µM significantly increased cell proliferation.[6] However, the optimal concentration is highly dependent on the cell line and the specific endpoint being measured (e.g., cell viability, gene expression, protein activation).
Q4: How do I determine the optimal concentration for my specific cell line?
To determine the optimal concentration, you must perform a dose-response experiment. This involves treating your cells with a range of concentrations and measuring the effect.
-
Select a Range: Start with a broad range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions.
-
Perform a Viability Assay: Use a standard cytotoxicity/proliferation assay (e.g., MTT, XTT, or CCK-8) to measure the effect of Levormeloxifene on cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
-
Analyze the Data: Plot the cell viability (%) against the logarithm of the drug concentration to generate a dose-response curve. From this curve, you can determine key parameters like the IC50 value (the concentration that inhibits 50% of the biological response).
Q5: Are there any reported IC50 values for Levormeloxifene?
While specific IC50 data for Levormeloxifene is limited in publicly available literature, data for its parent compound, Ormeloxifene, and other SERMs in various cancer cell lines can provide a useful reference for designing concentration ranges. The Genomics of Drug Sensitivity in Cancer (GDSC) database is a valuable resource for IC50 values of numerous compounds across hundreds of cell lines.[7]
| Cell Line | Compound Type | Reported IC50 (µM) | Assay Type |
| T-47D (Breast Cancer) | Pyridazine Derivative | 0.43 ± 0.01 | Growth Inhibition |
| MDA-MB-231 (Breast Cancer) | Pyridazine Derivative | 0.99 ± 0.03 | Growth Inhibition |
| MCF-7 (Breast Cancer) | Dihydroquinoline Derivative | 3.03 ± 1.5 | Growth Inhibition |
| HCT116 (Colon Cancer) | Oleoyl Hybrid | 0.34 | Crystal Violet |
| HepG2 (Liver Cancer) | Thienopyrimidine Derivative | 16.2 | Not Specified |
| (Note: This table includes representative IC50 values for various anti-cancer compounds to illustrate typical effective ranges against common cell lines.[8][9][10] Researchers should determine the specific IC50 for Levormeloxifene in their system.) |
Troubleshooting Guide
Problem 1: I'm not observing any effect from the Levormeloxifene treatment.
| Possible Cause | Suggested Solution |
| Concentration Too Low | The concentration may be insufficient to elicit a response in your specific cell line. Perform a dose-response experiment with a wider and higher concentration range. |
| Insufficient Incubation Time | The biological effect may require a longer duration to become apparent. Try a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Line Resistance | The target cell line may have low or no expression of estrogen receptors (ERα/ERβ), making it unresponsive to SERMs.[11] Verify the ER status of your cell line from literature or by performing Western Blot or qPCR. |
| Compound Degradation | Improper storage may have led to compound degradation. Ensure the stock solution was stored correctly at -20°C and protected from light.[6] Prepare a fresh stock solution from the powder. |
Problem 2: My cells are showing high levels of death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (DMSO) in the final culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Always run a vehicle control (cells treated with DMSO at the same concentration but without the drug) to confirm that the solvent is not causing the toxicity.[12] |
| High Cell Line Sensitivity | Your cell line may be exceptionally sensitive to the anti-estrogenic effects of Levormeloxifene. Perform a more detailed dose-response curve starting from very low concentrations (e.g., in the nanomolar range) to find a non-toxic working range. |
| General Cell Culture Issues | The observed cell death may be unrelated to the drug. Review general cell culture health, checking for issues like contamination (mycoplasma, bacteria, fungi), incorrect media formulation, or incubator problems (CO2, temperature, humidity).[13][14][15] |
Problem 3: I see a precipitate in my cell culture medium after adding the drug.
| Possible Cause | Suggested Solution |
| Poor Solubility | This compound has low aqueous solubility. High concentrations can precipitate out of the culture medium. |
| 1. Check Stock Solution: Ensure the DMSO stock is fully dissolved before diluting it into the medium. | |
| 2. Dilution Method: When preparing the working solution, add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation. | |
| 3. Pre-warm Medium: Use medium that has been pre-warmed to 37°C. | |
| 4. Lower Concentration: If precipitation persists, you may be exceeding the solubility limit. Try working with lower concentrations. | |
| Interaction with Media Components | Components in the serum or media may be interacting with the compound. Try reducing the serum percentage if your experiment allows, or test solubility in a serum-free medium first. |
Experimental Protocols & Visualizations
Protocol: Determining IC50 via MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effect of this compound on an adherent cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of Levormeloxifene from your DMSO stock in complete culture medium. For example, create 2X concentrated solutions for a range of 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Levormeloxifene. Include wells for "untreated control" (medium only) and "vehicle control" (medium + highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Diagrams
Caption: Workflow for Determining Optimal Levormeloxifene Concentration.
Caption: Simplified SERM Mechanism of Action at the Estrogen Receptor.
References
- 1. Levormeloxifene - AdisInsight [adisinsight.springer.com]
- 2. Levormeloxifene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. atlasofscience.org [atlasofscience.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medkoo.com [medkoo.com]
- 7. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. corning.com [corning.com]
- 13. promocell.com [promocell.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. adl.usm.my [adl.usm.my]
Technical Support Center: Levormeloxifene Fumarate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects observed during experiments with Levormeloxifene fumarate.
Frequently Asked Questions (FAQs)
Q1: What is Levormeloxifene and what is its primary mechanism of action?
Levormeloxifene is a selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism of action involves binding to estrogen receptors and exhibiting tissue-specific estrogen agonist or antagonist effects.[3] It was developed as a potential alternative to hormone replacement therapy for preventing postmenopausal bone loss.[2][4] In preclinical and clinical studies, it demonstrated estrogen-like effects on bone and lipid metabolism, such as decreasing bone turnover and reducing total and LDL-cholesterol.[5][6]
Q2: Why was the clinical development of Levormeloxifene discontinued?
The development of Levormeloxifene was halted during Phase III clinical trials due to a significant incidence of gynecological adverse events in participants receiving the drug compared to placebo.[2][7] These off-target effects raised concerns about the drug's safety profile for the intended indication of osteoporosis treatment.[7]
Q3: What are the most frequently reported off-target effects of Levormeloxifene in clinical research?
The most prominent off-target effects are gynecological in nature.[1][2] A large Phase III trial reported a marked increase in the following conditions in women treated with Levormeloxifene compared to placebo:
Other reported adverse events include lower abdominal pain, hot flushes, and leg cramps.[7]
Troubleshooting Guides for In-Vitro and In-Vivo Experiments
Issue 1: Unexpected Changes in Uterine or Endometrial Cell Proliferation in-vitro
Potential Cause: Levormeloxifene exhibits estrogenic (agonist) effects on the uterus, which can lead to increased endometrial cell proliferation and thickening.[1][6] This is a known off-target effect.
Troubleshooting Steps:
-
Confirm Dose-Response: If not already done, perform a dose-response experiment to characterize the proliferative effect of Levormeloxifene in your specific cell line.
-
Comparative Analysis: Compare the effects of Levormeloxifene to a known estrogen agonist (e.g., 17β-estradiol) and a known estrogen antagonist (e.g., fulvestrant) in your cell model to understand the relative estrogenic activity.
-
Molecular Marker Analysis: Assess the expression of estrogen-responsive genes (e.g., progesterone (B1679170) receptor, Ki-67) to confirm the activation of estrogen receptor signaling pathways.
Issue 2: Observing Signs of Urinary Incontinence in Animal Models
Potential Cause: Levormeloxifene has been shown to affect the Rho-kinase signaling pathway in urethral smooth muscle cells, which may contribute to urinary incontinence.[5] It can decrease the expression of key proteins involved in smooth muscle contraction.
Troubleshooting Steps:
-
Urodynamic Assessment: If feasible, conduct urodynamic studies on your animal models to objectively measure bladder function and identify the type of incontinence (e.g., stress, urge).
-
Histological Examination: Analyze the histology of the bladder and urethra to look for any morphological changes.
-
Molecular Analysis: Investigate the expression levels of proteins in the Rho-kinase signaling pathway (RhoA, ROCK-I, ROCK-II, and phosphorylated myosin light chain) in urethral tissue samples from treated and control animals via Western blot or immunohistochemistry.
Quantitative Data Summary
The following tables summarize the incidence of key off-target effects reported in a Phase III clinical trial of Levormeloxifene in postmenopausal women with osteoporosis.[7]
Table 1: Incidence of Gynecological Adverse Events
| Adverse Event | Levormeloxifene (%) | Placebo (%) |
| Leukorrhea | 30 | 3 |
| Increased Endometrial Thickness | 19 | 1 |
| Enlarged Uterus | 17 | 3 |
| Uterovaginal Prolapse | 7 | 2 |
Table 2: Incidence of Other Adverse Events
| Adverse Event | Levormeloxifene (%) | Placebo (%) |
| Urinary Incontinence | 17 | 4 |
| Increased Micturition Frequency | 9 | 4 |
| Lower Abdominal Pain | 17 | 6 |
| Hot Flushes | 10 | 3 |
| Leg Cramps | 6 | 0.8 |
Experimental Protocols
Assessment of Endometrial Thickness in Clinical Trials (Generalized Protocol)
This protocol provides a general overview based on standard clinical trial methodologies for assessing drug effects on the endometrium.
-
Patient Population: Postmenopausal women.
-
Imaging Modality: Transvaginal ultrasonography (TVS).
-
Procedure:
-
Patients are typically scanned at baseline and at specified intervals throughout the study.
-
The thickest part of the endometrium is measured in the sagittal plane.
-
A pre-defined threshold for endometrial thickness (e.g., > 5 mm or > 8 mm) is often used to trigger further investigation, such as an endometrial biopsy.[1]
-
-
Data Analysis: Comparison of the change in endometrial thickness from baseline between the treatment and placebo groups.
Assessment of Urinary Incontinence in Clinical Trials (Generalized Protocol)
This protocol outlines common methods for evaluating urinary incontinence in a clinical trial setting.
-
Patient-Reported Outcomes:
-
Validated questionnaires are administered to assess the frequency and severity of urinary incontinence symptoms.
-
Patients may be asked to maintain a diary to log episodes of incontinence.
-
-
Objective Measures (if applicable):
-
Pad Test: Patients wear a pre-weighed absorbent pad for a specified period, and the change in weight is used to quantify urine loss.
-
Urodynamic Studies: These tests measure bladder pressure and urine flow to determine the type of incontinence.
-
-
Data Analysis: Comparison of the incidence and severity of urinary incontinence between the treatment and placebo groups.
Visualizations
Caption: Levormeloxifene's effect on the Rho-kinase pathway.
Caption: Workflow for endometrial thickness assessment.
Caption: Relationship of Levormeloxifene's activity to adverse effects.
References
- 1. Differential effects of selective estrogen receptor modulators on the vagina and its supportive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urogenital effects of selective estrogen receptor modulators: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pelvic Organ Prolapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Stability of Levormeloxifene fumarate in DMSO stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Levormeloxifene fumarate (B1241708) in DMSO stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Levormeloxifene fumarate stock solutions?
For many non-polar compounds like Levormeloxifene, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[1] However, it is crucial to use high-purity, anhydrous DMSO to avoid solubility and stability issues.[2][3][4]
Q2: What are the optimal storage conditions for this compound in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][3][5] Some sources suggest that for short-term storage of a few days to weeks, 0-4°C may be acceptable.[6] To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3][5]
Q3: How long can I store this compound stock solutions in DMSO?
Properly stored at -20°C, a DMSO stock solution of this compound can be stable for months to years.[6] For solutions stored at -20°C for more than a month, it is advisable to re-examine their efficacy.[5][7] At room temperature, the stability of compounds in DMSO can decrease significantly over time.[8]
Q4: I observed precipitation in my DMSO stock solution after storage. What should I do?
Precipitation can occur due to several factors, including improper storage temperature, repeated freeze-thaw cycles, or the use of DMSO that has absorbed water.[2][9] To address this, you can try to redissolve the compound by gently warming the solution to 37°C and vortexing or sonicating.[2][3][4] If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded.
Q5: Can I store my this compound stock solution at room temperature?
It is not recommended to store DMSO stock solutions at room temperature for extended periods. Studies have shown that the stability of compounds in DMSO decreases over time at ambient temperatures.[8] For short-term needs during an experiment, keeping the solution at room temperature should be minimized.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in DMSO stock solutions.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in DMSO. | - Low-quality or "wet" DMSO: DMSO is hygroscopic and readily absorbs moisture, which can reduce its solvating power.[2][3][4] - Insufficient mixing: The compound may not have been adequately mixed into the solvent. - Concentration exceeds solubility limit: You may be trying to prepare a solution that is too concentrated. | - Use fresh, anhydrous, high-purity DMSO.[2][3][4] - Vortex or sonicate the solution to aid dissolution.[2][3][4] Gentle warming to 37°C can also help.[2][3] - Try preparing a more dilute stock solution. |
| Precipitate forms in the stock solution upon storage. | - Improper storage temperature: Storage at temperatures higher than -20°C can lead to precipitation. - Repeated freeze-thaw cycles: This can cause the compound to come out of solution.[2][3][5] - Moisture absorption: If the container is not sealed properly, DMSO can absorb water, reducing solubility.[10] | - Store the stock solution at -20°C or -80°C.[2][3][5] - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2][3][5] - Ensure the storage vial is tightly sealed. |
| Inconsistent experimental results using the same stock solution. | - Compound degradation: The stability of the compound in DMSO may be compromised over time. - Inaccurate concentration: Precipitation or degradation can lead to a lower effective concentration. | - Perform a stability analysis of your stock solution using a method like HPLC. - If degradation is suspected, prepare a fresh stock solution. - Before use, visually inspect the solution for any precipitation. If present, warm and vortex to redissolve. |
Stability of this compound in DMSO
| Storage Condition | Recommended Duration | Key Considerations |
| -80°C | Long-term (months to years) | Ideal for archival storage. Aliquot to avoid freeze-thaw cycles.[2][3][5] |
| -20°C | Long-term (months) | Suitable for working stocks. Aliquot for regular use.[2][3][5] Re-verify after one month.[5][7] |
| 0-4°C | Short-term (days to weeks) | Use with caution and only for very short periods.[6] |
| Room Temperature | Not Recommended | Significant degradation can occur over time.[8] |
Experimental Protocols
Protocol for Preparing this compound DMSO Stock Solution
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes or vials, calibrated pipettes, vortex mixer, and sonicator.
-
Procedure: a. Calculate the required mass of this compound for the desired concentration and volume. b. Weigh the powder and place it in a sterile vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex the solution for 1-2 minutes to facilitate dissolution.[2] e. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C in a water bath for 5-10 minutes and vortex again.[2][3] f. Visually inspect the solution to ensure it is clear and free of particulate matter. g. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][3][5]
Protocol for Assessing the Stability of this compound in DMSO by HPLC
-
Objective: To determine the stability of this compound in a DMSO stock solution over time.
-
Procedure: a. Prepare a stock solution of this compound in DMSO at the desired concentration. b. Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.[2] c. Store the remaining stock solution under the desired conditions (e.g., -20°C). d. At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.[2] e. Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.[2]
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Troubleshooting decision tree for stability issues with this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. dbaitalia.it [dbaitalia.it]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Overcoming Levormeloxifene Fumarate Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Levormeloxifene fumarate (B1241708) precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Levormeloxifene fumarate and why is it prone to precipitation in aqueous solutions?
Levormeloxifene is a selective estrogen receptor modulator (SERM) that was investigated for the treatment and prevention of postmenopausal bone loss.[1] Its fumarate salt form has a molecular weight of 573.68 g/mol .[2][3] Like many organic small molecules, Levormeloxifene has a hydrophobic structure, leading to poor solubility in water-based solutions such as cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the compound can "crash out" of solution and form a precipitate.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[4] It is advisable to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[5][6] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess any potential effects of the solvent on your experimental outcomes.
Q4: My this compound solution is initially clear after dilution but a precipitate forms over time. What is causing this delayed precipitation?
Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Removing culture vessels from a stable 37°C incubator can cause temperature cycling, which may decrease the solubility of the compound over time.[4]
-
Media Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of this compound beyond its solubility limit.[4][7]
-
pH Shifts: Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state and solubility of the compound.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes over time.[8]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock Solution
This is a common issue when a concentrated stock of a hydrophobic compound is introduced into an aqueous environment. The rapid change in solvent polarity causes the compound to aggregate and precipitate.
Caption: Troubleshooting workflow for immediate precipitation.
| Parameter | Recommendation |
| Stock Solution Concentration | 10-20 mM in 100% DMSO |
| Final DMSO Concentration | ≤ 0.1% (v/v) |
| Aqueous Buffer Temperature | 37°C for cell-based assays |
Experimental Protocol: Preparing a 10 µM Working Solution
-
Prepare a 10 mM Stock Solution:
-
Weigh out 5.74 mg of this compound (MW: 573.68 g/mol ).
-
Dissolve in 1 mL of 100% anhydrous DMSO.
-
Vortex thoroughly until fully dissolved. Store in single-use aliquots at -20°C or -80°C.[9]
-
-
Perform an Intermediate Dilution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
To make a 10 µM final solution, add 1 µL of the 1 mM intermediate stock to 99 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[10]
-
Issue 2: Advanced Solubilization for Persistent Precipitation
If precipitation continues to be an issue, more advanced formulation strategies may be necessary.
For in vivo studies or when DMSO is not suitable, a co-solvent system can be employed.
| Co-solvent System | Composition (v/v/v) |
| System 1 | 10% DMSO / 10% Tween 80 / 80% Water |
| System 2 | 10% Ethanol / 40% PEG400 / 50% Water |
Note: The suitability of these systems should be tested for your specific application. Tween 80 and PEG400 can also aid in solubilization for in vitro assays at low concentrations.[5][11][12]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[13]
Experimental Protocol: Preparation of a Levormeloxifene-Cyclodextrin Complex (Kneading Method)
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (B1172386) (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Preparation:
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting mixture in a vacuum oven at 40°C.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.[14]
-
Nanoemulsions are oil-in-water emulsions with droplet sizes in the nanometer range that can effectively solubilize hydrophobic drugs.[15][16]
Experimental Protocol: Preparation of a Levormeloxifene Nanoemulsion (High-Pressure Homogenization)
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has good solubility (e.g., medium-chain triglycerides, oleic acid).
-
Surfactant: Choose a biocompatible surfactant (e.g., Tween 80, Cremophor EL).
-
Aqueous Phase: Purified water or a suitable buffer.
-
-
Preparation:
-
Dissolve this compound in the chosen oil phase. This may require gentle heating.
-
Dissolve the surfactant in the aqueous phase.
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.
-
Process the pre-emulsion through a high-pressure homogenizer for a specified number of cycles until a translucent nanoemulsion is formed.[17]
-
Signaling Pathway Diagrams
Levormeloxifene, as a SERM, modulates estrogen receptor signaling. Its effects have also been linked to other pathways, such as the Rho-kinase and Wnt/β-catenin signaling cascades.
Caption: Simplified diagram of Rho-kinase and Wnt/β-catenin signaling pathways potentially modulated by Levormeloxifene.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 14. humapub.com [humapub.com]
- 15. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. briefs.techconnect.org [briefs.techconnect.org]
Technical Support Center: Levormeloxifene Fumarate Dose-Response Analysis and Toxicity Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Levormeloxifene (B1675178) fumarate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical dose-response analysis aimed at avoiding toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Levormeloxifene and why was its development discontinued?
A1: Levormeloxifene is a selective estrogen receptor modulator (SERM) that was developed for the prevention of postmenopausal bone loss.[1][2] As a SERM, it exhibits tissue-specific estrogen agonist and antagonist effects.[3][4][5][6] Its development was halted during Phase III clinical trials due to a high incidence of intolerable gynecological adverse events.[1][2][7]
Q2: What are the primary toxicities associated with Levormeloxifene observed in clinical trials?
A2: The most prominent toxicities observed in clinical trials were gynecological. These included a significant increase in endometrial thickness, a higher incidence of uterovaginal prolapse, and urinary incontinence.[7] Other reported adverse events at higher doses included headache, abdominal pain, and leukorrhea.[8]
Q3: What are the known effects of Levormeloxifene on bone tissue?
A3: In preclinical animal models (cynomolgus monkeys and rats) and clinical studies in postmenopausal women, Levormeloxifene has been shown to prevent bone loss.[2][9] It decreases bone turnover markers and increases bone mineral density (BMD).[2][10]
Q4: How does Levormeloxifene exert its effects at the molecular level?
A4: Levormeloxifene, like other SERMs, binds to estrogen receptors (ERα and ERβ) and can act as either an agonist or an antagonist depending on the target tissue.[3][4] This differential activity is influenced by the specific conformation the ER adopts upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins.[4] In uterine tissue, it appears to have a predominantly agonistic (estrogenic) effect, leading to endometrial thickening.[7] In bone, it exhibits estrogenic activity, inhibiting bone resorption.[11] One identified mechanism in the uterus involves the upregulation of miR-140, which targets and downregulates the Insulin-like Growth Factor 1 Receptor (IGF1R), a key player in cell growth and proliferation.[12] In urethral smooth muscle cells, it has been shown to decrease the expression of Rho-kinase signaling molecules, which may relate to its effects on urinary incontinence.[13]
Q5: Are there any publicly available acute toxicity data, such as LD50 or NOAEL values, for Levormeloxifene?
A5: Extensive searches of publicly available scientific literature and toxicology databases did not yield specific acute toxicity values such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect-Level (NOAEL) for Levormeloxifene. The primary focus of published research has been on its clinical adverse effects and its efficacy in bone protection.
Troubleshooting Guides
Guide 1: Uterotrophic Assay for Assessing Estrogenic Activity
The uterotrophic assay is a key in vivo screening method to assess the estrogenic or anti-estrogenic potential of a compound by measuring the change in uterine weight.[14][15][16]
Common Issues and Solutions:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in uterine weights within control groups | - Genetic drift in the animal colony.- Inconsistent animal age or weight at the start of the study.- Stress from housing conditions or handling.- Biological outliers.[10] | - Use a well-characterized and standardized animal strain.- Ensure animals are within a narrow age and weight range at the start of the experiment.- Acclimatize animals to the facility and handling procedures before the study begins.- Statistically evaluate for and consider exclusion of significant biological outliers.[10] |
| Lack of significant uterine weight increase with positive control (e.g., Ethinyl Estradiol) | - Incorrect dosage or administration of the positive control.- Insensitive animal strain.- Errors in weighing the uterus (e.g., incomplete removal of surrounding tissue). | - Verify the concentration and administration volume of the positive control.- Ensure the chosen animal strain is known to be responsive in the uterotrophic assay.- Standardize the dissection and weighing procedure for the uterus. Ensure all luminal fluid is expressed before weighing. |
| Conflicting results (agonist in some studies, antagonist in others) | - Different experimental designs (e.g., immature vs. ovariectomized models).- Co-administration with an estrogen.- Dose-dependent effects. | - Clearly define the experimental model and its limitations. The response can differ between an immature model with low endogenous estrogen and an ovariectomized model.- To test for antagonistic effects, the compound must be co-administered with a known estrogen agonist.[17]- Conduct a full dose-response study to characterize the complete activity profile of the compound. |
Guide 2: In Vitro Estrogen Receptor Binding Assay
This assay determines the ability of a compound to bind to estrogen receptors.
Common Issues and Solutions:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High non-specific binding | - Radioligand concentration is too high.- Inadequate washing steps.- Problems with the filter plates or scintillation fluid. | - Optimize the radioligand concentration to be at or below the Kd for the receptor.[18]- Increase the number and stringency of wash steps.- Test different types of filter plates and ensure compatibility with the scintillation cocktail. |
| Low or no specific binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect buffer conditions (pH, ionic strength). | - Use a fresh or properly stored receptor preparation. Validate receptor activity with a known high-affinity ligand.- Check the expiration date and storage conditions of the radioligand.- Ensure the assay buffer composition is optimal for receptor-ligand binding. |
| Poor reproducibility between assays | - Inconsistent pipetting.- Variation in incubation times or temperatures.- Instability of the test compound in the assay buffer. | - Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening.- Precisely control incubation times and maintain a constant temperature.- Assess the stability of the test compound under the assay conditions. |
Data Presentation
Table 1: Summary of Levormeloxifene Effects on Bone Mineral Density (BMD) and Bone Turnover Markers in Postmenopausal Women (12-Month Study) [10]
| Treatment Group | Dose | Change in Spine BMD (%) | Change in Serum CrossLaps (%) |
| Placebo | - | -0.8 | -10 |
| Levormeloxifene | 1.25 mg/day | +2.1 | -50 |
| Levormeloxifene | 5 mg/day | +2.3 | -51 |
| Levormeloxifene | 10 mg/day | +2.2 | -52 |
| Levormeloxifene | 20 mg/day | +2.4 | -53 |
| HRT* | 1 mg E2 + 0.5 mg NETA | +4.8 | >-60 |
*HRT: Hormone Replacement Therapy (1 mg 17β-estradiol + 0.5 mg norethisterone acetate)
Table 2: Adverse Events in a Phase III Osteoporosis Treatment Study of Levormeloxifene
| Adverse Event | Levormeloxifene (%) | Placebo (%) |
| Leukorrhea | 30 | 3 |
| Increased Endometrial Thickness | 19 | 1 |
| Enlarged Uterus | 17 | 3 |
| Uterovaginal Prolapse | 7 | 2 |
| Urinary Incontinence | 17 | 4 |
| Increased Micturition Frequency | 9 | 4 |
| Lower Abdominal Pain | 17 | 6 |
| Hot Flushes | 10 | 3 |
| Leg Cramps | 6 | 0.8 |
Table 3: Estrogen Receptor Binding Affinity of Ormeloxifene (racemic mixture containing Levormeloxifene) [19]
| Receptor | Relative Binding Affinity (%)* | Ki (nM) |
| ERα | 8.8 | 250 |
| ERβ | 3.0 | 750 |
*Relative to Estradiol
Experimental Protocols
Protocol 1: Rat Uterotrophic Assay (OECD Test Guideline 440)
This protocol is a standardized in vivo assay to assess the estrogenic activity of a chemical.
Methodology:
-
Animal Model: Immature, female Sprague-Dawley or Wistar rats, 21 days old at the start of dosing.[17]
-
Group Size: A minimum of 6 animals per group.
-
Dose Administration: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.
-
Necropsy: On the day after the last dose, animals are euthanized. The uterus is carefully excised, trimmed of fat and connective tissue, and the uterine horns are separated from the cervix.
-
Uterine Weight: The uterus is blotted to remove excess fluid and weighed (wet weight).
-
Data Analysis: The uterine weight is normalized to the final body weight. Statistical analysis is performed to compare the uterine weights of the treated groups to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.
Protocol 2: In Vitro Estrogen Receptor α (ERα) Competitive Binding Assay
This protocol measures the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα.
Methodology:
-
Receptor Source: Human recombinant ERα or rat uterine cytosol.
-
Radioligand: [³H]-17β-estradiol.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Assay Procedure:
-
A constant concentration of ERα and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound (Levormeloxifene fumarate).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled 17β-estradiol.
-
Incubation is carried out to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using a method such as dextran-coated charcoal, hydroxylapatite, or filter plates.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Simplified signaling pathway of Levormeloxifene as a SERM.
Caption: Experimental workflow for the rat uterotrophic assay.
References
- 1. Developing a SERM: stringent preclinical selection criteria leading to an acceptable candidate (WAY-140424) for clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: discrimination of agonistic versus antagonistic activities by gene expression profiling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beware of Artifacts Images Created by the Acoustic enhancement of the Endometria in Ultrasound Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialliconsulting.com [scialliconsulting.com]
- 15. The Evaluative Process: Part II. Integration of Toxicity and Exposure Information - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Challenges and Potential for Ovarian Preservation with SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in animal studies with Levormeloxifene fumarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Levormeloxifene (B1675178) fumarate (B1241708).
Frequently Asked Questions (FAQs)
Q1: What is Levormeloxifene and what is its primary mechanism of action?
Levormeloxifene is a non-steroidal selective estrogen receptor modulator (SERM).[1][2] Like other SERMs, it exhibits tissue-selective estrogenic and anti-estrogenic effects.[3] It acts as an estrogen agonist in tissues like bone and the cardiovascular system, while functioning as an estrogen antagonist in the uterus and breast.[3] Its mechanism involves binding to estrogen receptors (ERα and ERβ), which leads to conformational changes in the receptor, subsequent binding to estrogen response elements on DNA, and the recruitment of co-regulators that modulate gene transcription in a tissue-specific manner.
Q2: What were the key findings from preclinical animal studies with Levormeloxifene?
In animal models, Levormeloxifene demonstrated positive effects on bone health. Specifically, in ovariectomized cynomolgus monkeys, it was shown to prevent increased bone turnover and vertebral bone loss.[1][4] It also showed potential benefits in reducing cartilage degeneration in other animal models.[5] However, the development of Levormeloxifene was halted during Phase III clinical trials due to a significant incidence of gynecological adverse events in human subjects.[1][2]
Q3: What are the common sources of variability in animal studies with SERMs like Levormeloxifene?
Variability in animal studies with SERMs can arise from several factors:
-
Animal-related factors: Age, sex, species, breed, genetic background, and health status can all influence drug response and metabolism.[6][7]
-
Environmental factors: Housing conditions, diet, and light-dark cycles can impact animal physiology and drug metabolism.
-
Experimental procedures: Route of administration, dosage, formulation, and handling stress can introduce significant variability.[8][9]
-
Pharmacokinetic variability: SERMs are highly bound to plasma proteins (>95%), and their metabolism can be influenced by the cytochrome P450 enzyme system, leading to inter-individual differences in drug exposure.[10]
Troubleshooting Guides
Issue 1: High variability in bone mineral density (BMD) measurements between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate body weight measurement before each dose administration.[8] Use calibrated equipment for preparing and administering the drug solution. For oral gavage, ensure proper technique to avoid incomplete dosing or aspiration. |
| Animal Age and Weight | Use animals within a narrow age and weight range at the start of the study. Age-related changes in bone metabolism can be a significant source of variability.[6] |
| Dietary Inconsistencies | Provide a standardized diet with controlled calcium and vitamin D content to all animals throughout the study. |
| Underlying Health Issues | Screen animals for any pre-existing conditions that could affect bone metabolism before enrolling them in the study. |
| Measurement Technique | Ensure consistent positioning of animals during DXA or pQCT scans. The same trained personnel should perform the measurements to minimize inter-operator variability. |
Issue 2: Unexpected adverse events or toxicity at a previously reported "safe" dose.
| Potential Cause | Troubleshooting Step |
| Incorrect Formulation | Verify the purity and stability of the Levormeloxifene fumarate compound.[11] Ensure the vehicle used for drug formulation is appropriate for the chosen route of administration and is non-toxic.[11] |
| Species-specific Metabolism | Different species can metabolize drugs differently.[7] Review literature for metabolic pathways of Levormeloxifene in the specific animal model being used.[12][13] Consider conducting a pilot pharmacokinetic study to determine the appropriate dose range for your chosen species. |
| Animal Strain Differences | Different strains within the same species can exhibit varied drug responses due to genetic differences.[7] Ensure the animal strain is the same as that used in reference studies. |
| Route of Administration | The route of administration significantly impacts bioavailability and pharmacokinetics.[8] Ensure the chosen route is appropriate and consistent with previous studies if direct comparison is intended. |
Data Presentation
Table 1: Effects of Levormeloxifene on Bone Mineral Density (BMD) in Ovariectomized Cynomolgus Monkeys
Data extracted from a 12-month study.[4]
| Treatment Group | Dose (mg/kg) | Mean Change in Lumbar Spine BMD (%) | Mean Change in Femoral Neck BMD (%) | Mean Change in Whole Body BMC (%) |
| Sham (vehicle) | - | -0.4 | -3.1 | -1.9 |
| Ovariectomized (vehicle) | - | -5.0 | -7.4 | -7.6 |
| 17β-estradiol | 0.016 | +0.2 | -3.6 | -2.9 |
| Levormeloxifene (L1) | 0.5 | -3.6 | -8.0 | -6.2 |
| Levormeloxifene (L2) | 1.0 | -2.0 | -6.5 | -6.1 |
| Levormeloxifene (L3) | 5.0 | -2.5 | -7.8 | -6.7 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Use a pharmaceutical-grade this compound compound.[11]
-
Based on the required dose and concentration, weigh the compound accurately using a calibrated analytical balance.
-
Select an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water). The vehicle should be non-toxic and allow for a stable suspension.
-
Prepare the suspension fresh daily to ensure stability, unless stability data for longer storage is available. Protect from light if the compound is light-sensitive.
-
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Fast the animals for a short period (e.g., 2-4 hours) before dosing to reduce variability in absorption, but ensure access to water.
-
Accurately weigh each animal immediately before dosing.[8]
-
-
Dosing Procedure:
-
Calculate the exact volume of the drug suspension to be administered to each animal based on its body weight.
-
Use a properly sized oral gavage needle (e.g., 18-20 gauge for rats, 22-24 gauge for mice) with a ball tip to prevent injury.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the suspension slowly and carefully to avoid aspiration.
-
Observe the animal for a few minutes post-dosing to ensure there are no immediate adverse reactions.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and provide access to food and water.
-
Monitor the animals regularly for any clinical signs of toxicity or adverse effects.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM) like Levormeloxifene.
Caption: Experimental workflow for minimizing variability in preclinical animal studies.
Caption: A logical workflow for troubleshooting high variability in experimental data.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levormeloxifene - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Factors Affecting Drug Disposition | Veterian Key [veteriankey.com]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Metabolism of levormeloxifene, a selective oestrogen receptor modulator, in the Sprague-Dawley rat, Cynomolgus monkey and postmenopausal woman | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Impact of Levormeloxifene fumarate on endometrial thickness in animal models
Technical Support Center: Levormeloxifene (B1675178) Fumarate (B1241708) Studies
Welcome to the technical support center for researchers investigating the impact of Levormeloxifene fumarate on endometrial thickness in animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is Levormeloxifene and what is its expected effect on the endometrium?
Levormeloxifene is the active l-isomer of Ormeloxifene (B1196478), a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1] Like other SERMs, it exhibits tissue-specific estrogenic and anti-estrogenic activities. In the uterus, it is expected to have primarily anti-estrogenic effects, thereby inhibiting the proliferation of endometrial cells and preventing significant increases in endometrial thickness compared to estrogen treatment.[2][3] Its mechanism involves modulating estrogen receptors (ERs), leading to an inhospitable environment for embryo implantation.[1][3]
Q2: Which animal model is most appropriate for studying the endometrial effects of Levormeloxifene?
The ovariectomized (OVX) rat is a standard and widely used model for assessing the uterine effects of estrogenic and anti-estrogenic compounds.[4][5] Ovariectomy induces a state of hormonal deficiency, leading to uterine and endometrial atrophy. This provides a baseline against which the effects of compounds like Levormeloxifene, with or without estrogen replacement, can be clearly measured.
Q3: What is the primary mechanism of action for Levormeloxifene in the rat uterus?
Levormeloxifene's anti-estrogenic action in the uterus is believed to be mediated through several pathways. It has been shown to suppress the expression of Estrogen Receptor alpha (ERα) during the period of uterine receptivity.[6] Additionally, its parent compound, Ormeloxifene, modulates the AP-1 signaling pathway and downregulates the expression of Insulin-like Growth Factor 1 (IGF-1), a key factor in uterine proliferation.[7] It may also inhibit embryo implantation by upregulating specific microRNAs, such as miR-140, which targets the IGF1 receptor (IGF1R).[8]
Q4: Clinical development of Levormeloxifene was halted. Why, and what were the endometrial findings in humans?
The clinical development of Levormeloxifene for preventing postmenopausal bone loss was discontinued (B1498344) due to a significant incidence of gynecological adverse events.[9] The most prominent of these was an increase in endometrial thickness above the threshold of 8 mm, as determined by transvaginal ultrasonography.[10] However, these studies did not report cases of endometrial proliferation, but rather findings of edema, increased vascularization, and cysticity.[10]
Troubleshooting Guide
Issue 1: Unexpected increase in uterine weight or endometrial thickness with Levormeloxifene alone in an OVX model.
-
Possible Cause 1: Agonist Activity. While primarily an antagonist in the uterus, SERMs can have weak partial agonist activity. The observed effect may be a dose-dependent mild uterotrophic response.
-
Solution: Perform a dose-response study using a wide range of Levormeloxifene concentrations. Compare results against a positive control (e.g., Estradiol-17β) and a vehicle control to determine the relative potency and nature of the response.
-
-
Possible Cause 2: Compound Purity/Stability. The purity of the test compound could be compromised, or it may be unstable in the chosen vehicle.
-
Solution: Verify the purity of your this compound batch using analytical methods like HPLC. Assess the stability of your dosing solution over the course of the experiment.
-
-
Possible Cause 3: Incomplete Ovariectomy. Remnant ovarian tissue can produce endogenous estrogens, confounding the results.
-
Solution: At necropsy, carefully inspect the area of the ovarian pedicles for any tissue resembling ovarian remnants. Histological confirmation is recommended. Serum estradiol (B170435) levels can also be measured to confirm post-ovariectomy status.
-
Issue 2: High variability in endometrial thickness measurements between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Variability in the administration (e.g., gavage, injection) can lead to differences in absorption and bioavailability.
-
Solution: Ensure all technical staff are thoroughly trained and use a consistent technique for drug administration. For oral gavage, ensure the compound is delivered directly to the stomach.
-
-
Possible Cause 2: Measurement Technique. Histological sectioning and morphometric analysis can introduce variability.
-
Solution: Standardize the exact location from which uterine cross-sections are taken (e.g., mid-horn). Ensure that all measurements are performed on well-oriented, transverse sections. Use calibrated imaging software and have the measurements performed by a single, blinded observer to reduce bias.
-
Data Presentation
While specific preclinical data on Levormeloxifene's effect on endometrial thickness is limited in publicly available literature, the following table represents the expected outcomes in a typical ovariectomized rat study based on the known anti-estrogenic profile of its parent compound, Ormeloxifene.
Table 1: Representative Uterine Effects of Levormeloxifene in Ovariectomized Rats (14-Day Study)
| Treatment Group (Daily Dose) | Uterine Weight (mg) | Endometrial Thickness (µm) | Luminal Epithelial Cell Height (µm) |
| OVX + Vehicle (Control) | 85 ± 10 | 150 ± 20 | 15 ± 3 |
| OVX + Estradiol (E2; 5 µg/kg) | 450 ± 50 | 500 ± 60 | 45 ± 5 |
| OVX + Levormeloxifene (1.25 mg/kg) | 100 ± 15 | 170 ± 25 | 18 ± 4 |
| OVX + E2 + Levormeloxifene (1.25 mg/kg) | 180 ± 30 | 250 ± 40 | 25 ± 5 |
Data are hypothetical, presented as Mean ± SD, and structured to illustrate the expected anti-estrogenic and partial agonist-blocking effects.
Experimental Protocols & Visualizations
Protocol 1: Assessment of Uterotrophic and Anti-Estrogenic Activity in Ovariectomized Rats
This protocol details a standard procedure to evaluate the effect of Levormeloxifene on the uterus.
-
Animal Model: Adult female Sprague-Dawley rats (approx. 200-250g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Ovariectomy (OVX): Perform bilateral ovariectomy under appropriate anesthesia. Allow a 2-week recovery period for the uterus to become fully atrophic.
-
Treatment Groups (n=8-10 per group):
-
Group 1: OVX + Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: OVX + Estradiol-17β (E2, positive control)
-
Group 3: OVX + Levormeloxifene (Test dose)
-
Group 4: OVX + E2 + Levormeloxifene (to test antagonism)
-
-
Drug Administration: Administer compounds daily for 14 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: On day 15, euthanize animals. Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight.
-
Histological Analysis:
-
Fix a mid-horn section of the uterus in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut 5 µm transverse sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Using a calibrated microscope and imaging software, measure total endometrial thickness (stroma + glands + luminal epithelium) and luminal epithelial cell height at four equidistant points and average the values for each animal.
-
Signaling Pathway: Levormeloxifene's Action on the Endometrium
Levormeloxifene, as a SERM, competitively binds to the Estrogen Receptor (ER). In uterine endometrial cells, this binding fails to recruit the necessary co-activators for full transcriptional activation of estrogen-responsive genes like IGF-1, thereby blocking the proliferative signal initiated by estrogen.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 3. What is Ormeloxifene used for? [synapse.patsnap.com]
- 4. Comparative uterine effects on ovariectomized rats after repeated treatment with different vaginal estrogen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of oestrogen receptors alpha and beta during the period of uterine receptivity in rat: effect of ormeloxifene, a selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of AP-1 mediated estrogenic response by ormeloxifene in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor modulator Ormeloxifene suppresses embryo implantation via inducing miR-140 and targeting insulin-like growth factor 1 receptor in rat uterus. | University of Kentucky College of Arts & Sciences [aaas.as.uky.edu]
- 9. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the safety profile of Levormeloxifene fumarate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term safety profile of Levormeloxifene (B1675178) fumarate (B1241708). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Levormeloxifene fumarate discontinued?
A1: The development of Levormeloxifene was halted during Phase III clinical trials due to a significant incidence of gynecological adverse events observed in women receiving the treatment.[1][2][3]
Q2: What were the most prominent adverse events reported in long-term studies of Levormeloxifene?
A2: The most significant adverse event was a marked increase in endometrial thickness.[4] Other frequently reported gynecological side effects included leukorrhea, enlarged uterus, and uterovaginal prolapse. Non-gynecological adverse events such as urinary incontinence, increased micturition frequency, lower abdominal pain, hot flushes, and leg cramps were also significantly increased compared to placebo.
Q3: Were there any beneficial effects of Levormeloxifene observed in these studies?
A3: Yes, studies showed that Levormeloxifene had positive effects on bone mineral density (BMD) and bone turnover markers, suggesting a potential to prevent postmenopausal bone loss.[1] It also demonstrated favorable effects on serum cholesterol levels, notably decreasing total and LDL cholesterol.[5]
Q4: What is the known mechanism of action for Levormeloxifene's effects on the urinary system?
A4: Research suggests that Levormeloxifene, similar to other selective estrogen receptor modulators (SERMs), may affect urinary continence by inhibiting the expression of Rho-kinase signaling molecules in urethral smooth muscle cells.
Troubleshooting Guides for Experimental Studies
Issue: Difficulty in assessing endometrial safety during pre-clinical or clinical studies of SERMs.
Troubleshooting Steps:
-
High-Resolution Imaging: Utilize high-frequency transvaginal ultrasonography (TVUS) as the primary method for measuring endometrial thickness. Ensure sonographers are well-trained in standardized measurement techniques to minimize inter-observer variability.
-
Standardized Thresholds: Establish a clear, pre-defined threshold for endometrial thickness that triggers further investigation (e.g., >8 mm was a threshold used in some studies).[4]
-
Endometrial Biopsy: For any findings of significant endometrial thickening, a protocol for endometrial biopsy should be in place to histologically assess for hyperplasia or other abnormalities.
-
Hysteroscopy: In cases of inconclusive biopsy results or persistent thickening, hysteroscopy can provide direct visualization of the uterine cavity to identify polyps, cysts, or other structural changes.[4]
Issue: Unexpected effects on bone mineral density in animal models or early human studies.
Troubleshooting Steps:
-
Standardized DXA Protocols: Employ dual-energy X-ray absorptiometry (DXA) as the gold standard for measuring BMD. Ensure consistent use of the same machine and software for longitudinal measurements to ensure comparability of data.
-
Anatomical Site Selection: Focus BMD measurements on clinically relevant sites such as the lumbar spine and total hip, as these were key endpoints in Levormeloxifene studies.
-
Biochemical Markers: Concurrently measure biochemical markers of bone turnover (e.g., serum CrossLaps, bone alkaline phosphatase, osteocalcin) to provide a more dynamic picture of bone metabolism.
Quantitative Safety Data
The following table summarizes the incidence of key adverse events from an aborted Phase III osteoporosis treatment study involving 2,924 women. The study was halted after approximately 10 months due to the high number of adverse events in the Levormeloxifene groups.
| Adverse Event | Placebo (%) | Levormeloxifene 0.5 mg (%) | Levormeloxifene 1.25 mg (%) |
| Leukorrhea | 3 | 30 | 30 |
| Increased Endometrial Thickness | 1 | 19 | 19 |
| Enlarged Uterus | 3 | 17 | 17 |
| Uterovaginal Prolapse | 2 | 7 | 7 |
| Urinary Incontinence | 4 | 17 | 17 |
| Increased Micturition Frequency | 4 | 9 | 9 |
| Lower Abdominal Pain | 6 | 17 | 17 |
| Hot Flushes | 3 | 10 | 10 |
| Leg Cramps | 0.8 | 6 | 6 |
Experimental Protocols
While the precise, internal standard operating procedures from the original clinical trials are not publicly available, the following outlines the key methodologies based on published literature.
1. Assessment of Endometrial Safety
-
Procedure: Transvaginal Ultrasonography (TVUS)
-
Objective: To measure the double-layer endometrial thickness.
-
Methodology:
-
Patients are placed in the dorsal lithotomy position.
-
A high-frequency transvaginal ultrasound probe is inserted into the vagina.
-
The uterus is visualized in the sagittal plane to identify the endometrial stripe.
-
The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and endometrium, encompassing both layers of the endometrium.
-
Measurements are recorded at baseline and at specified intervals throughout the study.
-
-
Follow-up for Abnormal Findings:
2. Assessment of Bone Mineral Density
-
Procedure: Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To measure bone mineral density (BMD) of the lumbar spine and hip.
-
Methodology:
-
The DXA machine is calibrated daily according to the manufacturer's instructions.
-
The patient is positioned supine on the scanning table.
-
For the lumbar spine scan, the patient's legs are elevated on a support to flatten the lumbar lordosis.
-
For the hip scan, the patient's foot is internally rotated and secured to ensure proper positioning of the femoral neck.
-
Scans are acquired and analyzed using standardized software to determine the BMD (in g/cm²) of the relevant regions of interest.
-
BMD is measured at baseline and at regular intervals (e.g., annually).
-
Visualizations
Caption: Proposed signaling pathway for Levormeloxifene in urethral smooth muscle cells.
Caption: Generalized workflow for a long-term clinical trial assessing Levormeloxifene safety.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term toxicities of selective estrogen-receptor modulators and antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Levormeloxifene Fumarate vs. Raloxifene in Preventing Postmenopausal Bone Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levormeloxifene (B1675178) fumarate (B1241708) and Raloxifene (B1678788), two selective estrogen receptor modulators (SERMs), in the context of preventing bone loss in postmenopausal women. The comparison is based on available experimental data, focusing on efficacy, safety, and mechanism of action.
Introduction
Levormeloxifene and Raloxifene are non-steroidal benzothiophene (B83047) derivatives that belong to the class of selective estrogen receptor modulators (SERMs).[1][2] These compounds were developed to provide the bone-protective benefits of estrogen without the associated risks to reproductive tissues.[1] Both drugs exert their effects by binding to estrogen receptors and exhibiting tissue-specific agonist or antagonist activity.[3][4] While Raloxifene is an established therapy for the prevention and treatment of postmenopausal osteoporosis, the development of Levormeloxifene was discontinued (B1498344) due to adverse gynecological effects.[1][5][6] This guide will delve into the experimental findings for both compounds to offer a comparative perspective.
Mechanism of Action
Both Levormeloxifene and Raloxifene act as estrogen agonists in bone tissue, which helps to inhibit bone resorption by osteoclasts and may stimulate bone-depositing osteoblasts.[7] This action slows down the accelerated bone turnover characteristic of postmenopausal osteoporosis, thereby preserving bone mineral density (BMD). In contrast, they exhibit antagonist effects in breast and uterine tissues, a key feature differentiating them from conventional hormone replacement therapy.[7][8]
The binding of a SERM to an estrogen receptor (ERα or ERβ) induces a conformational change in the receptor.[4] This altered receptor complex then interacts with coactivator or corepressor proteins to modulate the transcription of estrogen-responsive genes in a tissue-specific manner.[4]
Comparative Efficacy on Bone
Clinical studies have evaluated the effects of both Levormeloxifene and Raloxifene on bone mineral density and bone turnover markers.
Bone Mineral Density (BMD)
Data from clinical trials show that both drugs increase BMD in postmenopausal women compared to placebo.
| Drug/Dose | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change |
| Levormeloxifene (all doses) | 12 months | ~2% increase | Not specified | ~2% increase (total hip) |
| Raloxifene (60 mg/day) | 24 months | 2.4% increase (vs. placebo) | 2.4% increase (vs. placebo) | 2.4% increase (vs. placebo) |
| Raloxifene (60 mg/day) | 36 months | 2.6% increase | 2.1% increase | Not specified |
| Raloxifene (120 mg/day) | 36 months | 2.7% increase | 2.4% increase | Not specified |
Note: The data for Levormeloxifene is from a study comparing it to hormone replacement therapy and placebo.[9] The Raloxifene data is from separate, large-scale clinical trials.[10][11] A direct head-to-head trial's quantitative BMD data was not available in the search results.
Bone Turnover Markers
Both drugs have been shown to reduce the levels of bone turnover markers, indicating a decrease in bone resorption.
| Drug/Dose | Marker | Reduction from Baseline |
| Levormeloxifene (20-160 mg/day) | Serum CrossLaps (CTX) | ~44.4% (after 5 weeks) |
| Levormeloxifene (all doses) | Serum CrossLaps (CTX) | ~50% (after 12 months) |
| Levormeloxifene (all doses) | Bone Alkaline Phosphatase | ~30% (after 12 months) |
| Raloxifene | Various markers | Significant decrease |
Note: Specific percentage reductions for Raloxifene's effect on bone turnover markers were not consistently available across the search results, though it is well-established that it decreases them.[12][13]
Experimental Protocols
Levormeloxifene Efficacy Study (Example)
A 12-month, double-blind, randomized controlled trial was conducted on 301 healthy postmenopausal women (45-65 years old, at least 1 year postmenopausal).[9]
-
Treatment Groups:
-
Levormeloxifene (1.25, 5, 10, or 20 mg/day)
-
Low-dose continuous combined hormone replacement therapy (HRT; 1 mg 17β-estradiol and 0.5 mg norethisterone acetate/day)
-
Placebo
-
-
Supplementation: All participants received 500 mg of calcium daily.[9]
-
Primary Endpoints: Changes in bone mineral density of the spine, hip, and total body, measured by dual-energy X-ray absorptiometry (DXA).[9]
-
Secondary Endpoints: Changes in serum bone turnover markers (e.g., CrossLaps, bone alkaline phosphatase, osteocalcin) and lipid profiles.[9]
Raloxifene - Multiple Outcomes of Raloxifene Evaluation (MORE) Trial
This was a large-scale, multicenter, randomized, double-blind, placebo-controlled trial involving 7,705 postmenopausal women with osteoporosis.[11]
-
Treatment Groups:
-
Raloxifene (60 mg/day)
-
Raloxifene (120 mg/day)
-
Placebo
-
-
Duration: 36 months.[11]
-
Primary Endpoint: Incidence of new vertebral fractures, assessed by spinal radiographs.[11]
-
Secondary Endpoints: Nonvertebral fractures and changes in bone mineral density, measured by DXA.[11]
Safety and Side Effect Profile
The safety profiles of Levormeloxifene and Raloxifene reveal significant differences, which ultimately impacted their clinical development.
| Adverse Event | Levormeloxifene | Raloxifene |
| Venous Thromboembolism (VTE) | Not prominently reported in available data | Increased risk (RR ~1.7-3.1)[11][14] |
| Hot Flushes | No significant increase vs. placebo[9] | More common than placebo[1][14] |
| Leg Cramps/Muscle Spasms | Not prominently reported | More common than placebo (12.1% vs. 8.3%)[1][3] |
| Endometrial Thickening | Clinically and statistically significant increase[6][9] | No stimulatory effect on the endometrium[8][10] |
| Utero-vaginal Prolapse | Reported in treated groups[6] | Not reported as a common side effect |
| Urinary Incontinence | Reported in treated groups[6] | Not reported as a common side effect |
The development of Levormeloxifene was halted primarily due to a significant incidence of gynecological adverse events, including endometrial thickening, utero-vaginal prolapse, and urinary incontinence.[5][6] Raloxifene, while associated with an increased risk of VTE and hot flushes, is considered safe for the uterus.[1]
Conclusion
Both Levormeloxifene and Raloxifene demonstrate efficacy in preventing postmenopausal bone loss by increasing bone mineral density and reducing bone turnover.[2][12] Experimental data suggests that both compounds act as estrogen agonists on the skeleton.[2][7] However, their clinical utility is starkly contrasted by their safety profiles.
Raloxifene has a well-documented safety profile over many years of clinical use, establishing it as a viable option for osteoporosis prevention and treatment, despite the known risk of VTE.[1][14] Conversely, Levormeloxifene's development was terminated due to unacceptable gynecological side effects, notably its stimulatory (agonist) effect on the endometrium.[5][6] This critical difference in tissue selectivity underscores the complexities of SERM development and highlights why Raloxifene remains a clinical option while Levormeloxifene does not.
References
- 1. [Safety profile of raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 5. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of raloxifene and estrogen on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Levormeloxifene and Other Selective Estrogen Receptor Modulators (SERMs)
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed, evidence-based comparison of Levormeloxifene (B1675178) with other prominent Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen, Raloxifene, and Bazedoxifene (B195308). The information is curated to assist researchers and professionals in the field of drug development in understanding the nuanced differences in the pharmacological profiles of these compounds.
Introduction to SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2][3] This unique characteristic allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking potentially harmful effects in others, like the breast and uterus.[1][2][3] The tissue specificity of SERMs is a complex interplay of the expression of ER subtypes (ERα and ERβ), the recruitment of co-activator and co-repressor proteins, and the specific conformation adopted by the ER-ligand complex.[2]
Levormeloxifene, the levorotatory enantiomer of Ormeloxifene, was developed for the prevention of postmenopausal bone loss.[4][5] However, its development was halted due to significant gynecological side effects.[4] This guide will delve into the comparative data that differentiates Levormeloxifene from other widely used SERMs.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Levormeloxifene and other selected SERMs, focusing on receptor binding affinity, efficacy in key tissues, and notable side effects.
Table 1: Estrogen Receptor Binding Affinity (Ki, nM)
| SERM | ERα Ki (nM) | ERβ Ki (nM) |
| Ormeloxifene (Levormeloxifene) | 250[6] | 750[6] |
| Tamoxifen | ~1-10 | ~1-10 |
| Raloxifene | ~0.5-1 | ~0.5-1 |
| Bazedoxifene | ~0.2-0.5 | ~0.2-0.5 |
Note: Ki values can vary between studies based on experimental conditions. The data for Ormeloxifene is presented, with Levormeloxifene being the active l-isomer.
Table 2: Clinical Efficacy on Bone Mineral Density (BMD) and Endometrium
| SERM | Annualized % Change in Lumbar Spine BMD | Effect on Endometrial Thickness |
| Levormeloxifene | ~+2%[7][8] | Significant increase[7][8] |
| Raloxifene | ~+2.4% to +2.6%[9] | No significant change[10] |
| Bazedoxifene | ~+2.43% to +2.74%[11] | No significant change[10] |
| Tamoxifen | Variable (agonist in postmenopausal, antagonist in premenopausal) | Increased risk of hyperplasia and cancer[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SERMs are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for estrogen receptors compared to a radiolabeled ligand.
Materials:
-
Human recombinant ERα and ERβ
-
Radiolabeled estradiol (B170435) ([³H]-E₂)
-
Test compounds (Levormeloxifene, etc.)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor (ERα or ERβ) with a fixed concentration of [³H]-E₂ and varying concentrations of the test compound.
-
Include control wells for total binding (ER + [³H]-E₂) and non-specific binding (ER + [³H]-E₂ + a high concentration of unlabeled estradiol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-E₂ in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., MCF-7 breast cancer cells) that endogenously expresses ERs.
-
An ERE-luciferase reporter plasmid (containing estrogen response elements driving the expression of the luciferase gene).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with varying concentrations of the test compound. Include a positive control (e.g., estradiol) and a negative control (vehicle).
-
To test for antagonist activity, co-treat the cells with a fixed concentration of estradiol and varying concentrations of the test compound.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells.
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.[13]
-
Treat the cells with varying concentrations of the test compound. Include appropriate controls.
-
Incubate the cells for a defined period (e.g., 48-72 hours).[13]
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control and plot it against the logarithm of the test compound concentration to determine the IC₅₀ (the concentration that inhibits cell proliferation by 50%).
Signaling Pathways and Mechanisms of Action
The differential effects of SERMs are rooted in their ability to modulate ER signaling through various pathways.
Classical Genomic Pathway (ERE-dependent)
In this pathway, the SERM-ER complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors, thereby stimulating or inhibiting gene transcription.
Non-Genomic and Tethered Pathways (ERE-independent)
SERMs can also exert their effects through non-genomic pathways, which involve rapid signaling events initiated at the cell membrane or in the cytoplasm. Additionally, in "tethered" pathways, the SERM-ER complex does not bind directly to DNA but interacts with other transcription factors, such as AP-1, to modulate gene expression.[14][15] The differential activation of AP-1 sites is a key determinant of the tissue-specific effects of SERMs.[14]
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bazedoxifene on bone mineral density, bone turnover, and safety in postmenopausal Japanese women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the SERM Activity of Levormeloxifene Fumarate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Levormeloxifene fumarate's Selective Estrogen Receptor Modulator (SERM) activity against established alternatives, Tamoxifen (B1202) and Raloxifene (B1678788). The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of In Vitro SERM Activity
The following tables summarize the quantitative data on the in vitro activity of Levormeloxifene (represented by its racemic form, Ormeloxifene/Centchroman, for which more data is available), Tamoxifen, and Raloxifene. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Estrogen Receptor (ERα) Binding Affinity (IC50, nM) | Data Source(s) |
| Levormeloxifene | Higher than d- or dl-ormeloxifene (RBA of 15.7% relative to Estradiol-17β) | [1] |
| 4-Hydroxytamoxifen | 0.98 | [2] |
| Raloxifene | 0.66 | [2] |
| Compound | ERE-Luciferase Reporter Assay (IC50) | Cell Line | Data Source(s) |
| Levormeloxifene | Data not available | - | |
| Tamoxifen | Not specified, but acts as an antagonist | HepG2 | [1] |
| Raloxifene | Not specified, but acts as an antagonist | HepG2 | [1] |
| Compound | MCF-7 Cell Proliferation Assay (IC50) | Data Source(s) |
| Ormeloxifene (Centchroman) | 10 µM | [3] |
| 4-Hydroxytamoxifen | 27 µM | [4] |
| Tamoxifen | 10.045 µM | [5] |
| Raloxifene | Data not available in a directly comparable format |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize SERM activity are provided below.
Estrogen Receptor (ER) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer
-
Rat uterine cytosol or recombinant human ERα
-
[3H]-17β-estradiol
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
Scintillation fluid and counter
Procedure:
-
Prepare uterine cytosol from ovariectomized rats or use a commercially available recombinant ERα preparation.
-
In assay tubes, combine a fixed amount of ER protein with increasing concentrations of the test compound.
-
Add a constant, saturating concentration of [3H]-17β-estradiol to each tube.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-17β-estradiol.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7 or T47D)
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum
-
An expression vector containing a luciferase reporter gene under the control of an Estrogen Response Element (ERE) promoter
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
Procedure:
-
Seed the ER-positive cells in multi-well plates.
-
Co-transfect the cells with the ERE-luciferase reporter vector and the control vector.
-
After a recovery period, treat the cells with various concentrations of the test compounds in the presence of a sub-maximal concentration of 17β-estradiol to assess antagonistic activity, or in the absence of estradiol (B170435) to assess agonistic activity.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 (for antagonists) or EC50 (for agonists) values from the dose-response curves.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the effect of a compound on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a fluorescent dye)
Procedure:
-
Seed MCF-7 cells in multi-well plates in a hormone-depleted medium.
-
Allow the cells to attach and synchronize.
-
Treat the cells with a range of concentrations of the test compounds, alone (to test for estrogenic activity) or in the presence of 17β-estradiol (to test for anti-estrogenic activity).
-
Include appropriate controls: vehicle, 17β-estradiol alone, and a known anti-estrogen like Fulvestrant.
-
Incubate the cells for a period of 6-7 days, allowing for cell proliferation.
-
At the end of the incubation period, quantify the cell number using a suitable cell proliferation assay.
-
Plot the cell proliferation against the compound concentration to determine the IC50 value for anti-estrogenic activity or the EC50 value for estrogenic activity.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: A simplified diagram of the genomic estrogen receptor signaling pathway.
Experimental Workflow for In Vitro SERM Activity Validation
Caption: A typical experimental workflow for validating the in vitro SERM activity of a test compound.
References
- 1. Characterization of the "estrogenicity" of tamoxifen and raloxifene in HepG2 cells: regulation of gene expression from an ERE controlled reporter vector versus regulation of the endogenous SHBG and PS2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Levormeloxifene and Estradiol: A Comparative Analysis of Their Effects on Bone Turnover
For researchers and professionals in drug development, understanding the nuanced effects of compounds on bone metabolism is critical. This guide provides a comparative analysis of levormeloxifene (B1675178), a selective estrogen receptor modulator (SERM), and estradiol (B170435), the primary female sex hormone, on key bone turnover markers. The data presented is derived from preclinical and clinical studies, offering insights into their respective mechanisms and therapeutic potential in managing bone health.
Quantitative Comparison of Bone Turnover Markers
The following table summarizes the comparative effects of levormeloxifene and estradiol on various bone turnover markers. The data is compiled from studies in both ovariectomized non-human primates and postmenopausal women, representing models of estrogen deficiency.
| Bone Turnover Marker | Levormeloxifene | Estradiol/HRT | Study Population | Key Findings |
| Serum CrossLaps | Decreased by ~50% (no dose-dependency)[1] | Decreased by >60%[1] | Postmenopausal Women | Both significantly reduced this marker of bone resorption, with estradiol showing a slightly greater effect.[1] |
| Urinary CrossLaps | Prevented ovariectomy-induced increase[2] | Prevented ovariectomy-induced increase[2] | Ovariectomized Cynomolgus Monkeys | Both treatments were effective in preventing the rise in this bone resorption marker.[2] |
| Bone-Specific Alkaline Phosphatase (BSAP) | Decreased by ~30%[1] | Decreased by ~50%[1] | Postmenopausal Women | Estradiol demonstrated a more pronounced reduction in this bone formation marker compared to levormeloxifene.[1] |
| Prevented ovariectomy-induced increase[2] | Prevented ovariectomy-induced increase[2] | Ovariectomized Cynomolgus Monkeys | Both agents effectively prevented the expected increase in BSAP following ovariectomy.[2] | |
| Serum Osteocalcin (B1147995) (BGP) | Highly significant decrease, comparable to HRT[1] | Highly significant decrease, comparable to levormeloxifene[1] | Postmenopausal Women | Both levormeloxifene and HRT induced a similar, significant reduction in this marker of bone formation.[1] |
| Prevented ovariectomy-induced increase[2] | Prevented ovariectomy-induced increase[2] | Ovariectomized Cynomolgus Monkeys | Both treatments successfully prevented the rise in osteocalcin levels post-ovariectomy.[2] | |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Prevented ovariectomy-induced increase[2] | Prevented ovariectomy-induced increase[2] | Ovariectomized Cynomolgus Monkeys | Both were effective in preventing the increase of this osteoclast-associated enzyme.[2] |
Experimental Methodologies
The data presented above is primarily derived from two key studies, the methodologies of which are detailed below to provide context for the experimental findings.
Preclinical Study in Ovariectomized Cynomolgus Monkeys
This study aimed to evaluate the effects of levormeloxifene and estradiol on bone in a non-human primate model of postmenopausal bone loss.[2]
-
Study Subjects: Adult female cynomolgus monkeys (Macaca fascicularis) were utilized.
-
Experimental Groups: The monkeys were randomized into several groups: a sham-operated control group, an ovariectomized (ovx) control group receiving a vehicle, an ovx group receiving 17β-estradiol (0.016 mg/kg), and three ovx groups receiving levormeloxifene at different doses (0.5, 1, and 5 mg/kg).[2]
-
Treatment Duration: The treatment period was 12 months.[2]
-
Bone Turnover Marker Analysis: Serum and urine samples were collected at baseline, 6 months, and 12 months. The following markers were measured:
-
Serum bone-specific alkaline phosphatase (BSAP)
-
Serum osteocalcin (BGP)
-
Serum tartrate-resistant acid phosphatase (TRAP)
-
Urinary collagen C-terminal extension peptides (CrossLaps)[2]
-
-
Bone Mineral Density (BMD) Measurement: Lumbar spine and whole-body BMD were assessed using dual-energy X-ray absorptiometry (DXA) at baseline, 6, and 12 months. Femoral neck BMD was measured by peripheral quantitative computed tomography (pQCT) at baseline and 12 months.[2]
Clinical Trial in Postmenopausal Women
This clinical trial was designed to assess the efficacy of levormeloxifene in preventing postmenopausal bone loss compared to low-dose hormone replacement therapy (HRT).[1]
-
Study Participants: Healthy postmenopausal women were enrolled in the study.
-
Experimental Groups: Participants were randomized to receive either placebo, one of three different doses of levormeloxifene, or active treatment with 1 mg of estradiol and 0.5 mg of norethisterone acetate (B1210297) (HRT). All participants also received a daily calcium supplement of 500 mg.[1]
-
Bone Turnover Marker Analysis: Serum samples were analyzed for the following bone turnover markers:
-
Serum CrossLaps (a marker of bone resorption)
-
Serum bone alkaline phosphatase (a marker of bone formation)
-
Serum osteocalcin (a marker of bone formation)[1]
-
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the general signaling pathway of estrogenic compounds on bone cells and the workflow of a typical preclinical study evaluating these effects.
Figure 1: Simplified signaling pathway of estrogen and SERMs in bone cells.
Figure 2: General experimental workflow for evaluating bone active agents.
References
- 1. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles Induced by Levormeloxifene and Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known effects of Levormeloxifene (B1675178) on gene expression relative to other well-characterized Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen (B1202) and Raloxifene (B1678788). The data presented herein is compiled from multiple independent studies. It is important to note that a direct, comprehensive, genome-wide comparative study of Levormeloxifene against other SERMs in a single standardized system is not currently available in the public domain. Therefore, this guide synthesizes available data to offer the most thorough comparison possible, while acknowledging the inherent limitations of cross-study comparisons.
Introduction to Levormeloxifene and Other SERMs
Levormeloxifene is the levorotatory enantiomer of Ormeloxifene, a non-steroidal SERM.[1] Initially developed for the prevention of postmenopausal bone loss, its clinical development was halted due to gynecological side effects.[1][2] Like other SERMs, Levormeloxifene exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activity.[3] This dual activity is the hallmark of SERMs, allowing them to block estrogen's proliferative effects in breast tissue while mimicking its beneficial effects in bone, for example.
Other prominent SERMs include Tamoxifen, a first-generation SERM widely used in the treatment and prevention of ER-positive breast cancer, and Raloxifene, a second-generation SERM approved for osteoporosis and the prevention of invasive breast cancer in postmenopausal women.[4] Understanding the distinct gene expression profiles induced by these compounds is crucial for elucidating their unique therapeutic and side-effect profiles.
Comparative Gene Expression Data
While comprehensive, direct comparative data for Levormeloxifene is limited, specific studies have examined its effects on key signaling pathways in comparison to Raloxifene. The following tables summarize these findings and provide context from broader SERM profiling studies.
Table 1: Comparative Effects on Rho-Kinase Signaling Pathway Components in Rat Urethral Smooth Muscle Cells
This table summarizes the protein expression changes of key components of the Rho-kinase signaling pathway following treatment with Levormeloxifene, Raloxifene, and Estrogen.
| Gene/Protein | Levormeloxifene | Raloxifene | Estrogen |
| RhoA | Decreased | Decreased | Decreased |
| Rock-I | Decreased | Decreased | Decreased |
| Rock-II | Decreased | Decreased | Decreased |
| p-MLC | Decreased | Decreased | Decreased |
| Data from a study on rat urethral smooth muscle cells treated with 0, 1, 10, and 100 nmol/L of each compound for 48 hours. The decrease was reported to be dose-dependent.[5] |
Table 2: Comparative Effects on α1A-Adrenergic Receptor mRNA Expression in Rat Urethral Smooth Muscle Cells
This table details the differential effects of Levormeloxifene, Raloxifene, and Estrogen on the mRNA expression of the α1A-adrenergic receptor.
| Gene | Levormeloxifene | Raloxifene | Estrogen |
| α1A-Adrenergic Receptor | No Significant Effect | No Significant Effect | Significantly Down-regulated |
| Data from a study on rat urethral smooth muscle cells treated for 24 hours.[6] |
Table 3: Overview of General Gene Expression Characteristics of Various SERMs in Breast Cancer Cells
This table provides a broader, qualitative comparison of the gene regulatory activities of different SERMs, primarily in MCF-7 human breast cancer cells, as a proxy for understanding potential differences with Levormeloxifene.
| SERM | General Agonist/Antagonist Profile in Breast Cancer Cells | Key Differentiating Features |
| Tamoxifen | Partial Agonist / Antagonist | Regulates a unique set of over 60 genes minimally affected by estradiol (B170435) or Raloxifene.[7] |
| Raloxifene | Predominantly Antagonist | Has little unique agonist activity different from Tamoxifen; generally a stronger antagonist than Tamoxifen.[4] |
| Bazedoxifene (B195308) | Strong Antagonist | Exhibits the strongest antagonist activity against conjugated estrogen-stimulated cell proliferation when compared to Raloxifene and Lasofoxifene.[8] |
| Ormeloxifene | Antagonist (in breast tissue) | Shows higher binding affinity for ERα over ERβ.[9] Modulates multiple signaling pathways independent of ER expression. |
Signaling Pathways and Experimental Workflows
The differential effects of SERMs on gene expression are a consequence of the unique conformational changes they induce in the estrogen receptor, leading to the recruitment of different co-regulator proteins (co-activators or co-repressors) to the promoter regions of target genes.
Caption: Generalized SERM signaling pathway illustrating differential co-regulator recruitment.
Caption: A typical experimental workflow for analyzing gene expression in SERM-treated cells.
Experimental Protocols
The following are representative methodologies for the types of experiments cited in this guide.
Protocol 1: Analysis of Rho-Kinase and Adrenergic Receptor Expression in Urethral Smooth Muscle Cells (USMCs)
-
Cell Culture: Primary USMCs were isolated from female rats and cultured. Expression of calponin and ERα was confirmed via immunofluorescence staining to validate the cell type.[5][6]
-
Treatment: Cells were treated with Levormeloxifene, Raloxifene, or estrogen at concentrations of 0, 1, 10, and 100 nmol/L for 24 to 48 hours.[5][6]
-
RNA Extraction and Real-Time PCR (for α1A-Adrenergic Receptor): Total RNA was extracted from cells treated for 24 hours. Real-time polymerase chain reaction was performed to quantify the mRNA expression levels of the α1A-adrenergic receptor.[6]
-
Western Blotting (for Rho-Kinase Pathway Proteins): Cells treated for 48 hours were processed for Western blotting. Antibodies against RhoA, Rock-I, Rock-II, myosin light chain (MLC), and phosphorylated MLC (p-MLC) were used. Protein expression was quantified by densitometry with β-actin as a loading control.[5]
Protocol 2: General Protocol for Genome-Wide Gene Expression Profiling of SERMs in Breast Cancer Cells
This is a generalized protocol based on methodologies from multiple SERM comparison studies.[7][8]
-
Cell Line and Culture: Estrogen receptor-positive human breast cancer cells (e.g., MCF-7) are cultured in appropriate media. To remove the effects of estrogen-like compounds, cells are typically grown in phenol (B47542) red-free media with charcoal-stripped fetal bovine serum for several days prior to treatment.
-
SERM Treatment: Cells are treated with vehicle control (e.g., ethanol), estradiol (e.g., 10 nM), or various SERMs (e.g., 4-hydroxytamoxifen, Raloxifene, Bazedoxifene at 1 µM) for a specified time, often 24 hours.
-
RNA Extraction and Quality Control: Total RNA is isolated from the cells using a commercial kit. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Microarray Analysis: The extracted RNA is used to prepare cRNA, which is then hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). The arrays are washed, stained, and scanned to generate raw expression data.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treatment groups. This typically involves setting a fold-change and p-value threshold (e.g., >1.5-fold change and p < 0.05).
-
Validation: A subset of differentially expressed genes identified by the microarray is validated using a separate technique, most commonly real-time quantitative PCR (RT-qPCR).
Conclusion
The available evidence indicates that Levormeloxifene, like Raloxifene, can modulate the expression of genes involved in smooth muscle contractility, such as those in the Rho-kinase pathway.[5] However, it appears to have a neutral effect on α1A-adrenergic receptor expression, distinguishing it from estrogen.[6]
Extrapolating from the broader SERM literature, it is highly probable that Levormeloxifene induces a unique, genome-wide transcriptional signature in ER-positive cells that differs from that of Tamoxifen and Raloxifene. These differences likely underpin its specific biological effects and adverse event profile. The anti-cancer properties of its racemic mixture, Ormeloxifene, suggest that Levormeloxifene likely also regulates genes involved in cell cycle progression and apoptosis.
A direct, head-to-head study using modern transcriptomic techniques (e.g., RNA-sequencing) is necessary to fully elucidate the comparative gene expression landscape of Levormeloxifene. Such a study would be invaluable for understanding its mechanism of action and for the rational design of future SERMs with improved therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of estrogen, raloxifene and levormeloxifene on alpha1A-adrenergic receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiling studies of three SERMs and their conjugated estrogen combinations in human breast cancer cells: insights into the unique antagonistic effects of bazedoxifene on conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Similarities and Differences in Gene Expression Networks Between the Breast Cancer Cell Line Michigan Cancer Foundation-7 and Invasive Human Breast Cancer Tissues [frontiersin.org]
- 8. Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Effect Profiles of Levormeloxifene and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adverse effect profiles of two selective estrogen receptor modulators (SERMs), levormeloxifene (B1675178) and tamoxifen (B1202). The development of levormeloxifene was halted in Phase III clinical trials due to a significant incidence of gynecological adverse events.[1] Tamoxifen, in contrast, is a widely used and extensively studied drug for the treatment and prevention of breast cancer.[2] This document aims to present a comprehensive overview of their distinct side effect profiles, supported by available clinical trial data, to inform future drug development and research in the field of SERMs.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events for levormeloxifene and tamoxifen from their respective major clinical trials. It is important to note that these data are not from a head-to-head comparative trial but are presented side-by-side to provide a comparative perspective based on placebo-controlled studies.
Table 1: Gynecological Adverse Events
| Adverse Event | Levormeloxifene (Phase III Trial)[3] | Placebo (Levormeloxifene Trial)[3] | Tamoxifen (NSABP P-1 Trial)[2][4] | Placebo (Tamoxifen Trial)[2][4] |
| Leukorrhea | 30% | 3% | - | - |
| Increased Endometrial Thickness (>5mm) | 19% | 1% | - | - |
| Enlarged Uterus | 17% | 3% | - | - |
| Uterovaginal Prolapse | 7% | 2% | - | - |
| Endometrial Cancer | - | - | 36 cases | 15 cases |
| Vaginal Discharge | - | - | Increased | - |
Data for tamoxifen's effect on endometrial thickness and uterine size are not presented in the same format as for levormeloxifene in the available literature. However, tamoxifen is known to cause endometrial changes.[5][6][7]
Table 2: Non-Gynecological and Serious Adverse Events
| Adverse Event | Levormeloxifene (Phase III Trial)[3] | Placebo (Levormeloxifene Trial)[3] | Tamoxifen (NSABP P-1 Trial)[2][4] | Placebo (Tamoxifen Trial)[2][4] |
| Urinary Incontinence | 17% | 4% | - | - |
| Increased Micturition Frequency | 9% | 4% | - | - |
| Lower Abdominal Pain | 17% | 6% | - | - |
| Hot Flushes | 10% | 3% | Increased | - |
| Leg Cramps | 6% | 0.8% | - | - |
| Stroke | - | - | Elevated rates | - |
| Pulmonary Embolism | - | - | 18 cases | 6 cases |
| Deep-Vein Thrombosis | - | - | 35 cases | 22 cases |
Experimental Protocols
The data presented above were primarily derived from the following key clinical trials. The methodologies for assessing adverse events in these studies are outlined below.
Levormeloxifene Phase III Osteoporosis Treatment Study
-
Study Design: This was a multicentered, prospective, randomized, double-blind, placebo-controlled study.[3]
-
Participants: Healthy women aged ≥65 years with osteoporosis.[3]
-
Intervention: Participants were randomized to receive either a placebo, levormeloxifene 0.5 mg, or 1.25 mg daily.[3]
-
Adverse Event Monitoring: Adverse events were reported to investigators at multiple medical and gynecological evaluations and were coded using World Health Organization (WHO) terminology.[3] Gynecological assessments included transvaginal ultrasonography to measure endometrial thickness.[8] The study was prematurely terminated after 10 months due to the high incidence of adverse events in the levormeloxifene groups.[1][3]
Tamoxifen - National Surgical Adjuvant Breast and Bowel Project (NSABP) P-1 Study
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][4]
-
Participants: Women at increased risk for breast cancer.[2]
-
Intervention: Participants were randomly assigned to receive either 20 mg/day of tamoxifen or a placebo for 5 years.[4]
-
Adverse Event Monitoring: The monitoring of adverse events was a key component of the study. The protocol included regular follow-up visits where participants were queried about specific symptoms and health issues. Serious adverse events were required to be reported promptly. The Common Terminology Criteria for Adverse Events (CTCAE) is a standard tool used in such oncology trials to grade the severity of adverse events.[9]
Signaling Pathways and Mechanisms of Adverse Effects
The differential adverse effect profiles of levormeloxifene and tamoxifen can be attributed to their distinct interactions with estrogen receptors (ERα and ERβ) and the subsequent downstream signaling pathways in various tissues. As SERMs, their activity is dictated by the conformation they induce in the estrogen receptor upon binding, which in turn determines the recruitment of co-activator or co-repressor proteins.[10][11][12]
Estrogen Receptor Signaling and SERM Action
The following diagram illustrates the general mechanism of action for SERMs like levormeloxifene and tamoxifen.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of tamoxifen in breast cancer prevention: issues sparked by the NSABP Breast Cancer Prevention Trial (P-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. txwb.crab.org [txwb.crab.org]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating the Bone-Preserving Effects of Levormeloxifene in Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bone-preserving effects of Levormeloxifene, a selective estrogen receptor modulator (SERM), in a well-established non-human primate model of postmenopausal osteoporosis. The data presented is derived from a key study investigating the efficacy of Levormeloxifene in preventing bone loss in ovariectomized cynomolgus monkeys. This document summarizes the quantitative data, details the experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in the field of osteoporosis treatment.
Comparative Efficacy of Levormeloxifene
Levormeloxifene has been demonstrated to mitigate bone loss and reduce bone turnover in ovariectomized cynomolgus monkeys, a model that closely mimics postmenopausal bone loss in humans.[1][2][3] The following tables summarize the key findings from a 12-month study comparing different doses of Levormeloxifene with a vehicle control, a sham control, and a positive control (17β-estradiol).
Bone Mineral Density (BMD)
The study assessed the percentage change in Bone Mineral Density (BMD) at various skeletal sites over a 12-month period. Levormeloxifene showed a dose-dependent effect in preserving lumbar spine BMD, although it was not as effective as 17β-estradiol in preventing bone loss at the femoral neck or in the whole body.[4]
Table 1: Percentage Change in Bone Mineral Density (BMD) After 12 Months of Treatment [4]
| Treatment Group | Lumbar Spine BMD (%) | Femoral Neck BMD (%) | Whole Body Bone Mineral Content (BMC) (%) |
| Sham + Vehicle | -0.4 | -3.1 | -1.9 |
| OVX + Vehicle | -5.0 | -7.4 | -7.6 |
| OVX + 17β-estradiol (0.016 mg/kg) | +0.2 | -3.6 | -2.9 |
| OVX + Levormeloxifene (0.5 mg/kg) | -3.6 | -8.0 | -6.2 |
| OVX + Levormeloxifene (1.0 mg/kg) | -2.0 | -6.5 | -6.1 |
| OVX + Levormeloxifene (5.0 mg/kg) | -2.5 | -7.8 | -6.7 |
OVX: Ovariectomized
Bone Turnover Markers
Ovariectomy is known to increase the rate of bone turnover, a key factor in postmenopausal osteoporosis.[1] Levormeloxifene, similar to 17β-estradiol, was effective in preventing the ovariectomy-induced increase in serum and urine markers of bone turnover.[4] This indicates a reduction in both bone resorption and formation, leading to a more balanced bone remodeling process. The study measured several key biomarkers, including bone-specific alkaline phosphatase (BSAP) and osteocalcin (B1147995) for bone formation, and tartrate-resistant acid phosphatase (TRAP) and urinary CrossLaps for bone resorption.[4]
Table 2: Effect of Levormeloxifene on Bone Turnover Markers [4]
| Marker | Effect of Ovariectomy (OVX + Vehicle) | Effect of Levormeloxifene | Effect of 17β-estradiol |
| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | Prevented Increase | Prevented Increase |
| Osteocalcin (BGP) | Increased | Prevented Increase | Prevented Increase |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Increased | Prevented Increase | Prevented Increase |
| Urinary CrossLaps | Increased | Prevented Increase | Prevented Increase |
Experimental Protocols
The data presented in this guide is based on a robust preclinical study in a non-human primate model. Understanding the methodology is crucial for interpreting the results and for designing future studies.
Animal Model and Experimental Design
-
Species: Cynomolgus monkeys (Macaca fascicularis), a well-validated model for studying postmenopausal osteoporosis due to their physiological similarities to humans.[2][3]
-
Study Groups:
-
Sham-operated + Vehicle (Control)
-
Ovariectomized (OVX) + Vehicle (Control)
-
OVX + 17β-estradiol (0.016 mg/kg/day) (Positive Control)
-
OVX + Levormeloxifene (0.5, 1.0, or 5.0 mg/kg/day)
-
-
Duration: 12 months.[4]
-
Surgical Procedure: Bilateral ovariectomy was performed to induce estrogen deficiency, simulating menopause.[3]
Key Experimental Procedures
-
Bone Mineral Density (BMD) Measurement:
-
Bone Turnover Marker Analysis:
-
Serum and urine samples were collected at baseline, 6 months, and 12 months.[4]
-
Markers measured included:
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of SERMs in Bone
Levormeloxifene, as a SERM, exerts its bone-preserving effects by acting as an estrogen agonist in bone tissue.[5][6] It binds to estrogen receptors (ERα and ERβ) in osteoblasts and osteoclasts, influencing gene expression and cellular activity to reduce bone resorption and maintain bone mass.[6][7] The following diagram illustrates the generalized signaling pathway of SERMs in bone.
Caption: Generalized signaling pathway of a SERM in bone cells.
Experimental Workflow
The following diagram outlines the key steps in the preclinical validation of Levormeloxifene's bone-preserving effects in the non-human primate model.
Caption: Workflow of the non-human primate study.
References
- 1. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 3. Skeletal health: primate model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levormeloxifene Fumarate and Hormone Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levormeloxifene (B1675178) fumarate (B1241708), a selective estrogen receptor modulator (SERM), and traditional hormone replacement therapy (HRT) for the management of postmenopausal conditions. The comparison is supported by experimental data from clinical trials, with a focus on efficacy in preventing bone loss and effects on lipid profiles, alongside a detailed examination of their respective side effect profiles.
Executive Summary
Levormeloxifene was developed as an alternative to HRT for the prevention of postmenopausal osteoporosis.[1][2] Clinical studies demonstrated its efficacy in increasing bone mineral density and favorably modulating lipid profiles, in some aspects exceeding the effects of a low-dose HRT regimen.[1][3] However, the development of Levormeloxifene was halted during Phase III trials due to a significant incidence of unacceptable gynecological side effects.[1][4] HRT remains a widely used treatment for menopausal symptoms and osteoporosis prevention, though its use is associated with its own set of risks and side effects.[2][3][5][6][7]
Mechanism of Action
Levormeloxifene Fumarate: As a SERM, Levormeloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects. It binds to estrogen receptors and acts as an agonist in bone and on the cardiovascular system, while its effects on uterine and breast tissue were intended to be antagonistic or neutral.[1] This tissue-specific action is the hallmark of SERMs, aiming to provide the benefits of estrogen while minimizing its risks in reproductive tissues.
Hormone Replacement Therapy (HRT): HRT functions by supplementing the body with estrogens (and often progestins) that are no longer adequately produced during menopause.[5] These hormones bind to estrogen receptors throughout the body, exerting a wide range of physiological effects, including the alleviation of menopausal symptoms and the prevention of bone loss.[2][5]
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for HRT and Levormeloxifene.
Comparative Efficacy Data
The following tables summarize data from a 12-month, double-blind, randomized clinical trial comparing various doses of Levormeloxifene with a low-dose continuous combined HRT (1 mg 17β-estradiol and 0.5 mg norethisterone acetate) and placebo in healthy postmenopausal women.[1][3][8]
Table 1: Effects on Bone Mineral Density (BMD)
| Treatment Group | Mean Change in Spinal BMD (%) | Mean Change in Total Hip BMD (%) |
| Placebo (500 mg Calcium) | < -1.0 | Not specified |
| Levormeloxifene (all doses) | ~ +2.0 | Not as pronounced as spine |
| Low-Dose HRT | ~ +5.0 | Not as pronounced as spine |
Table 2: Effects on Bone Turnover Markers
| Treatment Group | Serum CrossLaps Decrease (%) | Bone Alkaline Phosphatase Decrease (%) | Serum Osteocalcin Decrease (%) |
| Placebo (500 mg Calcium) | ~ 10 | Not specified | Not specified |
| Levormeloxifene (all doses) | ~ 50 | ~ 30 | Highly significant, similar to HRT |
| Low-Dose HRT | > 60 | ~ 50 | Highly significant, similar to Levormeloxifene |
Table 3: Effects on Lipid Profile
| Treatment Group | Total Cholesterol Decrease (%) | LDL Cholesterol Decrease (%) | HDL Cholesterol Change |
| Placebo | Not specified | Not specified | Unchanged |
| Levormeloxifene (all doses) | 13 - 20 | 22 - 30 | Unchanged |
| Low-Dose HRT | ~ 8 | ~ 12 | Unchanged |
Experimental Protocols
The data presented above is primarily from a key comparative study. While the full, detailed protocol is not publicly available, the methodology can be summarized as follows:
Experimental Workflow for the Comparative Clinical Trial
Study Design: A 12-month, randomized, double-blind, placebo-controlled, multicenter study.[1][3][8]
Participants: 301 healthy, postmenopausal women aged 45-65 years, who were at least one year postmenopause.[1][3][8]
Interventions:
-
Levormeloxifene (1.25, 5, 10, or 20 mg/day)
-
Low-dose continuous combined HRT (1 mg 17β-estradiol and 0.5 mg norethisterone acetate/day)
-
Placebo
-
All participants also received a daily 500 mg calcium supplement.[1][3][8]
Outcome Measures:
-
Primary: Changes in bone mineral density of the lumbar spine and total hip.
-
Secondary: Changes in bone turnover markers, lipid profiles, and safety parameters including endometrial thickness.[1][3]
Side Effect Profile Comparison
This compound: The development of Levormeloxifene was terminated due to a high incidence of gynecological adverse events observed in Phase III trials.[1][4] These included:
-
Leukorrhea: 30% in the Levormeloxifene group vs. 3% in the placebo group.[4]
-
Increased Endometrial Thickness: 19% vs. 1%.[4]
-
Enlarged Uterus: 17% vs. 3%.[4]
-
Uterovaginal Prolapse: 7% vs. 2%.[4]
-
Urinary Incontinence: 17% vs. 4%.[4]
-
Increased Micturition Frequency: 9% vs. 4%.[4]
-
Lower Abdominal Pain: 17% vs. 6%.[4]
-
Hot Flushes: 10% vs. 3%.[4]
-
Leg Cramps: 6% vs. 0.8%.[4]
Other reported side effects in earlier studies at higher doses included headache and abdominal pain.[9]
Hormone Replacement Therapy (HRT): The side effects of HRT are well-documented and can vary depending on the specific hormones and delivery method used.[2][5][6][7]
Common Side Effects:
-
Vaginal bleeding or spotting.[6]
More Serious Risks:
-
Increased risk of venous thromboembolism (blood clots).[2][7]
-
Increased risk of stroke.[2]
-
Increased risk of breast cancer with long-term use of combined estrogen-progestin therapy.[2][5]
-
Increased risk of endometrial cancer with unopposed estrogen therapy in women with a uterus.[2]
In the direct comparative trial, breast tenderness was significantly more common in the HRT group.[1][10]
Conclusion
This compound demonstrated promising efficacy in preventing postmenopausal bone loss and improving lipid profiles, with effects on cholesterol being more pronounced than those of a low-dose HRT regimen.[1][3] However, its clinical development was halted due to an unacceptable profile of gynecological and other adverse events, highlighting the challenge of achieving true tissue selectivity with SERMs.[1][4]
Hormone replacement therapy remains an effective treatment for menopausal symptoms and osteoporosis prevention.[2][5] While it has a well-established side effect profile and associated risks, these can often be managed by adjusting the dose, formulation, or delivery method.[2][6] The experience with Levormeloxifene underscores the critical importance of thorough long-term safety evaluation in the development of new therapies for postmenopausal conditions. For drug development professionals, the case of Levormeloxifene serves as a crucial example of how a promising efficacy profile can be overshadowed by unforeseen adverse events, emphasizing the need for comprehensive preclinical and clinical safety assessments.
References
- 1. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HRT - Side Effects and Risks : Menopause Clinic [menopausecliniclondon.co.uk]
- 3. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adverse events that are associated with the selective estrogen receptor modulator levormeloxifene in an aborted phase III osteoporosis treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen and Progestin (Hormone Replacement Therapy): MedlinePlus Drug Information [medlineplus.gov]
- 6. Side effects of hormone replacement therapy (HRT) - NHS [nhs.uk]
- 7. Side effects of hormone therapy | Canadian Cancer Society [cancer.ca]
- 8. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Levormeloxifene and Other SERMs on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levormeloxifene's effects on bone mineral density (BMD) with other prominent selective estrogen receptor modulators (SERMs), including Raloxifene (B1678788), Bazedoxifene, and Lasofoxifene. The data presented is compiled from various clinical and preclinical studies to offer an objective overview for research and development purposes.
Executive Summary
Levormeloxifene (B1675178), a selective estrogen receptor modulator, demonstrated a positive impact on bone mineral density in postmenopausal women, showing an approximate 2% increase in spinal BMD in clinical trials.[1][2] Its efficacy was comparable across a range of doses from 1.25 to 20 mg/day.[1][3] However, the development of Levormeloxifene was halted due to significant gynecological adverse events.[3][4] This guide places Levormeloxifene's bone health effects in context with other SERMs that have successfully progressed through clinical development, offering a comparative landscape of their performance.
Comparative Data on Bone Mineral Density
The following tables summarize the quantitative data on the percentage change in bone mineral density observed in key clinical trials for Levormeloxifene and other SERMs.
Table 1: Levormeloxifene - Bone Mineral Density Changes
| Treatment Group | Dosage | Duration | Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) | Total Body BMD Change (%) |
| Levormeloxifene | 1.25, 5, 10, 20 mg/day | 12 months | ~ +2 | Positive trend | - | Positive trend |
| Placebo | - | 12 months | < -1 | - | - | - |
| HRT | 1 mg Estradiol + 0.5 mg Norethisterone acetate/day | 12 months | ~ +5 | - | - | - |
Data from a study involving 301 healthy postmenopausal women. The study noted that differences for total hip and total body BMD were not as pronounced as those for the spine.[1] A study in cynomolgus monkeys showed levormeloxifene inhibited lumbar spine BMD loss but not at the femoral neck.[5]
Table 2: Comparative SERMs - Bone Mineral Density Changes
| SERM | Dosage | Duration | Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) |
| Raloxifene | 60 mg/day | 36 months | +2.6 | - | +2.1 |
| 120 mg/day | 36 months | +2.7 | - | +2.4 | |
| Bazedoxifene | 20 mg/day (with conjugated estrogens) | 12 months | Significant increase | Significant increase | - |
| Lasofoxifene | 0.25 mg/day | 36 months | +3.3 | - | +2.7 |
| 0.5 mg/day | 36 months | +3.3 | - | +3.3 |
Raloxifene data is from the MORE trial with 7705 postmenopausal women with osteoporosis.[6] Bazedoxifene data is from a phase 3 study where it was combined with conjugated estrogens.[7] Lasofoxifene data is from a study in postmenopausal women with osteoporosis.[8]
Experimental Protocols
The methodologies employed in the cited studies for assessing bone mineral density are crucial for interpreting the comparative data.
Levormeloxifene Study Protocol:
A 12-month, double-blind, randomized controlled trial was conducted on 301 healthy postmenopausal women (45-65 years old, at least 1 year postmenopausal).[1] Participants were randomly assigned to receive daily oral doses of Levormeloxifene (1.25, 5, 10, or 20 mg), low-dose continuous combined hormone replacement therapy (1 mg 17β-estradiol and 0.5 mg norethisterone acetate), or placebo.[1] All participants also received a daily 500 mg calcium supplement.[1] Bone mineral density of the spine, total hip, and total body was measured, although the specific type of densitometry was not detailed in the provided abstracts.[1]
Comparative SERM Study Protocols:
-
Raloxifene (MORE Trial): This was a multicenter, randomized, double-blind, placebo-controlled trial involving 7,705 postmenopausal women with osteoporosis.[6][9] Participants received either 60 mg/day or 120 mg/day of Raloxifene or a placebo. Bone mineral density was measured annually using dual-energy x-ray absorptiometry (DXA).[6]
-
Bazedoxifene (SMART-5 Trial): This Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study involved 1,843 postmenopausal women with an intact uterus.[7] Participants received daily oral Bazedoxifene 20 mg in combination with conjugated estrogens (0.45 or 0.625 mg), Bazedoxifene 20 mg alone, active hormone therapy, or placebo. The primary endpoint for bone health was the percent change in lumbar spine BMD at 12 months.[7]
-
Lasofoxifene: In a three-year study, postmenopausal women with osteoporosis received either 0.25 mg or 0.5 mg of Lasofoxifene or a placebo daily, in addition to calcium and vitamin D supplements.[8] Bone mineral density of the lumbar spine and femoral neck was assessed.[8]
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified SERM Signaling Pathway in Bone
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM) in bone cells.
Diagram 2: Generalized Workflow of a Clinical Trial for BMD Assessment
References
- 1. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Relative Potency of Levormeloxifene Against Other SERMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levormeloxifene (B1675178), a selective estrogen receptor modulator (SERM), against other well-established SERMs such as Tamoxifen and Raloxifene. The information is compiled from preclinical and clinical studies to offer an objective evaluation of its relative potency, supported by available experimental data. Due to the discontinuation of Levormeloxifene's clinical development, direct comparative data is limited. This guide presents the most relevant information available to aid in understanding its pharmacological profile.
I. Comparative Efficacy and Potency
Levormeloxifene was primarily investigated for the prevention of postmenopausal osteoporosis. Its efficacy has been evaluated based on its estrogenic effects on bone and lipid metabolism and its antagonistic effects on other tissues.
In Vitro Binding Affinity
The initial step in SERM activity is binding to estrogen receptors (ERα and ERβ). The relative binding affinity (RBA) and inhibition constants (Ki) are key indicators of a compound's potency at the receptor level. While direct comparative studies under identical conditions are scarce, the following data provides an insight into Levormeloxifene's affinity for estrogen receptors.
Table 1: Estrogen Receptor Binding Affinity of Levormeloxifene and Other SERMs
| Compound | Receptor | Binding Affinity Metric | Value | Reference |
| Levormeloxifene | ERα | RBA | 1.55 | [1] |
| ERβ | RBA | 1.88 | [1] | |
| Ormeloxifene (B1196478) * | ERα | Ki | 250 nM | [2] |
| ERβ | Ki | 750 nM | [2] | |
| Tamoxifen | ERα | IC50 | 20.5 ± 4.0 µM (MCF-7 cells) | [3] |
| 4-OH Tamoxifen | ERα | IC50 | 11.3 ± 0.6 µM (MCF-7 cells) | [3] |
| Raloxifene | ERα | IC50 | 13.7 ± 0.3 µM (MCF-7 cells) | [3] |
Note: Ormeloxifene is the racemic mixture of Levormeloxifene and its dextrorotatory enantiomer. RBA values are relative to a reference compound, which was not specified in the source. IC50 values from MCF-7 cell proliferation assays indicate functional antagonism.
In Vivo Efficacy
The in vivo potency of Levormeloxifene has been primarily assessed in animal models of postmenopausal osteoporosis and in clinical trials.
Table 2: In Vivo Effects of Levormeloxifene on Bone and Lipid Metabolism in Postmenopausal Women (12-month study)
| Treatment Group (daily dose) | Change in Lumbar Spine BMD | Change in Total Cholesterol | Change in LDL Cholesterol |
| Placebo | < -1% | - | - |
| Levormeloxifene (1.25-20 mg) | ~+2% | ~ -13% to -20% | ~ -22% to -30% |
| Low-Dose HRT** | ~+5% | ~ -8% | ~ -12% |
*Data compiled from a study by Alexandersen et al.[4] *Low-dose Hormone Replacement Therapy (1 mg 17β-estradiol and 0.5 mg norethisterone acetate).[4]
In preclinical studies using ovariectomized (OVX) animal models, Levormeloxifene demonstrated efficacy in preventing bone loss. In OVX rats, Levormeloxifene was shown to increase lumbar spine and tibial bone mass.[5][6] A study in OVX cynomolgus monkeys showed that Levormeloxifene prevented the increase in bone turnover markers and inhibited the loss of lumbar spine bone mineral density.[6]
One study noted that in rats, levormeloxifene prevented pregnancy at a lower dose (Minimum Effective Dose: 0.15 mg/kg/day) than its racemic mixture, ormeloxifene (MED: 0.25 mg/kg/day).
II. Experimental Protocols
Estrogen Receptor Competitive Binding Assay
A standard method to determine the binding affinity of a test compound to estrogen receptors involves a competitive binding assay using radiolabeled estradiol (B170435).
Objective: To determine the concentration of a test compound (e.g., Levormeloxifene) that inhibits 50% of the binding of a fixed concentration of radiolabeled estradiol ([³H]-E2) to the estrogen receptor (IC50).
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol
-
Test compounds (Levormeloxifene, Tamoxifen, Raloxifene)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to obtain a supernatant containing the cytosolic fraction with estrogen receptors.[1]
-
Competitive Binding Reaction: A constant amount of uterine cytosol and a fixed concentration of [³H]-E2 are incubated with increasing concentrations of the unlabeled test compound.[1]
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound [³H]-E2.[1]
-
Quantification: The radioactivity of the bound [³H]-E2 is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of [³H]-E2 is plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting dose-response curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).
In Vivo Evaluation in an Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat is a widely accepted model for studying postmenopausal osteoporosis and evaluating the efficacy of potential treatments.
Objective: To assess the ability of a SERM to prevent bone loss and affect uterine weight in an estrogen-deficient state.
Experimental Design:
-
Animals: Adult female Sprague-Dawley rats are used.
-
Surgical Procedure: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation (control).[7]
-
Treatment Groups:
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + Levormeloxifene (various doses)
-
OVX + Tamoxifen (reference SERM)
-
OVX + Raloxifene (reference SERM)
-
OVX + 17β-Estradiol (positive control)
-
-
Dosing: Compounds are administered daily via oral gavage for a specified period (e.g., 4-8 weeks).[7]
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) of the femur and lumbar spine at baseline and at the end of the study.[7]
-
Bone Turnover Markers: Serum levels of markers such as osteocalcin (B1147995) (formation) and C-terminal telopeptide of type I collagen (CTX-I; resorption) are measured.
-
Uterine Weight: At the end of the study, uteri are excised and weighed to assess the estrogenic/anti-estrogenic effect of the compounds on this tissue.[8]
-
Histomorphometry: Bone and uterine tissues can be collected for histological analysis.
-
III. Signaling Pathways and Experimental Workflows
The tissue-selective effects of SERMs are a result of their differential modulation of estrogen receptor conformation, leading to the recruitment of distinct co-activator and co-repressor proteins and the activation or repression of target gene transcription.
Figure 1: Generalized SERM Signaling Pathway.
Figure 2: Experimental Workflow for Evaluating SERM Potency.
IV. Conclusion
Levormeloxifene demonstrates a notable affinity for both estrogen receptor subtypes and exhibits estrogen-like effects on bone and lipid metabolism, which are desirable for a SERM aimed at treating postmenopausal osteoporosis. Clinical data suggests its efficacy in improving bone mineral density and lipid profiles is comparable to, and in some aspects different from, low-dose hormone replacement therapy.[4] However, its development was halted due to significant gynecological adverse events, including increased endometrial thickness.[9]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. epa.gov [epa.gov]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What can be learned from the levormeloxifene experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a selective estrogen receptor modulator on bone formation in osteoporotic spine fusion using an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Levormeloxifene fumarate
Essential Safety and Handling Guide for Levormeloxifene Fumarate (B1241708)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Levormeloxifene fumarate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health hazards. Based on safety data sheets for similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Summary of Hazard Information for Similar Compounds
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity (Oral), Cat. 4 | [1] |
| Causes skin irritation | Skin irritation, Cat. 2 | [1] |
| Causes serious eye irritation | Eye irritation, Cat. 2A | [1] |
| May cause respiratory irritation | STOT - single exposure, Cat. 3 | [1] |
| Harmful to aquatic life with long lasting effects | Aquatic hazard (chronic), Cat. 3 | [1] |
| Toxic if swallowed or in contact with skin | Acute toxicity (Oral), Cat. 3; Acute toxicity (Dermal), Cat. 3 | |
| May cause an allergic skin reaction | Skin sensitization, Cat. 1 |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is essential:
-
Gloves: Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards when handling the compound.[2] Change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated.[2]
-
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3] Gowns should be changed according to the institution's safety plan or if contaminated.
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[1] A face shield should be worn in situations where splashing is a risk.[4][5]
-
Respiratory Protection: For handling powders or when there is a risk of generating aerosols, a NIOSH-certified N95 or N100 respirator is strongly recommended.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.[1][5]
Handling and Disposal Procedures
Operational Plan:
-
Preparation: Before handling this compound, ensure that the designated work area is clean and free of clutter. All necessary PPE should be readily available and inspected for integrity.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. The area should be evacuated if the spill is large. For small spills, trained personnel wearing appropriate PPE should use a spill kit designed for hazardous drugs to clean the area.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE, empty vials, and unused material, must be disposed of as hazardous waste.
-
PPE Disposal: After use, carefully remove PPE to avoid self-contamination. Outer gloves should be removed first and placed in a sealed bag.[3] All disposable PPE should be disposed of in a designated hazardous waste container.[2]
-
Chemical Waste: Dispose of this compound waste and its containers in an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural workflow for safely handling and disposing of this compound.
Caption: Procedural workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
